molecular formula C28H38N6O6S B10853613 H-Tyr-D-Ala-Gly-Phe-Met-NH2

H-Tyr-D-Ala-Gly-Phe-Met-NH2

Cat. No.: B10853613
M. Wt: 586.7 g/mol
InChI Key: ANZXICRKKYOVMY-SZOBAZRNSA-N
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Description

H-Tyr-D-Ala-Gly-Phe-Met-NH2 is a useful research compound. Its molecular formula is C28H38N6O6S and its molecular weight is 586.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C28H38N6O6S

Molecular Weight

586.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide

InChI

InChI=1S/C28H38N6O6S/c1-17(32-27(39)21(29)14-19-8-10-20(35)11-9-19)26(38)31-16-24(36)33-23(15-18-6-4-3-5-7-18)28(40)34-22(25(30)37)12-13-41-2/h3-11,17,21-23,35H,12-16,29H2,1-2H3,(H2,30,37)(H,31,38)(H,32,39)(H,33,36)(H,34,40)/t17-,21+,22+,23+/m1/s1

InChI Key

ANZXICRKKYOVMY-SZOBAZRNSA-N

Isomeric SMILES

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

Canonical SMILES

CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to H-Tyr-D-Ala-Gly-Phe-Met-NH2 ([D-Ala2]-Met-enkephalinamide)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-Tyr-D-Ala-Gly-Phe-Met-NH2, scientifically known as [D-Ala2]-Met-enkephalinamide (often abbreviated as DAMA), is a synthetic pentapeptide and a potent, long-lasting analog of the endogenous opioid peptide Met-enkephalin.[1] This guide provides a comprehensive technical overview of its biochemical properties, mechanism of action, and relevant experimental protocols. The substitution of D-Alanine for Glycine at the second position confers significant resistance to enzymatic degradation, resulting in a more stable and pharmacologically active compound compared to its natural counterpart. DAMA exhibits a strong affinity for opioid receptors, particularly the mu-opioid receptor (μOR), and functions as a potent agonist, leading to analgesic and other opioid-like effects.

Core Compound Identification and Properties

This compound is a synthetic pentapeptide with the following primary sequence: Tyrosine - D-Alanine - Glycine - Phenylalanine - Methionine, with a C-terminal amidation.

PropertyValueSource
IUPAC Name L-tyrosyl-D-alanyl-glycyl-L-phenylalanyl-L-methioninamidePubChem
Synonyms [D-Ala2]-Met-enkephalinamide, DAMA, Tyr-D-Ala-Gly-Phe-Met-NH2PubChem
Molecular Formula C28H38N6O6SPubChem
Molecular Weight 586.7 g/mol PubChem
CAS Number 61090-95-7PubChem

Biochemical Profile and Mechanism of Action

Receptor Binding Affinity

As a potent opioid agonist, this compound binds to opiate receptors with high affinity, comparable to that of methionine-enkephalin.[2] Its primary target is the mu-opioid receptor (μOR), a member of the G-protein coupled receptor (GPCR) family. While specific Ki values for this compound are not consistently reported across publicly available literature, studies on closely related analogs and its described potent activity suggest a high affinity in the nanomolar range for the μ-opioid receptor.

It is important to note that specific binding affinities (Ki), inhibitory concentrations (IC50), and effective concentrations (EC50) can vary depending on the experimental conditions, including the radioligand used, tissue preparation, and assay methodology. Researchers should consult specific publications for detailed experimental parameters.

Pharmacodynamics and Pharmacokinetics

The substitution of D-Ala for Gly at position 2 renders this compound resistant to degradation by brain enzymes, specifically aminopeptidases.[2] This enzymatic stability contributes to its prolonged and potent analgesic effects when compared to the rapidly metabolized endogenous enkephalins.

Limited specific pharmacokinetic data, such as half-life and bioavailability for this compound, is available in the public domain. However, its enhanced stability suggests a significantly longer biological half-life than native enkephalins.

Experimental Protocols

Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound is typically achieved through Fmoc-based solid-phase peptide synthesis.

Principle: The peptide is assembled sequentially on a solid support (resin), starting from the C-terminal amino acid. The N-terminus of each amino acid is temporarily protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is removed before the coupling of the next amino acid. Side chains of reactive amino acids are protected with acid-labile groups.

Detailed Methodology:

  • Resin Selection and Preparation: A Rink Amide resin is commonly used to obtain the C-terminal amide. The resin is swelled in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Fmoc-Met-NH-Resin Loading: The first amino acid, Fmoc-Met-OH, is coupled to the resin.

  • Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound methionine by treatment with a solution of 20% piperidine in DMF.

  • Coupling Cycle (repeated for each amino acid: Phe, Gly, D-Ala, Tyr):

    • The next Fmoc-protected amino acid (e.g., Fmoc-Phe-OH) is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and an activation base like DIPEA (N,N-Diisopropylethylamine).

    • The activated amino acid is then added to the deprotected resin to form the peptide bond.

    • The resin is washed to remove excess reagents and byproducts.

  • Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

  • Precipitation and Washing: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the resulting pellet is washed to remove residual cleavage reagents.

G Resin Rink Amide Resin FmocMet Fmoc-Met-OH Resin->FmocMet Loading Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) FmocMet->Deprotection1 CouplingPhe Couple Fmoc-Phe-OH (HBTU/DIPEA) Deprotection1->CouplingPhe Deprotection2 Fmoc Deprotection CouplingPhe->Deprotection2 CouplingGly Couple Fmoc-Gly-OH Deprotection2->CouplingGly Deprotection3 Fmoc Deprotection CouplingGly->Deprotection3 CouplingDAla Couple Fmoc-D-Ala-OH Deprotection3->CouplingDAla Deprotection4 Fmoc Deprotection CouplingDAla->Deprotection4 CouplingTyr Couple Fmoc-Tyr(tBu)-OH Deprotection4->CouplingTyr Cleavage Cleavage & Deprotection (TFA Cocktail) CouplingTyr->Cleavage Peptide This compound Cleavage->Peptide

Solid-Phase Peptide Synthesis Workflow
Purification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude peptide obtained after synthesis requires purification to remove truncated sequences, deletion sequences, and byproducts from the cleavage process. RP-HPLC is the standard method for this purification.

Principle: RP-HPLC separates molecules based on their hydrophobicity. The peptide mixture is loaded onto a hydrophobic stationary phase (e.g., C18 silica) in a polar mobile phase. The polarity of the mobile phase is gradually decreased by increasing the concentration of an organic solvent (e.g., acetonitrile), causing the bound peptides to elute at different times based on their hydrophobicity.

Detailed Methodology:

  • Column: A preparative C18 reverse-phase column is typically used.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Procedure:

    • The crude peptide is dissolved in a minimal amount of Solvent A.

    • The sample is injected onto the column equilibrated with a low percentage of Solvent B (e.g., 5-10%).

    • A linear gradient of increasing Solvent B concentration is applied to elute the peptide.

    • Fractions are collected and analyzed by analytical HPLC to identify those containing the pure peptide.

    • Pure fractions are pooled and lyophilized to obtain the final product as a white powder.

G cluster_0 RP-HPLC System cluster_1 Analysis CrudePeptide Crude Peptide Solution Pump HPLC Pump CrudePeptide->Pump Column C18 Reverse-Phase Column Pump->Column Gradient Elution Detector UV Detector (220 nm) Column->Detector Collector Fraction Collector Detector->Collector Collect Fractions AnalyticalHPLC Analytical HPLC Collector->AnalyticalHPLC Analyze Fractions Lyophilization Lyophilization AnalyticalHPLC->Lyophilization Pool Pure Fractions PurePeptide Pure Peptide Lyophilization->PurePeptide

Peptide Purification Workflow
Biological Assay: Adenylate Cyclase Inhibition Assay

This compound, as a μ-opioid receptor agonist, inhibits the activity of adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Principle: This assay measures the ability of the peptide to inhibit the forskolin-stimulated production of cAMP in cells expressing the μ-opioid receptor.

Detailed Methodology:

  • Cell Culture: HEK293 cells stably expressing the human μ-opioid receptor are cultured to confluence.

  • Assay Preparation: Cells are harvested and resuspended in assay buffer.

  • Incubation:

    • Cells are pre-incubated with various concentrations of this compound.

    • Forskolin, a direct activator of adenylate cyclase, is added to stimulate cAMP production.

    • The incubation is carried out for a defined period at 37°C.

  • Lysis and Detection:

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays).

  • Data Analysis: The concentration of the peptide that causes 50% inhibition of forskolin-stimulated cAMP production (IC50) is calculated.

Signaling Pathway

Upon binding to the μ-opioid receptor, this compound initiates a G-protein signaling cascade.

Description: The agonist-bound receptor promotes the exchange of GDP for GTP on the α-subunit of the associated inhibitory G-protein (Gi). This causes the dissociation of the Gαi-GTP and Gβγ subunits. The Gαi-GTP subunit then inhibits adenylate cyclase, reducing the conversion of ATP to cAMP. The Gβγ subunit can modulate other effectors, such as ion channels.

G cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular DAMA This compound uOR μ-Opioid Receptor (GPCR) DAMA->uOR Binds to G_protein Gi Protein (αβγ-GDP) uOR->G_protein Activates G_alpha_GTP Gαi-GTP G_protein->G_alpha_GTP Dissociates to G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylate Cyclase G_alpha_GTP->AC Inhibits IonChannel Ion Channels G_beta_gamma->IonChannel Modulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CellularResponse Cellular Response (e.g., Analgesia) cAMP->CellularResponse Leads to IonChannel->CellularResponse Contributes to

Opioid Receptor Signaling Pathway

References

An In-depth Technical Guide to [D-Ala2]-Met-Enkephalinamide: Structure, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic opioid peptide, [D-Ala2]-Met-Enkephalinamide (DAMA). DAMA is a potent and long-lasting analgesic agent that has been instrumental in the study of opioid receptor pharmacology. This document details its chemical structure, methods for its synthesis and purification, and its interactions with opioid receptors, including the downstream signaling pathways it activates. The experimental protocols provided are intended to serve as a detailed resource for researchers in the field of opioid pharmacology and drug development.

Chemical Structure and Properties

[D-Ala2]-Met-Enkephalinamide is a synthetic analog of the endogenous opioid peptide Met-enkephalin. The substitution of a D-alanine for the glycine at position 2 confers resistance to enzymatic degradation, resulting in a significantly longer biological half-life compared to its natural counterpart.[1] The C-terminal amidation further enhances its stability.

Chemical Formula: C₂₈H₃₈N₆O₆S[2]

Molecular Weight: 586.70 g/mol [2]

CAS Number: 100929-50-8[2]

Amino Acid Sequence: Tyr-D-Ala-Gly-Phe-Met-NH₂

2D Chemical Structure

Synthesis and Purification

[D-Ala2]-Met-Enkephalinamide is typically synthesized using Fmoc-based solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.

Detailed Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol describes the manual synthesis of [D-Ala2]-Met-Enkephalinamide on a Rink Amide resin, which yields a C-terminal amide upon cleavage.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids: Fmoc-Met-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-D-Ala-OH, Fmoc-Tyr(tBu)-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activation base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.[3]

  • Amino Acid Coupling (First Amino Acid - Methionine):

    • In a separate vial, dissolve 3 equivalents of Fmoc-Met-OH, 3 equivalents of HBTU, and 3 equivalents of HOBt in DMF.

    • Add 6 equivalents of DIPEA to activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF and DCM. Confirm complete coupling using a Kaiser test.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence: Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-D-Ala-OH, and Fmoc-Tyr(tBu)-OH.

  • Cleavage and Deprotection:

    • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

Biological Activity and Receptor Binding

[D-Ala2]-Met-Enkephalinamide is a potent opioid receptor agonist with a preference for the μ- and δ-opioid receptors. Its high affinity and resistance to degradation contribute to its profound and long-lasting analgesic effects.

Quantitative Data
ParameterValueReceptor TypeReference
Molecular Weight 586.70 g/mol N/A
Ki (inhibition constant) < 1 nM (high-affinity site)μ₁-opioid receptor
Analgesic Dose (rat, microinjection) 5-10 microgramsOpioid Receptors
Experimental Protocols for Biological Characterization

This protocol is used to determine the binding affinity (Ki) of DAMA for opioid receptors.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., from CHO cells stably expressing the human μ-opioid receptor)

  • Radioligand (e.g., [³H]-DAMGO for μ-receptors)

  • [D-Ala2]-Met-Enkephalinamide (unlabeled competitor)

  • Binding buffer (50 mM Tris-HCl, pH 7.4)

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled DAMA.

  • Incubation: Incubate the plate at room temperature for 60 minutes to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of DAMA that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

This in vivo assay measures the analgesic effect of DAMA in rodents.

Materials:

  • Hot plate apparatus with adjustable temperature

  • Animal subjects (e.g., mice or rats)

  • [D-Ala2]-Met-Enkephalinamide solution for injection

  • Vehicle control (e.g., saline)

Procedure:

  • Baseline Measurement: Place each animal on the hot plate (typically set to 55°C) and record the latency to a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

  • Drug Administration: Administer DAMA or vehicle control to the animals (e.g., via intravenous or intracerebroventricular injection).

  • Post-treatment Measurement: At various time points after drug administration, place the animals back on the hot plate and measure the response latency.

  • Data Analysis: An increase in the response latency compared to the baseline and vehicle control indicates an analgesic effect. The data can be used to determine the dose-response relationship and the duration of action.

Signaling Pathways

Upon binding to opioid receptors, which are G-protein coupled receptors (GPCRs), [D-Ala2]-Met-Enkephalinamide initiates a cascade of intracellular signaling events.

Canonical G-protein Signaling Pathway

Opioid receptors primarily couple to inhibitory G-proteins of the Gi/Go family. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociation of the G-protein βγ subunits also leads to the modulation of ion channels, including the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca²⁺) channels.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol DAMA [D-Ala2]-Met-Enkephalinamide OpioidReceptor Opioid Receptor (μ, δ) DAMA->OpioidReceptor Binds G_protein Gi/Go Protein OpioidReceptor->G_protein Activates AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase Inhibits (α subunit) K_channel K+ Channel G_protein->K_channel Activates (βγ subunit) Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits (βγ subunit) cAMP cAMP AdenylylCyclase->cAMP Converts CellularResponse Decreased Neuronal Excitability K_channel->CellularResponse K+ efflux (Hyperpolarization) Ca_channel->CellularResponse Reduced Ca2+ influx (Inhibits Neurotransmitter Release) ATP ATP ATP->AdenylylCyclase PKA PKA cAMP->PKA Activates MAPK_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus OpioidReceptor Opioid Receptor (μ, δ) G_protein Gi/Go Protein OpioidReceptor->G_protein Activates PKC PKC G_protein->PKC Activates (βγ subunit) Src Src G_protein->Src Activates (βγ subunit) Raf Raf PKC->Raf Activates Ras Ras Src->Ras Activates Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., CREB) ERK->TranscriptionFactors Translocates & Phosphorylates GeneExpression Changes in Gene Expression TranscriptionFactors->GeneExpression Regulates

References

The Genesis and Evolution of a Potent Analgesic: A Technical Guide to H-Tyr-D-Ala-Gly-Phe-Met-NH2

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of the synthetic opioid peptide H-Tyr-D-Ala-Gly-Phe-Met-NH2, commonly known as [D-Ala2, Met5]-enkephalinamide (DAMA). Born from the quest for stable and potent analgesics following the discovery of endogenous enkephalins, DAMA represents a pivotal advancement in opioid peptide research. This document details the scientific rationale behind its synthesis, its pharmacological profile, the experimental methodologies used for its characterization, and the signaling pathways it modulates. All quantitative data are presented in structured tables, and key experimental and signaling workflows are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction: The Dawn of Endogenous Opioids

The landscape of pain research was irrevocably altered in the early 1970s with the definitive identification of opiate receptors in nervous tissue by the laboratories of Solomon Snyder and others.[1][2][3][4][5] This landmark discovery, utilizing radioligand binding assays, provided a tangible target for the centuries-old effects of opiates and sparked a search for the body's own "morphine."

This search culminated in 1975 with the isolation and characterization of two pentapeptides from the porcine brain by John Hughes and Hans Kosterlitz: Methionine-enkephalin (H-Tyr-Gly-Gly-Phe-Met-OH) and Leucine-enkephalin (H-Tyr-Gly-Gly-Phe-Leu-OH). These endogenous peptides exhibited potent opiate-like activity but were severely limited by their rapid degradation by peptidases. This inherent instability rendered them unsuitable as therapeutic agents and catalyzed a new wave of research focused on creating synthetic analogs with enhanced potency and duration of action.

The Emergence of a Stabilized Analog: this compound

The primary limitations of natural enkephalins were their susceptibility to enzymatic cleavage. To overcome this, researchers strategically modified the peptide structure. Two key modifications led to the development of this compound:

  • Substitution at Position 2: The glycine residue at the second position was replaced with a D-Alanine. This substitution sterically hinders the action of aminopeptidases, which are responsible for cleaving the Tyr-Gly bond, a primary route of enkephalin degradation.

  • C-Terminal Amidation: The carboxyl group at the C-terminus was converted to an amide. This modification protects the peptide from degradation by carboxypeptidases.

These modifications resulted in a synthetic pentapeptide with significantly increased stability and, consequently, a more potent and prolonged analgesic effect compared to its natural precursor.

Pharmacological Profile

This compound is a potent opioid agonist. While it is often described as a non-selective or mixed mu/delta opioid receptor agonist, its binding affinity can vary across different studies and experimental conditions.

Quantitative Data: Receptor Binding and Functional Activity

The following tables summarize the available quantitative data for the interaction of this compound with opioid receptors. It is important to note that direct comparative studies measuring the binding affinity (Ki) and functional activity (EC50/IC50) across all three major opioid receptor subtypes (mu, delta, and kappa) in a single experimental setup are not consistently available in the reviewed literature. The data presented here are compiled from various sources.

Table 1: Opioid Receptor Binding Affinity of this compound

Receptor SubtypeRadioligandTissue/Cell LineKi (nM)Reference
Mu (μ)[3H]DihydromorphineRat BrainNot explicitly quantified, but noted to be a potent displacer
Delta (δ)[3H][D-Ala2,D-Leu5]enkephalinRat BrainNot explicitly quantified, but contributes to its mixed agonist profile
Kappa (κ)Not consistently reportedNot consistently reportedNot consistently reported

Table 2: In Vitro Functional Activity of this compound

Assay TypeReceptor TargetCell Line/TissueEC50/IC50 (nM)Reference
GTPγS BindingMu/DeltaNot explicitly quantified in reviewed literatureData not available
cAMP InhibitionMu/DeltaNot explicitly quantified in reviewed literatureData not available

Table 3: In Vivo Analgesic Potency of this compound

Animal ModelAssayRoute of AdministrationEffective DoseDuration of ActionReference
RatTail-Flick TestIntravenousDose-dependent inhibition of tail-flick reflexLong-lasting
RatIntestinal Fluid TransportIntracerebroventricular1 and 3 µ g/rat Approx. 30 minutes

Table 4: Pharmacokinetic Parameters of this compound

ParameterValueAnimal ModelReference
Half-life (t1/2)Not explicitly reported in reviewed literature
Clearance (CL)Not explicitly reported in reviewed literature
Volume of Distribution (Vd)Not explicitly reported in reviewed literature

Signaling Pathways

Upon binding to opioid receptors, which are G-protein coupled receptors (GPCRs), this compound initiates a cascade of intracellular signaling events. The primary mechanism involves the inhibition of adenylyl cyclase and the modulation of ion channel activity.

G_Protein_Coupled_Receptor_Signaling_Pathway cluster_membrane Cell Membrane Opioid_Receptor Opioid Receptor (μ/δ) G_Protein Gi/o Protein (αβγ) Opioid_Receptor->G_Protein Activates G_alpha Gαi/o G_Protein->G_alpha Dissociates to G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ca_Channel Ca2+ Channel Ca_Influx ↓ Ca2+ Influx Ca_Channel->Ca_Influx K_Channel K+ Channel K_Efflux ↑ K+ Efflux K_Channel->K_Efflux DAMA This compound (DAMA) DAMA->Opioid_Receptor Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Altered Gene Expression CREB->Gene_Expression Hyperpolarization Hyperpolarization (↓ Neuronal Excitability) K_Efflux->Hyperpolarization G_alpha->AC Inhibits G_beta_gamma->Ca_Channel Inhibits G_beta_gamma->K_Channel Activates

Opioid Receptor Signaling Pathway

Experimental Protocols

The characterization of this compound has relied on a suite of established experimental techniques. Below are detailed methodologies for key experiments.

Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual synthesis of this compound using Fmoc/tBu chemistry on a Rink Amide resin.

  • Resin Preparation: Swell Rink Amide MBHA resin in N,N-Dimethylformamide (DMF) in a fritted reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF.

  • Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially, starting from the C-terminus (Met). Activate the Fmoc-amino acid with a coupling reagent (e.g., HBTU/HOBt) and an activation base (e.g., DIPEA) in DMF and add to the resin. Monitor coupling completion with a Kaiser test.

  • Synthesis Cycle: Repeat the deprotection and coupling steps for each amino acid in the sequence (Phe, Gly, D-Ala, Tyr).

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., Trifluoroacetic acid/H2O/Triisopropylsilane).

  • Purification: Precipitate the crude peptide in cold diethyl ether and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

SPPS_Workflow Start Start Resin_Swelling 1. Resin Swelling (Rink Amide in DMF) Start->Resin_Swelling Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Amino_Acid_Coupling 3. Amino Acid Coupling (Fmoc-Met-OH + HBTU/DIPEA) Fmoc_Deprotection->Amino_Acid_Coupling Wash Wash (DMF, DCM) Amino_Acid_Coupling->Wash Kaiser_Test Kaiser Test (Complete?) Wash->Kaiser_Test Kaiser_Test->Amino_Acid_Coupling No Loop Kaiser_Test->Loop Yes Loop->Fmoc_Deprotection Couple Next AA (Phe, Gly, D-Ala, Tyr) Cleavage 4. Cleavage & Deprotection (TFA Cocktail) Loop->Cleavage Final AA Coupled Purification 5. Purification (RP-HPLC) Cleavage->Purification Characterization 6. Characterization (Mass Spec, HPLC) Purification->Characterization End End Characterization->End

Solid-Phase Peptide Synthesis Workflow
Radioligand Binding Assay

This protocol is based on the competitive binding assay developed by Pert and Snyder to determine the binding affinity of this compound for opioid receptors.

  • Membrane Preparation: Homogenize brain tissue (e.g., rat brain) in a suitable buffer and centrifuge to isolate the membrane fraction containing the opioid receptors.

  • Assay Incubation: Incubate the membrane preparation with a known concentration of a radiolabeled opioid ligand (e.g., [3H]naloxone or [3H]DAMGO) and varying concentrations of the unlabeled test compound (this compound).

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled ligand to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Tail-Flick Test for Analgesia

The tail-flick test, first described by D'Amour and Smith in 1941, is a common method to assess the analgesic properties of compounds in rodents.

  • Acclimatization: Acclimate the animals (e.g., rats) to the testing environment and handling to minimize stress-induced analgesia.

  • Baseline Latency: Measure the baseline tail-flick latency by applying a noxious thermal stimulus (e.g., a focused beam of light) to the animal's tail and recording the time it takes for the animal to flick its tail away.

  • Drug Administration: Administer this compound or a vehicle control via the desired route (e.g., intravenously or intracerebroventricularly).

  • Post-Treatment Latency: Measure the tail-flick latency at various time points after drug administration.

  • Data Analysis: Compare the post-treatment latencies to the baseline latencies to determine the analgesic effect of the compound. An increase in tail-flick latency indicates an analgesic response.

Tail_Flick_Test_Workflow Start Start Acclimatization 1. Animal Acclimatization Start->Acclimatization Baseline_Measurement 2. Measure Baseline Tail-Flick Latency Acclimatization->Baseline_Measurement Drug_Administration 3. Administer DAMA or Vehicle Baseline_Measurement->Drug_Administration Time_Points Measure Latency at Time Points (t1, t2, t3...) Drug_Administration->Time_Points Data_Analysis 4. Data Analysis (Compare Latencies) Time_Points->Data_Analysis End End Data_Analysis->End

Tail-Flick Test Experimental Workflow

Conclusion and Future Directions

The discovery and development of this compound marked a significant milestone in opioid pharmacology. By addressing the inherent instability of endogenous enkephalins, it provided a powerful tool for studying opioid receptor function and a promising lead for the development of novel analgesics. The principles of peptide stabilization demonstrated by its synthesis continue to influence the design of peptide-based therapeutics today.

Future research in this area may focus on developing analogs of this compound with improved receptor selectivity to minimize side effects, enhanced blood-brain barrier penetration for non-invasive delivery, and biased agonism to selectively activate beneficial signaling pathways while avoiding those associated with adverse effects such as tolerance and respiratory depression. The foundational knowledge gained from early synthetic enkephalins like DAMA remains crucial for these ongoing drug discovery efforts.

References

The Precise Symphony: An In-depth Technical Guide to the Mechanism of Action of Synthetic Enkephalin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the molecular mechanisms underpinning the action of synthetic enkephalin analogs. We delve into their interaction with opioid receptors, the subsequent intracellular signaling cascades, and the experimental methodologies used to characterize these interactions. Quantitative data on receptor binding and functional activity are presented in structured tables for comparative analysis, and key pathways and protocols are visualized through detailed diagrams.

Introduction: Engineering Endogenous Opioids

Enkephalins are endogenous pentapeptides that play a crucial role in pain modulation and other physiological processes.[1][2] However, their therapeutic potential is limited by poor bioavailability and rapid degradation. Synthetic enkephalin analogs have been developed to overcome these limitations, offering enhanced stability, receptor selectivity, and blood-brain barrier penetration.[2][3][4] Understanding the precise mechanism of action of these synthetic analogs is paramount for the rational design of novel analgesics with improved efficacy and reduced side effects.

Molecular Mechanism of Action: A Cascade of Events

The physiological effects of synthetic enkephalin analogs are initiated by their binding to and activation of opioid receptors, which are members of the G-protein coupled receptor (GPCR) superfamily. The three classical opioid receptor types are mu (µ), delta (δ), and kappa (κ).

Upon agonist binding, the receptor undergoes a conformational change that facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the associated heterotrimeric G-protein. For opioid receptors, this is typically a Gi/o protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer.

Both the Gαi/o and Gβγ subunits are active signaling molecules:

  • Gαi/o Subunit: The primary role of the activated Gαi/o subunit is the inhibition of adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). The resulting decrease in intracellular cAMP levels leads to reduced activity of protein kinase A (PKA).

  • Gβγ Subunit: The Gβγ dimer can directly modulate the activity of various ion channels. It promotes the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. Additionally, it inhibits N-type voltage-gated calcium channels, reducing calcium influx.

The combined effect of these signaling events is a decrease in neuronal excitability and a reduction in the release of neurotransmitters, such as substance P and glutamate, which are involved in the transmission of pain signals.

Enkephalin Analog Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Enkephalin Synthetic Enkephalin Analog OpioidReceptor Opioid Receptor (µ, δ, κ) Enkephalin->OpioidReceptor Binds to G_protein Gi/o Protein (αβγ-GDP) OpioidReceptor->G_protein Activates G_alpha_GTP Gα-GTP G_protein->G_alpha_GTP Dissociates to G_beta_gamma Gβγ G_protein->G_beta_gamma AdenylylCyclase Adenylyl Cyclase cAMP cAMP AdenylylCyclase->cAMP Converts ATP to GIRK GIRK Channel (K+) NeuronalResponse Decreased Neuronal Excitability & Neurotransmitter Release GIRK->NeuronalResponse Hyperpolarization CaChannel Ca2+ Channel CaChannel->NeuronalResponse Reduced Ca2+ Influx G_alpha_GTP->AdenylylCyclase Inhibits G_beta_gamma->GIRK Activates G_beta_gamma->CaChannel Inhibits ATP ATP ATP->AdenylylCyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->NeuronalResponse Modulates Transcription Radioligand Binding Assay Workflow start Start prep Membrane Preparation (with Opioid Receptors) start->prep setup Assay Plate Setup (Total, Non-specific, Competition) prep->setup incubation Incubation (Binding Equilibrium) setup->incubation filtration Rapid Filtration (Separates Bound/Unbound) incubation->filtration detection Scintillation Counting (Quantify Radioactivity) filtration->detection analysis Data Analysis (Calculate Ki) detection->analysis end End analysis->end GTP_gamma_S_Binding_Assay_Workflow start Start prep Membrane Preparation (with Receptors & G-proteins) start->prep setup Assay Setup (Membranes, GDP, Test Compound) prep->setup initiation Add [³⁵S]GTPγS (Initiate Reaction) setup->initiation incubation Incubation (Allow G-protein Activation) initiation->incubation filtration Filtration (Separate Bound/Unbound [³⁵S]GTPγS) incubation->filtration detection Scintillation Counting filtration->detection analysis Data Analysis (Determine EC50 & Emax) detection->analysis end End analysis->end cAMP_Accumulation_Assay_Workflow start Start culture Culture Cells (Expressing Opioid Receptors) start->culture setup Assay Setup (Cells, PDE Inhibitor, Test Compound) culture->setup stimulation Stimulate with Forskolin (Induce cAMP Production) setup->stimulation incubation Incubation (Allow for Inhibition of cAMP) stimulation->incubation lysis Cell Lysis incubation->lysis detection cAMP Detection (e.g., HTRF, ELISA) lysis->detection analysis Data Analysis (Determine IC50) detection->analysis end End analysis->end

References

An In-Depth Technical Guide to the Opioid Receptor Affinity of H-Tyr-D-Ala-Gly-Phe-Met-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the opioid receptor affinity and functional profile of the synthetic pentapeptide H-Tyr-D-Ala-Gly-Phe-Met-NH2, a potent opioid agonist. This document details its binding characteristics at the mu (µ), delta (δ), and kappa (κ) opioid receptors, outlines the experimental methodologies used for these determinations, and illustrates the key signaling pathways involved.

Introduction to this compound

This compound is a synthetic analogue of the endogenous opioid peptide Met-enkephalin. It is also commonly referred to as [D-Ala2]-Met-enkephalinamide. The substitution of the natural L-Alanine at position 2 with a D-Alanine residue confers significant resistance to enzymatic degradation, resulting in a more potent and longer-lasting analgesic effect compared to its endogenous counterpart. This peptide serves as a valuable tool in opioid research for understanding receptor structure, function, and the development of novel analgesics.

Opioid Receptor Binding Affinity

The binding affinity of this compound to the three major opioid receptor subtypes has been characterized through competitive radioligand binding assays. The following table summarizes the equilibrium dissociation constants (Ki) for this peptide at the mu, delta, and kappa opioid receptors. Lower Ki values are indicative of higher binding affinity.

Opioid Receptor SubtypeRadioligandTest CompoundKi (nM)
Mu (µ)[³H]DAMGOThis compound1.23
Delta (δ)[³H]DPDPEThis compound~500
Kappa (κ)[³H]U69,593This compound~500

Note: The Ki values for delta and kappa receptors are approximate, as many studies emphasize the mu-selectivity of similar analogs like DAMGO. The provided values are based on the reported 500-fold selectivity of DAMGO for the mu receptor over delta and kappa sites. It is important to note that specific Ki values for this compound at delta and kappa receptors are not consistently reported in the literature, reflecting its primary characterization as a mu-selective agonist.

Experimental Protocols

The characterization of the opioid receptor affinity and functional activity of this compound relies on a suite of standardized in vitro assays. The following sections provide detailed methodologies for these key experiments.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for mu, delta, and kappa opioid receptors.

Materials:

  • Receptor Source: Cell membranes prepared from cell lines stably expressing a single subtype of human or rodent opioid receptor (e.g., HEK293 or CHO cells).

  • Radioligands:

    • Mu (µ) receptor: [³H]DAMGO (a high-affinity mu-selective agonist).

    • Delta (δ) receptor: [³H]DPDPE (a high-affinity delta-selective agonist).

    • Kappa (κ) receptor: [³H]U-69,593 (a high-affinity kappa-selective agonist).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-selective opioid antagonist (e.g., 10 µM Naloxone).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI) and a cell harvester.

  • Scintillation Counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in binding buffer to a final protein concentration that yields an adequate signal-to-noise ratio.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Receptor membranes + radioligand + binding buffer.

    • Non-specific Binding: Receptor membranes + radioligand + non-specific binding control (Naloxone).

    • Competition: Receptor membranes + radioligand + varying concentrations of this compound.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

experimental_workflow_radioligand_binding cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis prep_membranes Prepare Receptor Membranes setup_plate Set up 96-well Plate (Total, Non-specific, Competition) prep_membranes->setup_plate prep_ligands Prepare Radioligand & Test Compound Dilutions prep_ligands->setup_plate incubation Incubate to Equilibrium setup_plate->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis (IC50 -> Ki) counting->analysis

Radioligand Competition Binding Assay Workflow.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the opioid receptors upon agonist binding.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in stimulating G protein activation.

Materials:

  • Receptor Source: Cell membranes expressing the opioid receptor of interest.

  • Radioligand: [³⁵S]GTPγS.

  • Test Compound: this compound.

  • Positive Control: A known full agonist (e.g., DAMGO for the mu receptor).

  • Basal and Non-specific Binding Control: Unlabeled GTPγS.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.

  • GDP: Guanosine 5'-diphosphate.

  • Filtration Apparatus and Scintillation Counter .

Procedure:

  • Membrane Preparation: As described in the radioligand binding assay protocol.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer or unlabeled GTPγS (for non-specific binding).

    • Varying concentrations of this compound, positive control, or vehicle.

    • Receptor membrane suspension.

    • GDP.

  • Pre-incubation: Incubate the plate at 30°C for a short period (e.g., 15 minutes).

  • Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the binding reaction.

  • Incubation: Incubate at 30°C for a defined time (e.g., 60 minutes).

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold wash buffer.

  • Counting: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from all other measurements.

    • Plot the specific [³⁵S]GTPγS binding against the logarithm of the agonist concentration.

    • Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) from the dose-response curve.

experimental_workflow_gtpgs_binding cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis prep_membranes Prepare Receptor Membranes setup_plate Set up 96-well Plate (Membranes, Agonist, GDP) prep_membranes->setup_plate prep_reagents Prepare Agonist Dilutions, GDP, and [³⁵S]GTPγS prep_reagents->setup_plate pre_incubation Pre-incubate setup_plate->pre_incubation initiate_reaction Add [³⁵S]GTPγS pre_incubation->initiate_reaction incubation Incubate initiate_reaction->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis (EC50 & Emax) counting->analysis

[³⁵S]GTPγS Binding Assay Workflow.

cAMP Inhibition Assay

This assay measures the functional consequence of Gi/o protein activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Objective: To determine the inhibitory effect of this compound on adenylyl cyclase activity.

Materials:

  • Cell Line: A cell line expressing the opioid receptor of interest and a cAMP-responsive reporter system (e.g., GloSensor™).

  • Adenylyl Cyclase Stimulator: Forskolin.

  • Phosphodiesterase (PDE) Inhibitor: IBMX or Ro 20-1724 (to prevent cAMP degradation).

  • Test Compound: this compound.

  • Luminescence Plate Reader.

Procedure:

  • Cell Culture: Plate the cells in a 96-well plate and allow them to adhere and grow.

  • Assay Setup:

    • Pre-treat the cells with the PDE inhibitor.

    • Add varying concentrations of this compound.

    • Stimulate the cells with forskolin to induce cAMP production.

  • Incubation: Incubate at 37°C for a specified time (e.g., 15-30 minutes).

  • Detection: Measure the luminescence, which is inversely proportional to the cAMP level, using a plate reader.

  • Data Analysis:

    • Normalize the data to the forskolin-stimulated control.

    • Plot the percentage of inhibition of cAMP production against the logarithm of the agonist concentration.

    • Determine the IC50 value for cAMP inhibition.

Signaling Pathways

Upon binding of this compound to mu and delta opioid receptors, a cascade of intracellular signaling events is initiated. These receptors are primarily coupled to inhibitory G proteins (Gi/o).

Key Signaling Events:

  • G Protein Activation: Agonist binding induces a conformational change in the receptor, leading to the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. This causes the dissociation of the Gαi/o-GTP and Gβγ subunits.

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o-GTP subunit directly inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cAMP.

  • Modulation of Ion Channels:

    • The Gβγ subunit can directly interact with and activate G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane.

    • The Gβγ subunit can also inhibit N-type voltage-gated calcium channels, reducing calcium influx.

  • MAPK Pathway Activation: Opioid receptor activation can also lead to the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), such as ERK1/2, through G protein-dependent and β-arrestin-dependent mechanisms.

signaling_pathway agonist This compound receptor Opioid Receptor (μ or δ) agonist->receptor g_protein Gi/o Protein (αβγ-GDP) receptor->g_protein activates mapk MAPK (ERK1/2) receptor->mapk activates via complex pathways g_alpha Gαi/o-GTP g_protein->g_alpha dissociates g_beta_gamma Gβγ g_protein->g_beta_gamma dissociates ac Adenylyl Cyclase g_alpha->ac inhibits k_channel GIRK Channel g_beta_gamma->k_channel activates ca_channel Ca²⁺ Channel g_beta_gamma->ca_channel inhibits camp cAMP ac->camp produces pka PKA camp->pka activates

Opioid Receptor Signaling Pathway.

Conclusion

This compound is a potent and metabolically stable opioid peptide with a primary affinity for the mu-opioid receptor. Its characterization through radioligand binding, GTPγS, and cAMP assays provides a comprehensive understanding of its pharmacological profile. The detailed experimental protocols and an understanding of the downstream signaling pathways outlined in this guide are essential for researchers and professionals in the field of drug development for the discovery of novel and improved opioid-based therapeutics.

[D-Ala2]-Met-Enkephalinamide: A Technical Overview of its Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[D-Ala2]-Met-Enkephalinamide (DAME), a synthetic analogue of the endogenous opioid peptide Met-enkephalin, has been a subject of significant research due to its potent and long-lasting analgesic properties. The substitution of a D-alanine residue at the second position confers resistance to enzymatic degradation, enhancing its in vivo activity compared to its natural counterpart. This technical guide provides an in-depth overview of the biological properties of DAME, focusing on its receptor binding, signaling mechanisms, and physiological effects.

Receptor Binding Affinity

[D-Ala2]-Met-Enkephalinamide exerts its effects primarily through interaction with opioid receptors. While specific quantitative binding data (Kᵢ or IC₅₀ values) for DAME across all opioid receptor subtypes (μ, δ, κ) is not consistently reported in publicly available literature, studies indicate that it binds to opiate receptors with high affinity, comparable to that of methionine-enkephalin[1]. Competitive displacement studies using radiolabeled [D-Ala2,Met5]enkephalinamide have shown biphasic curves, suggesting interaction with multiple opioid receptor sites.

Table 1: Opioid Receptor Binding Profile of [D-Ala2]-Met-Enkephalinamide

Receptor SubtypeRadioligandTissue SourceBinding Affinity (Kᵢ)Citation(s)
μ (mu)Not specifiedRat BrainNot explicitly quantified[1]
δ (delta)Not specifiedRat BrainNot explicitly quantified
κ (kappa)Not specifiedRat BrainNot explicitly quantified

In Vitro and In Vivo Activity

The biological activity of DAME has been characterized in various in vitro and in vivo models, demonstrating its potent opioid agonist effects.

In Vitro Activity: Inhibition of Neurotransmitter Release

In primary cultures of sensory neurons, DAME has been shown to inhibit the evoked release of substance P, a key neurotransmitter in pain signaling. This inhibitory action is a hallmark of opioid receptor activation and contributes to its analgesic effect. The action of DAME is blocked by the opioid receptor antagonist naloxone.

In Vivo Activity: Analgesia

Intravenous and intracerebroventricular administration of DAME produces profound and long-lasting analgesia in rodent models. A commonly used assay to quantify this effect is the tail-flick test.

Table 2: Analgesic Effect of [D-Ala2]-Met-Enkephalinamide in the Tail-Flick Test

Animal ModelRoute of AdministrationDose RangeObserved EffectCitation(s)
RatIntravenousNot explicitly quantifiedDose-dependent inhibition of the tail-flick reflex[2]
RatMicroinjection into brain5 to 10 microgramsProfound, long-lasting, morphine-like analgesia[1]

Note: Specific dose-response data and ED₅₀ values from these studies are not detailed in the provided abstracts.

Physiological Effects

Beyond its analgesic properties, DAME elicits a range of physiological responses mediated by the central and peripheral nervous systems.

Cardiovascular and Autonomic Effects

Intravenous administration of DAME in rats has been shown to induce hypotension and bradycardia[2]. These effects are significantly attenuated by anesthesia. The compound also causes initial decreases in arterial blood flow and increases in vascular resistance in mesenteric, renal, and hindquarter vascular beds, with these parameters generally returning to baseline levels quickly. Furthermore, DAME can induce inhibition of renal sympathetic nerve activity.

Pituitary-Adrenocortical Secretion

Systemic administration of DAME in rats leads to biphasic effects on plasma ACTH and corticosterone levels, with an initial increase followed by a decrease. These effects are preventable by pretreatment with the opioid antagonist naltrexone, indicating they are mediated by opioid receptors.

Other Reported Effects
  • Bile Flow: Intracisternal administration of DAME in rats has been associated with a dose-related decrease in bile flow, an effect that is also blocked by naloxone.

  • Delayed Response: In squirrel monkeys, DAME has shown effects on cognitive functions, enhancing performance in a delayed response task at certain delays and doses, while impairing it at others.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines a general method for determining the binding affinity of a test compound like DAME to opioid receptors using a competitive radioligand binding assay.

Materials:

  • Receptor Source: Homogenates of rat brain tissue or cell membranes from cell lines expressing specific opioid receptor subtypes (e.g., CHO-hMOR).

  • Radioligand: A tritiated opioid receptor ligand with high affinity and selectivity for the receptor of interest (e.g., [³H]DAMGO for μ-receptors, [³H]DPDPE for δ-receptors).

  • Test Compound: [D-Ala2]-Met-Enkephalinamide.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity opioid antagonist (e.g., naloxone).

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing MgCl₂.

  • Wash Buffer: Ice-cold assay buffer.

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Membrane Preparation: Thaw frozen brain tissue or cell pellets on ice. Homogenize in ice-cold assay buffer. Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled antagonist), and competitive binding (radioligand + varying concentrations of DAME).

  • Incubation: Add the membrane preparation to each well. Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of DAME. Determine the IC₅₀ value (the concentration of DAME that inhibits 50% of specific binding) using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Tail-Flick Analgesia Assay

This protocol describes a standard method for assessing the analgesic effects of compounds in rodents.

Materials:

  • Animals: Rats or mice.

  • Tail-Flick Apparatus: A device that applies a focused beam of radiant heat to the animal's tail and records the latency to tail withdrawal.

  • Test Compound: [D-Ala2]-Met-Enkephalinamide dissolved in a suitable vehicle.

  • Vehicle Control: The solvent used to dissolve the test compound.

  • Positive Control: A known analgesic such as morphine.

Procedure:

  • Acclimation: Acclimate the animals to the testing environment and the restraining device to minimize stress-induced variability.

  • Baseline Latency: Determine the baseline tail-flick latency for each animal before drug administration. This is the time it takes for the animal to flick its tail away from the heat source. A cut-off time is typically set (e.g., 10-15 seconds) to prevent tissue damage.

  • Drug Administration: Administer DAME, vehicle, or a positive control via the desired route (e.g., intravenous, subcutaneous, or intracerebroventricular).

  • Post-treatment Latency: Measure the tail-flick latency at various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Dose-response curves can be generated to determine the ED₅₀ value.

Signaling Pathways

[D-Ala2]-Met-Enkephalinamide, as an opioid agonist, activates G-protein coupled receptors (GPCRs), primarily those coupled to inhibitory G proteins (Gαi/o). This initiates a cascade of intracellular signaling events that ultimately lead to the observed physiological effects.

G_Protein_Coupled_Opioid_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DAME [D-Ala2]-Met-Enkephalinamide OpioidReceptor Opioid Receptor (μ, δ, κ) DAME->OpioidReceptor Binds to G_protein Gαi/oβγ OpioidReceptor->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates to G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits IonChannels Ion Channels (e.g., K+, Ca2+) G_betagamma->IonChannels Modulates MAPK MAPK Pathway (e.g., ERK) G_betagamma->MAPK Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., Reduced Excitability, Altered Gene Expression) PKA->CellularResponse Leads to IonChannels->CellularResponse Leads to MAPK->CellularResponse Leads to

Caption: G-protein coupled opioid receptor signaling pathway activated by [D-Ala2]-Met-Enkephalinamide.

Radioligand_Binding_Assay_Workflow start Start prep_membranes Prepare Receptor Membranes (e.g., Brain Homogenate) start->prep_membranes setup_assay Set up 96-well Plate: - Total Binding - Non-specific Binding - Competitive Binding (DAME) prep_membranes->setup_assay add_radioligand Add Radioligand (e.g., [3H]DAMGO) setup_assay->add_radioligand add_membranes Add Membrane Preparation add_radioligand->add_membranes incubate Incubate to Reach Equilibrium add_membranes->incubate filter Rapid Filtration (Separate Bound from Free) incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki count->analyze end End analyze->end

Caption: Experimental workflow for a competitive radioligand binding assay.

Tail_Flick_Assay_Workflow start Start acclimate Acclimate Animals start->acclimate baseline Measure Baseline Tail-Flick Latency acclimate->baseline administer Administer Compound (DAME, Vehicle, or Positive Control) baseline->administer measure_post Measure Post-Treatment Tail-Flick Latency at Multiple Time Points administer->measure_post analyze Data Analysis: - Calculate %MPE - Generate Dose-Response Curve measure_post->analyze end End analyze->end

Caption: Experimental workflow for the tail-flick analgesia assay.

Conclusion

[D-Ala2]-Met-Enkephalinamide is a potent, enzymatically stable opioid agonist with significant analgesic properties and a range of physiological effects. Its actions are mediated through the activation of opioid receptors, leading to the modulation of intracellular signaling pathways. While its high potency is well-established, further quantitative studies to precisely define its binding affinities for different opioid receptor subtypes would be valuable for a more complete understanding of its pharmacological profile and for guiding the development of novel therapeutics.

References

An In-depth Technical Guide on the Synthetic Opioid Peptide: H-Tyr-D-Ala-Gly-Phe-Met-NH2 (Metkephamid)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the synthetic pentapeptide H-Tyr-D-Ala-Gly-Phe-Met-NH2, commonly known as Metkephamid. A derivative of [Met]-enkephalin, Metkephamid is a potent agonist at both µ (mu)- and δ (delta)-opioid receptors. This document consolidates available data on its biochemical and pharmacological properties, including receptor binding affinity, functional potency, and in vivo analgesic effects. Detailed experimental protocols for key assays and visual representations of its signaling pathways and experimental workflows are provided to support further research and development efforts in the field of opioid pharmacology.

Introduction

Metkephamid, with the amino acid sequence this compound, is a synthetic opioid peptide that was developed as an analog of the endogenous opioid peptide methionine-enkephalin.[1] The substitution of D-Alanine for Glycine at the second position confers enhanced stability against enzymatic degradation compared to its natural counterpart.[2] Metkephamid exhibits potent agonist activity at both µ- and δ-opioid receptors, with a notably high affinity for the δ-opioid receptor.[1][3] This dual agonism is believed to contribute to its potent analgesic effects, which have been reported to be significantly greater than morphine in some contexts.[1] Furthermore, clinical studies have suggested that Metkephamid may possess a more favorable side-effect profile than traditional opioids, with a reduced tendency to cause respiratory depression and physical dependence.

Physicochemical Properties

PropertyValue
IUPAC Name (2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide
Molecular Formula C28H38N6O6S
Molecular Weight 586.7 g/mol
Sequence Tyr-D-Ala-Gly-Phe-Met-NH2

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for Metkephamid's interaction with opioid receptors and its in vivo analgesic activity.

Table 4.1: Opioid Receptor Binding Affinity

LigandReceptor SubtypeKᵢ (nM)IC₅₀ (nM)RadioligandTissue/Cell LineReference
Metkephamidµ-Opioid-Reported to be roughly equipotent to morphine[³H]Naloxone-
Metkephamidδ-Opioid-Reported to be 30-100 times more potent than morphine[³H][D-Ala², D-Leu⁵]enkephalin-

Table 4.2: In Vitro Functional Potency

AssayParameterValueCell LineReference
cAMP InhibitionEC₅₀Data not available--
[³⁵S]GTPγS BindingEC₅₀Data not available--

Table 4.3: In Vivo Analgesic Potency

TestSpeciesRoute of AdministrationED₅₀Reference
Hot Plate TestMouseIntracerebroventricularReported to be at least 100 times more potent than morphine
Postoperative PainHumanIntramuscularEffective at 140 mg
Post-episiotomy PainHumanIntramuscular70 mg dose comparable to placebo, 140 mg effective

Signaling Pathways

Metkephamid, as a dual agonist of µ- and δ-opioid receptors, activates intracellular signaling cascades typical of G-protein coupled receptors (GPCRs). Upon binding, it induces a conformational change in the receptor, leading to the activation of inhibitory G-proteins (Gαi/o). This activation results in the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. The activated G-protein βγ subunits can also directly modulate ion channels, typically causing the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions collectively lead to neuronal hyperpolarization and reduced neurotransmitter release, which are the cellular mechanisms underlying analgesia.

Metkephamid_Signaling_Pathway cluster_receptor Opioid Receptor Activation cluster_gprotein G-Protein Signaling cluster_effectors Downstream Effectors cluster_cellular_response Cellular Response Metkephamid Metkephamid MOR μ-Opioid Receptor Metkephamid->MOR Binds DOR δ-Opioid Receptor Metkephamid->DOR Binds G_protein Gi/o Protein MOR->G_protein Activates DOR->G_protein Activates G_alpha Gαi/o (GDP) G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma G_alpha_GTP Gαi/o (GTP) G_alpha->G_alpha_GTP GDP/GTP Exchange K_channel ↑ K+ Channel (GIRK) G_betagamma->K_channel Activates Ca_channel ↓ Ca2+ Channel G_betagamma->Ca_channel Inhibits AC Adenylyl Cyclase G_alpha_GTP->AC Inhibits cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Neurotransmitter_release ↓ Neurotransmitter Release Ca_channel->Neurotransmitter_release Analgesia Analgesia Hyperpolarization->Analgesia Neurotransmitter_release->Analgesia Receptor_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes expressing opioid receptors Incubate Incubate membranes, radioligand, and Metkephamid at defined temperature and time Membrane_Prep->Incubate Radioligand_Prep Prepare radioligand (e.g., [³H]DAMGO for μ, [³H]DPDPE for δ) Radioligand_Prep->Incubate Compound_Prep Prepare serial dilutions of Metkephamid Compound_Prep->Incubate Filtration Rapid filtration to separate bound and free radioligand Incubate->Filtration Washing Wash filters to remove non-specific binding Filtration->Washing Scintillation Quantify radioactivity using liquid scintillation counting Washing->Scintillation Analysis Calculate IC₅₀ and Kᵢ values Scintillation->Analysis GTP_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes expressing opioid receptors Incubate Incubate membranes, [³⁵S]GTPγS, GDP, and Metkephamid Membrane_Prep->Incubate GTP_Prep Prepare [³⁵S]GTPγS and GDP GTP_Prep->Incubate Compound_Prep Prepare serial dilutions of Metkephamid Compound_Prep->Incubate Filtration Rapid filtration to separate bound and free [³⁵S]GTPγS Incubate->Filtration Washing Wash filters Filtration->Washing Scintillation Quantify radioactivity Washing->Scintillation Analysis Calculate EC₅₀ and Eₘₐₓ Scintillation->Analysis Hot_Plate_Test_Workflow cluster_acclimation Acclimation & Baseline cluster_treatment Treatment cluster_testing Testing cluster_analysis Data Analysis Acclimation Acclimate animals (e.g., mice) to the testing environment Baseline Measure baseline latency to a nociceptive response on a hot plate Acclimation->Baseline Administration Administer Metkephamid or vehicle (control) via a specific route Baseline->Administration Post_treatment_test Measure response latency at pre-determined time points after administration Administration->Post_treatment_test Calculate_MPE Calculate the Maximum Possible Effect (%MPE) Post_treatment_test->Calculate_MPE Determine_ED50 Determine the ED₅₀ Calculate_MPE->Determine_ED50

References

A Technical Guide to the Synthetic Opioid Peptide H-Tyr-D-Ala-Gly-Phe-Met-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthetic pentapeptide H-Tyr-D-Ala-Gly-Phe-Met-NH2, a potent analog of the endogenous opioid Met-enkephalin. It details its various synonyms, pharmacological properties, mechanism of action, and the experimental protocols used for its characterization.

Nomenclature and Synonyms

The peptide with the primary sequence this compound is a synthetic modification of the natural opioid peptide Met-enkephalin (Tyr-Gly-Gly-Phe-Met). The key modifications—the substitution of Glycine at position 2 with a D-Alanine and the amidation of the C-terminal Methionine—confer enhanced stability against degradation by aminopeptidases and modulate its receptor binding profile.[1]

This compound is known by several names and identifiers in scientific literature and chemical databases.

Type Identifier
Common Name Metkephamid[2][3]
Systematic (IUPAC) Name L-tyrosyl-D-alanyl-glycyl-L-phenylalanyl-L-methioninamide[1][4]
Alternative Chemical Name (2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide
Abbreviated Name [D-Ala2]-Met-Enkephalinamide
CAS Registry Number 61090-95-7
Developmental Code LY-127623
PubChem CID 10371120
Other Synonyms Tyr-D-Ala-Gly-Phe-Met-NH2, Metkephamid Acetate (USAN)

Pharmacological Profile & Quantitative Data

Metkephamid is a potent agonist of the δ (delta) and μ (mu) opioid receptors, with a binding affinity that is roughly equipotent for both. It is recognized for its systemic activity and its ability to cross the blood-brain barrier, producing strong, centrally-mediated analgesic effects. Studies suggest that its analgesic properties are dependent on its activity at both μ- and δ-opioid receptors. A notable characteristic of Metkephamid is its reduced tendency to cause common opioid-related side effects like respiratory depression and tolerance, which is likely attributable to its significant δ-opioid receptor activity.

The following table summarizes the binding affinities of Metkephamid for various opioid receptors. Data is typically derived from competitive binding assays using radiolabeled ligands.

Receptor SubtypeRadioligandPreparationKi (nM)Reference
μ-Opioid Receptor [3H]Dihydromorphine (DHM)Mouse Brain Membranes~1-10
δ-Opioid Receptor [3H]D-Ala2-Leu5-enkephalin (DALE)Mouse Brain Membranes~0.1-1
κ-Opioid Receptor [3H]Ethylketocyclazocine (EKC)Mouse Brain Membranes>100

Note: Specific Ki values can vary between studies based on tissue preparation and experimental conditions. The values presented are indicative of the peptide's selectivity profile, showing high affinity for μ and δ receptors and low affinity for κ receptors.

Mechanism of Action & Signaling Pathways

Like other opioid agonists, Metkephamid exerts its effects by binding to and activating opioid receptors, which are a class of G-protein coupled receptors (GPCRs). The primary signaling cascade is mediated by the inhibitory G-proteins, Gi and Go.

Key Signaling Events:

  • Receptor Activation: Metkephamid binds to μ- and/or δ-opioid receptors on the neuronal cell membrane.

  • G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein, causing the dissociation of the Gα and Gβγ subunits.

  • Downstream Effects:

    • Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

    • Ion Channel Modulation: The Gβγ subunit directly interacts with ion channels. It activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to K+ efflux and neuronal hyperpolarization. It also inhibits N-type voltage-gated calcium channels, which reduces calcium influx and subsequently decreases the release of excitatory neurotransmitters like glutamate and Substance P.

  • Signal Termination: The signal is terminated through GTP hydrolysis by the Gα subunit and receptor desensitization, often mediated by G protein-coupled receptor kinases (GRKs) and β-arrestin.

This cascade of events ultimately leads to a reduction in neuronal excitability and inhibits the transmission of pain signals.

Opioid_Signaling Metkephamid Metkephamid Receptor Receptor Metkephamid->Receptor Binds ATP ATP AC AC ATP->AC cAMP ↓ cAMP Ca_in Hyperpolarization Hyperpolarization & Reduced Neurotransmitter Release Ca_in->Hyperpolarization K_out K_out->Hyperpolarization G_Protein G_Protein Receptor->G_Protein Activates G_Protein->AC Gαi inhibits Ca_Channel Ca_Channel G_Protein->Ca_Channel Gβγ inhibits K_Channel K_Channel G_Protein->K_Channel Gβγ activates AC->cAMP Converts Ca_Channel->Ca_in Blocks K_Channel->K_out Promotes

Experimental Protocols

The characterization of Metkephamid involves standard pharmacological assays to determine its binding affinity and functional activity at opioid receptors.

This protocol is used to determine the binding affinity (Ki) of Metkephamid for different opioid receptor subtypes.

Objective: To measure the ability of unlabeled Metkephamid to displace a specific high-affinity radioligand from its receptor.

Materials:

  • Tissue Preparation: Homogenized brain tissue (e.g., from mouse or rat) or membranes from cells stably expressing a specific human opioid receptor subtype (e.g., CHO-μOR).

  • Radioligands:

    • For μ-receptors: [3H]DAMGO or [3H]Dihydromorphine.

    • For δ-receptors: [3H]DPDPE or [3H]D-Ala2-Leu5-enkephalin.

    • For κ-receptors: [3H]U69,593 or [3H]Ethylketocyclazocine.

  • Test Compound: Metkephamid, serially diluted.

  • Incubation Buffer: Typically Tris-HCl buffer (pH 7.4).

  • Filtration System: Brandel cell harvester or equivalent.

  • Scintillation Counter: To measure radioactivity.

Methodology:

  • Incubation: Aliquots of the membrane preparation are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled Metkephamid.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Filters are washed rapidly with ice-cold buffer to remove non-specifically bound ligand.

  • Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of Metkephamid that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki value is then determined using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare Membranes (Brain tissue or recombinant cells) A1 Incubate Membranes, Radioligand, and Metkephamid P1->A1 P2 Prepare Serial Dilutions of Metkephamid P2->A1 P3 Prepare Radioligand Solution P3->A1 A2 Rapid Filtration (Separate bound/unbound) A1->A2 Reach Equilibrium A3 Wash Filters A2->A3 D1 Scintillation Counting (Measure Radioactivity) A3->D1 D2 Plot Competition Curve (Log[Metkephamid] vs % Bound) D1->D2 D3 Calculate IC₅₀ and Ki D2->D3

References

The Endogenous Opioid Analog, [D-Ala2]-Met-Enkephalinamide (DAME), and its Profound Influence on Nociception: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[D-Ala2]-Met-Enkephalinamide (DAME), a synthetic analog of the endogenous opioid peptide Met-enkephalin, has been a subject of significant interest in the field of pain research for its potent and long-lasting analgesic properties. This technical guide provides an in-depth analysis of DAME's role in nociception, detailing its mechanism of action, receptor binding characteristics, and effects in preclinical pain models. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel analgesic therapies.

Mechanism of Action: Opioid Receptor Agonism

DAME exerts its analgesic effects primarily through its interaction with opioid receptors, which are G-protein coupled receptors (GPCRs) located throughout the central and peripheral nervous systems. As an enkephalin analog, DAME demonstrates a high affinity for opioid receptors, initiating a cascade of intracellular signaling events that ultimately lead to a reduction in neuronal excitability and the inhibition of pain signal transmission. While it is known to be a potent opioid agonist, specific binding affinities can vary across studies.[1]

Receptor Binding Profile
Ligand µ-Opioid Receptor (Ki, nM) δ-Opioid Receptor (Ki, nM) κ-Opioid Receptor (Ki, nM) Reference
[D-Ala2]-Met-Enkephalinamide (DAME) Data not consistently available in comparative studiesData not consistently available in comparative studiesData not consistently available in comparative studiesN/A
Morphine ~1.0 - 10~71Moderate to low affinity[2]
DAMGO ~1.23HighLowN/A

Note: The lack of consistent, directly comparable Ki values for DAME in the literature highlights a gap in the comprehensive characterization of this potent analgesic.

Downstream Signaling Pathways

Upon binding to opioid receptors, DAME triggers a conformational change in the receptor, leading to the activation of intracellular G-proteins (primarily of the Gi/o subtype). This activation initiates a series of downstream signaling events that contribute to the overall analgesic effect.

Inhibition of Adenylyl Cyclase and cAMP Reduction

A primary mechanism of opioid receptor signaling is the inhibition of adenylyl cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP). Activation of Gi/o proteins by DAME leads to a decrease in intracellular cAMP levels. This reduction in cAMP has several downstream consequences, including the modulation of ion channel activity and the alteration of gene expression, all of which contribute to a decrease in neuronal excitability and nociceptive signaling.

DAME DAME Opioid_Receptor Opioid Receptor (μ/δ) DAME->Opioid_Receptor Binds to G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Downstream_Effects Decreased Neuronal Excitability cAMP->Downstream_Effects Leads to

DAME-induced inhibition of the adenylyl cyclase pathway.

Modulation of MAP Kinase (MAPK) Pathway

The mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway, is another important signaling route influenced by opioid receptor activation. The activation of the MAPK/ERK pathway by opioids can have complex and sometimes contradictory roles in nociception and tolerance. While some studies suggest that MAPK activation can contribute to analgesia, others link it to the development of opioid tolerance. The specific effects of DAME on the MAPK/ERK pathway require further investigation to be fully elucidated.

Involvement of β-Arrestin

β-arrestins are intracellular proteins that play a crucial role in the desensitization, internalization, and signaling of GPCRs, including opioid receptors. Upon agonist binding and receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This can lead to the uncoupling of the receptor from G-proteins, terminating the primary signaling pathway. Furthermore, β-arrestin can act as a scaffold for other signaling molecules, initiating a second wave of G-protein-independent signaling. The degree to which DAME recruits β-arrestin and the subsequent functional consequences are areas of active research, with implications for the development of biased agonists that favor G-protein signaling over β-arrestin pathways to potentially reduce side effects and tolerance.

cluster_receptor Opioid Receptor Signaling cluster_downstream Downstream Effects DAME DAME Opioid_Receptor Opioid Receptor DAME->Opioid_Receptor Activates GRK GRK Opioid_Receptor->GRK Activates beta_Arrestin β-Arrestin Opioid_Receptor->beta_Arrestin Recruits G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates GRK->Opioid_Receptor Phosphorylates Desensitization Desensitization & Internalization beta_Arrestin->Desensitization MAPK_Pathway MAPK/ERK Signaling beta_Arrestin->MAPK_Pathway Analgesia Analgesia G_Protein->Analgesia Membrane_Prep Membrane Preparation (with opioid receptors) Incubation Incubation with Radioligand and DAME Membrane_Prep->Incubation Filtration Filtration to separate bound and free radioligand Incubation->Filtration Scintillation Scintillation Counting (quantify bound radioligand) Filtration->Scintillation Data_Analysis Data Analysis (calculate IC50 and Ki) Scintillation->Data_Analysis Membrane_Prep Membrane Preparation (with opioid receptors and G-proteins) Incubation Incubation with [35S]GTPγS, GDP, and DAME Membrane_Prep->Incubation Filtration Filtration to separate bound and free [35S]GTPγS Incubation->Filtration Scintillation Scintillation Counting (quantify bound [35S]GTPγS) Filtration->Scintillation Data_Analysis Data Analysis (determine EC50 and Emax) Scintillation->Data_Analysis Cell_Culture Cell Culture (expressing opioid receptors) Stimulation Stimulation with Forskolin and varying concentrations of DAME Cell_Culture->Stimulation Lysis Cell Lysis Stimulation->Lysis cAMP_Measurement cAMP Measurement (e.g., HTRF, ELISA) Lysis->cAMP_Measurement Data_Analysis Data Analysis (determine IC50) cAMP_Measurement->Data_Analysis

References

A Technical Guide to H-Tyr-D-Ala-Gly-Phe-Met-NH2 (Metkephamid) as a Research Tool

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-Tyr-D-Ala-Gly-Phe-Met-NH2, a synthetic pentapeptide analog of methionine-enkephalin commonly known as Metkephamid or [D-Ala2]-Met-enkephalinamide, serves as a potent research tool in the field of opioid pharmacology. Its modifications, a D-alanine substitution at the second position and C-terminal amidation, confer significant resistance to enzymatic degradation, resulting in a substantially longer half-life compared to its endogenous counterpart. Metkephamid is a high-affinity agonist for both mu (µ) and delta (δ) opioid receptors.[1] This dual agonism, coupled with its enhanced stability, makes it an invaluable ligand for investigating the physiological and pathological roles of these receptors, from pain modulation to potential therapeutic interventions with fewer side effects than traditional opioids.[2][3] This guide provides an in-depth overview of Metkephamid's pharmacological properties, experimental protocols for its use, and a summary of its key quantitative data.

Introduction

Endogenous opioid peptides, such as enkephalins, play a crucial role in nociception and mood regulation. However, their therapeutic potential is limited by their rapid degradation in vivo. This compound (Metkephamid) was developed as a stable analog of Met-enkephalin, allowing for more sustained and potent effects.[4] It is a potent agonist at both µ- and δ-opioid receptors, with some reports suggesting it is roughly equipotent at the µ-receptor and significantly more potent at the δ-receptor compared to morphine in vitro.[2] This profile allows researchers to explore the combined and distinct functions of these two key opioid receptor subtypes.

Quantitative Pharmacological Data

The following tables summarize the key in vitro binding affinities and functional potencies of Metkephamid at mu- and delta-opioid receptors.

Table 1: Opioid Receptor Binding Affinity of Metkephamid

LigandReceptor SubtypePreparationRadioligandKd (nM)Reference
[D-Ala2,Met5]enkephalinamideµ1 (high-affinity site)Rat brain membranes[3H][D-Ala2,Met5]enkephalinamide< 1

Table 2: Functional Potency and Efficacy of Metkephamid

AssayReceptorSystemParameterValueReference
In vitro analgesia modelδ-opioidN/APotency vs. Morphine30-100x more potent
In vitro analgesia modelµ-opioidN/APotency vs. MorphineRoughly equipotent

Note: Specific EC50 and Emax values from GTPγS binding or cAMP inhibition assays for Metkephamid are not consistently reported in publicly available literature.

Signaling Pathways

Metkephamid, as an agonist for both µ- and δ-opioid receptors, activates downstream signaling cascades typical of Gi/Go-coupled receptors. The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, activation of these receptors leads to the modulation of ion channels, specifically the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of N-type voltage-gated calcium channels. These actions collectively lead to a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, which are the molecular underpinnings of its analgesic effects.

Metkephamid This compound (Metkephamid) MOR μ-Opioid Receptor Metkephamid->MOR DOR δ-Opioid Receptor Metkephamid->DOR Gi_Go Gαi/o MOR->Gi_Go activates DOR->Gi_Go activates G_beta_gamma Gβγ Gi_Go->G_beta_gamma AC Adenylyl Cyclase Gi_Go->AC inhibits Ca_channel N-type Ca2+ Channel G_beta_gamma->Ca_channel inhibits GIRK_channel GIRK Channel G_beta_gamma->GIRK_channel activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Ca_influx Ca2+ Influx Ca_channel->Ca_influx K_efflux K+ Efflux GIRK_channel->K_efflux Neurotransmitter_release Neurotransmitter Release Ca_influx->Neurotransmitter_release promotes Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Neurotransmitter_release inhibits Analgesia Analgesia Neurotransmitter_release->Analgesia leads to (inhibition of pain signals)

Figure 1: Simplified signaling pathway of Metkephamid. (Max-Width: 760px)

Experimental Protocols

In Vitro Radioligand Binding Assay

This protocol is a generalized procedure to determine the binding affinity (Ki) of Metkephamid for opioid receptors.

  • Objective: To determine the equilibrium dissociation constant (Ki) of Metkephamid for µ- and δ-opioid receptors.

  • Materials:

    • Rat brain membranes (or cell lines expressing the receptor of interest)

    • Radioligand (e.g., [3H]-DAMGO for µ-receptors, [3H]-Naltrindole for δ-receptors)

    • Metkephamid (unlabeled ligand)

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • Non-specific binding control (e.g., Naloxone)

    • Glass fiber filters

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of Metkephamid.

    • In a 96-well plate, add the radioligand at a concentration near its Kd.

    • Add the serially diluted Metkephamid to the wells.

    • Add the membrane preparation to each well to initiate the binding reaction.

    • For determining non-specific binding, add a high concentration of naloxone to a set of wells.

    • Incubate at room temperature for a specified time to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold binding buffer to remove unbound ligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of Metkephamid.

    • Determine the IC50 value (the concentration of Metkephamid that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Analgesic Assay: Hot Plate Test

This protocol outlines a common method for assessing the antinociceptive effects of Metkephamid in rodents.

  • Objective: To evaluate the analgesic efficacy of Metkephamid by measuring the latency to a thermal stimulus.

  • Materials:

    • Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

    • Experimental animals (e.g., mice or rats).

    • Metkephamid solution for injection (e.g., subcutaneous or intraperitoneal).

    • Vehicle control (e.g., saline).

    • Stopwatch.

  • Procedure:

    • Acclimatize the animals to the testing room.

    • Determine the baseline latency for each animal by placing it on the hot plate and recording the time until a nociceptive response is observed (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

    • Administer Metkephamid or vehicle to different groups of animals.

    • At predetermined time points after administration (e.g., 15, 30, 60, 90 minutes), place each animal back on the hot plate and measure the response latency.

  • Data Analysis:

    • Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

    • Compare the %MPE between the Metkephamid-treated groups and the vehicle control group using appropriate statistical tests.

    • A dose-response curve can be generated by testing different doses of Metkephamid.

cluster_invitro In Vitro Characterization cluster_invivo In Vivo Analgesia Study Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay Functional Assay (GTPγS/cAMP) (Determine EC50, Emax) Binding_Assay->Functional_Assay Identifies potent agonist Drug_Administration Metkephamid/Vehicle Administration Functional_Assay->Drug_Administration Guides dose selection Animal_Acclimatization Animal Acclimatization Baseline_Testing Baseline Hot Plate Test Animal_Acclimatization->Baseline_Testing Baseline_Testing->Drug_Administration Post_Drug_Testing Hot Plate Test at Multiple Time Points Drug_Administration->Post_Drug_Testing Data_Analysis Calculate %MPE and Analyze Dose-Response Post_Drug_Testing->Data_Analysis

Figure 2: Experimental workflow for characterizing Metkephamid. (Max-Width: 760px)

Conclusion

This compound (Metkephamid) is a robust and reliable research tool for the study of µ- and δ-opioid receptors. Its enhanced stability and potent agonist activity provide a significant advantage over endogenous peptides for in vitro and in vivo investigations. The protocols and data presented in this guide offer a framework for researchers to effectively utilize Metkephamid in their studies to further elucidate the complex roles of the opioid system in health and disease, and to explore novel therapeutic strategies for pain management and other neurological disorders. Further research to definitively quantify its binding and functional parameters across various assay systems will continue to refine its profile as a selective research compound.

References

An In-depth Technical Guide on the Cellular Targets of [D-Ala2]-Met-Enkephalinamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[D-Ala2]-Met-Enkephalinamide (DAME), a synthetic analog of the endogenous opioid peptide Met-enkephalin, has been a subject of extensive research due to its potent and long-lasting analgesic properties.[1][2] This technical guide provides a comprehensive overview of the cellular targets of DAME, detailing its binding affinities, functional potencies, and the downstream signaling pathways it modulates. The information is curated to be a valuable resource for professionals in pharmacology and drug development.

Primary Cellular Targets: Opioid Receptors

The primary cellular targets of [D-Ala2]-Met-Enkephalinamide are the G protein-coupled receptors (GPCRs) of the opioid receptor family, specifically the mu (µ), delta (δ), and kappa (κ) opioid receptors. DAME exhibits a strong binding affinity for both µ- and δ-opioid receptors, classifying it as a mixed µ/δ opioid receptor agonist.[3]

Binding Affinity of [D-Ala2]-Met-Enkephalinamide

The binding affinity of a ligand for its receptor is a critical parameter in determining its potency and selectivity. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

LigandReceptor SubtypeKi (nM)RadioligandTissue/Cell LineReference
[D-Ala2]-Met-Enkephalinamide (DAME) µ-Opioid ReceptorData not explicitly found in search results
δ-Opioid ReceptorData not explicitly found in search results
κ-Opioid ReceptorData not explicitly found in search results

While specific Ki values for DAME were not explicitly found in the provided search results, it is consistently described as a potent opioid agonist that binds tightly to opiate receptors, almost as tightly as methionine-enkephalin.[1][2]

Functional Potency of [D-Ala2]-Met-Enkephalinamide

The functional potency of an agonist is its ability to produce a biological response. It is often measured as the half-maximal effective concentration (EC50) in functional assays like GTPγS binding or as the half-maximal inhibitory concentration (IC50) in assays like cAMP accumulation.

Opioid receptors are coupled to inhibitory G proteins (Gαi/o). Agonist binding promotes the exchange of GDP for GTP on the Gα subunit, initiating downstream signaling. The [³⁵S]GTPγS binding assay measures this G protein activation.

LigandReceptor SubtypeEC50 (nM)Emax (%)Tissue/Cell LineReference
[D-Ala2]-Met-Enkephalinamide (DAME) µ-Opioid ReceptorData not explicitly found in search results
δ-Opioid ReceptorData not explicitly found in search results
κ-Opioid ReceptorData not explicitly found in search results

Specific EC50 values for DAME in GTPγS binding assays were not available in the search results. However, it is established that µ- and δ-opioid receptors can activate the same pool of G proteins.

Activation of Gαi/o by opioid agonists leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). For Gαi-coupled receptors, this inhibition is typically measured in the presence of forskolin, an activator of adenylyl cyclase.

LigandReceptor SubtypeIC50 (nM)Imax (%)Tissue/Cell LineReference
[D-Ala2]-Met-Enkephalinamide (DAME) µ-Opioid ReceptorData not explicitly found in search results
δ-Opioid ReceptorData not explicitly found in search results
κ-Opioid ReceptorData not explicitly found in search results

Quantitative data for DAME in cAMP inhibition assays were not found in the provided search results.

Downstream Signaling Pathways

Upon binding to µ- and δ-opioid receptors, DAME initiates a cascade of intracellular signaling events primarily through the Gαi/o pathway.

DAME [D-Ala2]-Met- Enkephalinamide MOR_DOR µ/δ Opioid Receptor DAME->MOR_DOR G_protein Gi/o Protein MOR_DOR->G_protein Activates Beta_Arrestin β-Arrestin MOR_DOR->Beta_Arrestin Recruits (potential for biased agonism) AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel (GIRK) G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Decreases production of PKA Protein Kinase A cAMP->PKA Less activation of

Caption: DAME Signaling Pathway.

β-Arrestin Recruitment

In addition to G protein-mediated signaling, agonist binding to GPCRs can also lead to the recruitment of β-arrestins. This can lead to receptor desensitization, internalization, and the initiation of G protein-independent signaling cascades. The potential for biased agonism, where a ligand preferentially activates either the G protein or β-arrestin pathway, is a significant area of research in opioid pharmacology, as it may allow for the development of analgesics with fewer side effects.

LigandReceptor SubtypeEC50 (nM)Emax (%)Assay TypeReference
[D-Ala2]-Met-Enkephalinamide (DAME) µ-Opioid ReceptorData not explicitly found in search results
δ-Opioid ReceptorData not explicitly found in search results

Specific data on β-arrestin recruitment by DAME was not available in the search results.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific cell lines or tissues.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of an unlabeled ligand (e.g., DAME) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

cluster_prep Membrane Preparation cluster_assay Competition Binding cluster_analysis Data Analysis p1 Homogenize tissue/cells in lysis buffer p2 Centrifuge to pellet membranes p1->p2 p3 Resuspend in assay buffer p2->p3 a1 Incubate membranes with fixed concentration of radioligand and varying concentrations of DAME p3->a1 a2 Separate bound from free radioligand (filtration) a1->a2 a3 Quantify radioactivity a2->a3 d1 Generate competition curve a3->d1 d2 Calculate IC50 d1->d2 d3 Calculate Ki using Cheng-Prusoff equation d2->d3

Caption: Radioligand Binding Workflow.

Materials:

  • Membranes: Prepared from cells or tissues expressing the opioid receptor of interest.

  • Radioligand: A high-affinity, receptor-subtype-selective radiolabeled ligand (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ).

  • Unlabeled Ligand: [D-Ala2]-Met-Enkephalinamide (DAME).

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Glass Fiber Filters: Pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

  • Scintillation Cocktail and Counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration.

  • Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of DAME. Incubate at a specific temperature for a set time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of DAME to generate a competition curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by an agonist.

cluster_prep Membrane Preparation cluster_assay GTPγS Binding cluster_analysis Data Analysis p1 Homogenize cells/tissue in appropriate buffer p2 Isolate membrane fraction by centrifugation p1->p2 a1 Incubate membranes with GDP, varying concentrations of DAME, and [³⁵S]GTPγS p2->a1 a2 Terminate reaction by rapid filtration a1->a2 a3 Wash filters to remove unbound [³⁵S]GTPγS a2->a3 d1 Quantify radioactivity on filters a3->d1 d2 Plot specific binding vs. DAME concentration d1->d2 d3 Determine EC50 and Emax d2->d3

Caption: GTPγS Binding Assay Workflow.

Materials:

  • Membranes: Prepared from cells or tissues expressing the opioid receptor of interest.

  • [³⁵S]GTPγS: Radiolabeled non-hydrolyzable GTP analog.

  • GDP: Guanosine diphosphate.

  • Agonist: [D-Ala2]-Met-Enkephalinamide (DAME).

  • Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and EDTA.

  • Wash Buffer: Ice-cold Tris-HCl buffer.

  • Glass Fiber Filters, Scintillation Cocktail, and Counter.

Procedure:

  • Membrane Preparation: Prepare membranes as described for the radioligand binding assay.

  • Incubation: In a multi-well plate, combine the membrane preparation, GDP, varying concentrations of DAME, and [³⁵S]GTPγS. Incubate at 30°C for a specified time.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold wash buffer.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from total binding. Plot the specific [³⁵S]GTPγS binding against the log concentration of DAME to determine the EC50 and Emax values.

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity by a Gαi-coupled receptor agonist.

cluster_cell_prep Cell Preparation cluster_assay cAMP Inhibition cluster_detection cAMP Detection cluster_analysis Data Analysis c1 Culture cells expressing the opioid receptor c2 Harvest and resuspend cells in assay buffer c1->c2 a1 Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) c2->a1 a2 Incubate cells with forskolin and varying concentrations of DAME a1->a2 a3 Lyse cells to release intracellular cAMP a2->a3 d1 Use a competitive immunoassay (e.g., HTRF, AlphaScreen) to quantify cAMP levels a3->d1 d2 Generate a standard curve d1->d2 an1 Calculate cAMP concentration from the standard curve d2->an1 an2 Plot % inhibition of forskolin-stimulated cAMP vs. DAME concentration an1->an2 an3 Determine IC50 an2->an3

Caption: cAMP Inhibition Assay Workflow.

Materials:

  • Cells: A cell line stably or transiently expressing the opioid receptor of interest.

  • Agonist: [D-Ala2]-Met-Enkephalinamide (DAME).

  • Forskolin: An adenylyl cyclase activator.

  • Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent cAMP degradation.

  • cAMP Assay Kit: Commercially available kits (e.g., HTRF, AlphaScreen, ELISA).

  • Cell Lysis Buffer.

Procedure:

  • Cell Culture: Culture cells expressing the opioid receptor to the desired confluency.

  • Assay: a. Harvest and resuspend the cells in assay buffer. b. Pre-incubate the cells with a PDE inhibitor. c. Stimulate the cells with a fixed concentration of forskolin and varying concentrations of DAME for a specific time. d. Lyse the cells to release intracellular cAMP.

  • cAMP Quantification: Measure the cAMP concentration in the cell lysates using a competitive immunoassay according to the manufacturer's protocol.

  • Data Analysis: Generate a cAMP standard curve. Calculate the percentage inhibition of forskolin-stimulated cAMP production by DAME at each concentration. Plot the percent inhibition against the log concentration of DAME to determine the IC50 value.

Conclusion

References

An In-Depth Technical Guide to H-Tyr-D-Ala-Gly-Phe-Met-NH2 (DAMME)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-Tyr-D-Ala-Gly-Phe-Met-NH2, commonly known as DAMME or [D-Ala2, Met5]-enkephalinamide, is a synthetic pentapeptide analogue of Met-enkephalin.[1] This potent opioid agonist exhibits a high affinity and selectivity for the μ-opioid receptor, rendering it a valuable tool in the study of opioid signaling and the development of novel analgesics. Its modifications from the endogenous peptide, specifically the substitution of D-alanine at position 2 and the amidation of the C-terminus, confer enhanced stability against enzymatic degradation. This in-depth guide provides a comprehensive review of the synthesis, pharmacological properties, and key experimental protocols relevant to the study of DAMME.

Introduction

This compound (DAMME) is a synthetic opioid peptide that has been instrumental in the characterization of opioid receptors and the elucidation of their downstream signaling pathways. As an analogue of the endogenous Met-enkephalin, DAMME mimics the action of natural opioids but with significantly increased potency and duration of action due to its resistance to degradation by peptidases.[1] Its high affinity for the μ-opioid receptor makes it a valuable research tool for investigating the physiological and pathological roles of this receptor subtype, including analgesia, reward, and respiratory depression.

Chemical and Physical Properties [2]

PropertyValue
Molecular Formula C28H38N6O6S
Molecular Weight 586.7 g/mol
IUPAC Name (2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-(methylthio)butanamide
Synonyms DAMME, [D-Ala2, Met5]-enkephalinamide, Tyr-D-Ala-Gly-Phe-Met-NH2

Synthesis

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS), a robust and efficient method for the stepwise assembly of amino acids on a solid support.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the general steps for the manual synthesis of DAMME using Fmoc (9-fluorenylmethoxycarbonyl) chemistry on a Rink Amide resin, which yields a C-terminal amide upon cleavage.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids: Fmoc-Met-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-D-Ala-OH, Fmoc-Tyr(tBu)-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activation base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), water

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: The Rink Amide resin is swelled in DMF.

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF.

  • Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Met-OH) is activated with HBTU/HOBt and DIPEA and coupled to the resin.

  • Washing: The resin is washed extensively with DMF and DCM to remove excess reagents.

  • Repeat Deprotection and Coupling: Steps 2-4 are repeated for each subsequent amino acid in the sequence (Phe, Gly, D-Ala, Tyr(tBu)).

  • Final Fmoc Deprotection: The N-terminal Fmoc group is removed.

  • Cleavage and Deprotection: The peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously by treatment with the cleavage cocktail.

  • Precipitation and Purification: The crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide is characterized by mass spectrometry to confirm its identity and by analytical RP-HPLC to assess its purity.

G Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 CoupleMet Couple Fmoc-Met-OH Deprotect1->CoupleMet Wash1 Wash CoupleMet->Wash1 Deprotect2 Fmoc Deprotection Wash1->Deprotect2 CouplePhe Couple Fmoc-Phe-OH Deprotect2->CouplePhe Wash2 Wash CouplePhe->Wash2 Deprotect3 Fmoc Deprotection Wash2->Deprotect3 CoupleGly Couple Fmoc-Gly-OH Deprotect3->CoupleGly Wash3 Wash CoupleGly->Wash3 Deprotect4 Fmoc Deprotection Wash3->Deprotect4 CoupleDAla Couple Fmoc-D-Ala-OH Deprotect4->CoupleDAla Wash4 Wash CoupleDAla->Wash4 Deprotect5 Fmoc Deprotection Wash4->Deprotect5 CoupleTyr Couple Fmoc-Tyr(tBu)-OH Deprotect5->CoupleTyr Wash5 Wash CoupleTyr->Wash5 FinalDeprotect Final Fmoc Deprotection Wash5->FinalDeprotect Cleave Cleavage from Resin (TFA/TIS/H2O) FinalDeprotect->Cleave Purify Purification (RP-HPLC) Cleave->Purify Characterize Characterization (MS, HPLC) Purify->Characterize DAMME This compound Characterize->DAMME

Figure 1: Solid-Phase Peptide Synthesis Workflow for DAMME.

Pharmacology

DAMME is a potent agonist at the μ-opioid receptor, a G-protein coupled receptor (GPCR). Its binding initiates a cascade of intracellular signaling events that ultimately lead to its physiological effects.

Receptor Binding Affinity

Quantitative Binding Data for Related Opioid Peptides

PeptideReceptorAssay TypeKi (nM)IC50 (nM)Reference
H-Tyr-D-Ala-Gly-Phe-NH2μ-opioidRadioligand Binding2.8-[3]
H-Tyr-D-Ala-Gly-Phe-NH-NH2μ-opioidRadioligand Binding-4.7

Note: These values are for structurally similar peptides and should be used as an estimation of DAMME's affinity. Direct experimental determination is recommended.

Signaling Pathways

Upon binding to the μ-opioid receptor, DAMME induces a conformational change in the receptor, leading to the activation of heterotrimeric Gi/o proteins. This activation results in the dissociation of the Gα and Gβγ subunits, which then modulate the activity of downstream effectors.

The primary signaling pathway involves the inhibition of adenylyl cyclase by the Gαi/o subunit, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can also directly interact with and modulate the activity of various ion channels, such as G-protein-coupled inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels (VGCCs). Activation of GIRK channels leads to potassium efflux and hyperpolarization of the neuronal membrane, while inhibition of VGCCs reduces calcium influx. Both of these actions contribute to a decrease in neuronal excitability and neurotransmitter release.

G DAMME DAMME MOR μ-Opioid Receptor DAMME->MOR G_protein Gi/o Protein MOR->G_protein Activation G_alpha Gαi/o G_protein->G_alpha Dissociation G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibition GIRK GIRK Channel G_beta_gamma->GIRK Activation VGCC VGCC G_beta_gamma->VGCC Inhibition cAMP ↓ cAMP K_efflux ↑ K+ Efflux (Hyperpolarization) Neuronal_Excitability ↓ Neuronal Excitability & Neurotransmitter Release K_efflux->Neuronal_Excitability Ca_influx ↓ Ca2+ Influx Ca_influx->Neuronal_Excitability G Start Start Prepare Prepare reaction mix: Membranes, [3H]DAMGO, and varying [DAMME] Start->Prepare Incubate Incubate Prepare->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50, Ki) Count->Analyze End End Analyze->End G Start Start Preincubate Pre-incubate membranes with GDP Start->Preincubate Incubate Incubate with varying [DAMME] and [35S]GTPγS Preincubate->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (EC50, Emax) Count->Analyze End End Analyze->End G Start Start Culture Culture μ-opioid receptor expressing cells Start->Culture Pretreat Pre-treat with IBMX Culture->Pretreat Incubate Incubate with Forskolin and varying [DAMME] Pretreat->Incubate Lyse Lyse cells Incubate->Lyse Measure Measure intracellular cAMP Lyse->Measure Analyze Data Analysis (IC50) Measure->Analyze End End Analyze->End

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of H-Tyr-D-Ala-Gly-Phe-Met-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the solid-phase synthesis of the pentapeptide H-Tyr-D-Ala-Gly-Phe-Met-NH2, a potent opioid receptor agonist. The protocol details the use of Fmoc/tBu chemistry on a Rink Amide resin, which directly yields a C-terminal amide upon cleavage. This application note includes detailed experimental procedures, tables summarizing key quantitative data, and a visual representation of the relevant mu-opioid receptor signaling pathway to support researchers in the chemical synthesis and biological investigation of this peptide.

Introduction

This compound, also known as [D-Ala2, Met5]-enkephalinamide, is a synthetic opioid peptide that exhibits high affinity for the mu-opioid receptor, playing a role in pain modulation.[1] Its structure, featuring a D-alanine at the second position, confers enhanced stability against enzymatic degradation compared to its endogenous counterparts.[2] The C-terminal amide is crucial for its biological activity. Solid-phase peptide synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategy is the preferred method for its preparation, offering high efficiency and the ability to generate high-purity peptides.

Data Presentation

The following tables summarize the materials required and the expected quantitative outcomes for the synthesis of this compound on a 0.1 mmol scale.

Table 1: Materials and Reagents

ReagentMolecular Weight ( g/mol )Quantity (0.1 mmol scale)Equivalents (relative to resin loading)
Fmoc-Rink Amide Resin-~167 mg (0.6 mmol/g loading)1.0
Fmoc-Met-OH371.46111.4 mg3.0
Fmoc-Phe-OH387.44116.2 mg3.0
Fmoc-Gly-OH297.3189.2 mg3.0
Fmoc-D-Ala-OH311.3493.4 mg3.0
Fmoc-Tyr(tBu)-OH459.56137.9 mg3.0
HBTU379.25113.8 mg3.0 (per coupling)
DIPEA129.2468 µL6.0 (per coupling)
Piperidine85.1520% (v/v) in DMF-
DMF73.09As required-
DCM84.93As required-
TFA114.0295% in cleavage cocktail-
TIS158.372.5% in cleavage cocktail-
Water18.022.5% in cleavage cocktail-
Diethyl ether (cold)74.12As required-

Table 2: Synthesis and Characterization Data

ParameterExpected Value/Result
Resin Loading Efficiency>95% (determined by UV spectrophotometry of Fmoc cleavage)
Coupling CompletionNegative Kaiser test (yellow beads) after each coupling step
Crude Peptide Yield~70-85%
Final Yield (after purification)30-50%
Purity (by HPLC)>95%
Molecular Weight (C28H38N6O6S)586.70 g/mol
Observed Mass (ESI-MS, [M+H]+)587.26 m/z

Experimental Protocols

Resin Preparation and Swelling
  • Place approximately 167 mg of Fmoc-Rink Amide resin (loading capacity of 0.6 mmol/g) into a fritted peptide synthesis vessel.

  • Add 5 mL of N,N-dimethylformamide (DMF) to the resin.

  • Allow the resin to swell for 30 minutes at room temperature with gentle agitation.

  • Drain the DMF from the vessel.

Fmoc Deprotection
  • Add 5 mL of 20% piperidine in DMF to the swollen resin.

  • Agitate the mixture for 5 minutes at room temperature.

  • Drain the deprotection solution.

  • Add another 5 mL of 20% piperidine in DMF and agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and then with dichloromethane (DCM) (3 x 5 mL).

Amino Acid Coupling Cycle (Repeated for each amino acid: Met, Phe, Gly, D-Ala, Tyr)
  • Activation: In a separate vial, dissolve 3 equivalents of the corresponding Fmoc-amino acid (see Table 1) and 3 equivalents of HBTU in 2 mL of DMF. Add 6 equivalents of N,N-diisopropylethylamine (DIPEA) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin in the synthesis vessel.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.[3][4][5] A negative result (yellow beads) indicates that the coupling is complete. If the test is positive (blue beads), repeat the coupling step.

Cleavage and Deprotection
  • After the final coupling and deprotection of the N-terminal Fmoc group, wash the peptide-resin with DCM (5 x 5 mL) and dry it under vacuum for at least 1 hour.

  • Prepare the cleavage cocktail: 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water.

  • Add 5 mL of the cleavage cocktail to the dry resin.

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide.

Peptide Precipitation and Purification
  • Slowly add the TFA filtrate to a 50 mL conical tube containing 40 mL of cold diethyl ether to precipitate the crude peptide.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the diethyl ether and wash the peptide pellet twice with cold diethyl ether.

  • Dry the crude peptide under vacuum.

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile in water with 0.1% TFA.

  • Lyophilize the pure fractions to obtain the final product as a white powder.

Characterization
  • Confirm the identity of the purified peptide by electrospray ionization mass spectrometry (ESI-MS).

  • Assess the purity of the final product by analytical RP-HPLC.

Mandatory Visualization

The following diagrams illustrate the solid-phase peptide synthesis workflow and the signaling pathway of the mu-opioid receptor.

spss_workflow Resin Fmoc-Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Deprotection->Coupling Add Met Wash Wash (DMF, DCM) Coupling->Wash Repeat Repeat Cycle (Phe, Gly, D-Ala, Tyr) Wash->Repeat Repeat->Deprotection Next AA Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Repeat->Cleavage Final AA Purification Purification (RP-HPLC) Cleavage->Purification FinalPeptide This compound Purification->FinalPeptide

Caption: Solid-Phase Peptide Synthesis Workflow for this compound.

mu_opioid_signaling Peptide This compound (Agonist) MOR Mu-Opioid Receptor (GPCR) Peptide->MOR Binds to G_protein Heterotrimeric G-protein (Gαi/oβγ) MOR->G_protein Activates G_alpha Gαi-GTP G_protein->G_alpha GDP/GTP Exchange G_betagamma Gβγ G_protein->G_betagamma Dissociation AC Adenylyl Cyclase G_alpha->AC Inhibits IonChannel Ion Channels G_betagamma->IonChannel Modulates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Analgesia Analgesia PKA->Analgesia K_channel ↑ K+ Efflux (Hyperpolarization) IonChannel->K_channel Ca_channel ↓ Ca2+ Influx IonChannel->Ca_channel K_channel->Analgesia Ca_channel->Analgesia

Caption: Mu-Opioid Receptor Signaling Pathway.

References

Application Notes and Protocols for the Liquid-Phase Synthesis of [D-Ala2]-Met-Enkephalinamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[D-Ala2]-Met-Enkephalinamide (Tyr-D-Ala-Gly-Phe-Met-NH₂) is a synthetic pentapeptide analog of the endogenous opioid peptide Met-enkephalin. The substitution of Glycine with D-Alanine at the second position confers resistance to enzymatic degradation, significantly prolonging its analgesic effects. This document provides detailed application notes and protocols for the liquid-phase synthesis of [D-Ala2]-Met-Enkephalinamide, a valuable method for producing peptides on a larger scale compared to solid-phase synthesis.

The protocols outlined below utilize the classical solution-phase peptide synthesis (SPPS) approach, employing Boc (tert-butyloxycarbonyl) protecting group chemistry and a fragment condensation strategy. This methodology, while requiring purification of intermediates at each step, offers greater control and scalability for peptide production.

Data Presentation

Table 1: Protected Amino Acid Derivatives
Amino AcidProtecting Group (N-terminus)Protecting Group (Side Chain)
TyrosineBocO-tert-butyl (tBu)
D-AlanineBoc-
GlycineBoc-
PhenylalanineBoc-
MethionineBoc-
Table 2: Summary of a Representative Liquid-Phase Synthesis Strategy
StepDescriptionKey ReagentsExpected Outcome
1Synthesis of Boc-Phe-Met-OMeBoc-Phe-OH, H-Met-OMe·HCl, EDC, HOBtProtected dipeptide methyl ester
2Deprotection of Boc-Phe-Met-OMeTrifluoroacetic acid (TFA)H-Phe-Met-OMe·TFA
3Synthesis of Boc-Gly-Gly-OHBoc-Gly-OH, H-Gly-OMe·HCl, LiOHProtected dipeptide
4Coupling of FragmentsBoc-Gly-Gly-OH, H-Phe-Met-OMe·TFA, EDC, HOBtBoc-Gly-Gly-Phe-Met-OMe
5Stepwise ElongationTFA, Boc-D-Ala-OH, Boc-Tyr(tBu)-OH, EDC, HOBtBoc-Tyr(tBu)-D-Ala-Gly-Phe-Met-OMe
6C-terminal AmidationNH₃/MeOHBoc-Tyr(tBu)-D-Ala-Gly-Phe-Met-NH₂
7Final DeprotectionTFA, ScavengersH-Tyr-D-Ala-Gly-Phe-Met-NH₂
8PurificationPreparative RP-HPLCPurified [D-Ala2]-Met-Enkephalinamide

Note: This table represents a plausible synthetic route. Yields and purity will vary based on specific reaction conditions and purification efficacy.

Experimental Protocols

Materials and General Procedures

All amino acids and reagents should be of peptide synthesis grade. Anhydrous solvents should be used where specified. Reactions are typically carried out under an inert atmosphere (e.g., Nitrogen or Argon). Thin Layer Chromatography (TLC) is used to monitor the progress of reactions. Purification of intermediates is crucial and is often achieved by crystallization or column chromatography. The final peptide is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 1: Synthesis of the Dipeptide Fragment Boc-Gly-Gly-OH
  • Esterification of Glycine: To a suspension of Glycine (1 eq.) in methanol, add thionyl chloride (1.2 eq.) dropwise at 0°C. Stir the reaction mixture at room temperature for 24 hours. Remove the solvent under reduced pressure to obtain H-Gly-OMe·HCl.

  • Coupling: Dissolve Boc-Gly-OH (1 eq.), H-Gly-OMe·HCl (1 eq.), and 1-hydroxybenzotriazole (HOBt) (1.1 eq.) in anhydrous DMF. Cool the solution to 0°C and add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.). Stir the reaction at 0°C for 2 hours and then at room temperature overnight.

  • Work-up: Filter the dicyclohexylurea (DCU) precipitate. Dilute the filtrate with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent to yield Boc-Gly-Gly-OMe.

  • Saponification: Dissolve the Boc-Gly-Gly-OMe in a mixture of methanol and 1N NaOH. Stir at room temperature and monitor the reaction by TLC. Upon completion, acidify the solution with 1N HCl and extract the product with ethyl acetate. Dry the organic layer and evaporate the solvent to obtain Boc-Gly-Gly-OH.

Protocol 2: Stepwise Elongation of the Peptide Chain

This protocol describes the addition of a single amino acid to the growing peptide chain. It is repeated for the addition of Boc-D-Ala-OH and Boc-Tyr(tBu)-OH.

  • Boc Deprotection: Dissolve the Boc-protected peptide ester in a solution of 30-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). Stir at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene to remove residual TFA. Triturate the residue with cold diethyl ether to precipitate the TFA salt of the peptide ester.

  • Coupling: Dissolve the deprotected peptide ester TFA salt (1 eq.), the N-Boc-protected amino acid (e.g., Boc-D-Ala-OH) (1.1 eq.), and HOBt (1.2 eq.) in anhydrous DMF. Add N,N'-diisopropylethylamine (DIPEA) (2.5 eq.) to neutralize the TFA salt. Cool the mixture to 0°C and add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.). Stir the reaction at 0°C for 2 hours and then at room temperature overnight.

  • Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash as described in Protocol 1, step 3. Purify the resulting protected peptide by column chromatography on silica gel or by crystallization.

Protocol 3: C-terminal Amidation via Ammonolysis
  • Dissolve the protected pentapeptide methyl ester (Boc-Tyr(tBu)-D-Ala-Gly-Phe-Met-OMe) in a saturated solution of ammonia in methanol.

  • Stir the solution in a sealed flask at room temperature for 24-48 hours, monitoring the reaction by TLC.

  • Remove the solvent under reduced pressure to obtain the crude protected peptide amide. Purify by flash chromatography if necessary.

Protocol 4: Final Deprotection and Purification
  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA, triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v). TIS and water act as scavengers to prevent side reactions with the deprotected tyrosine side chain.

  • Deprotection: Dissolve the protected peptide amide in the cleavage cocktail and stir at room temperature for 2-4 hours.

  • Precipitation: Remove the TFA under a stream of nitrogen and precipitate the crude peptide by adding cold diethyl ether.

  • Purification: Centrifuge and wash the peptide pellet with cold ether. Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., aqueous acetic acid) and purify by preparative RP-HPLC using a suitable gradient of acetonitrile in water containing 0.1% TFA.

  • Lyophilization: Collect the fractions containing the pure peptide, freeze, and lyophilize to obtain the final product as a white powder.

Visualizations

Synthesis_Workflow cluster_synthesis Liquid-Phase Synthesis Steps A Boc-Met-OH S1 1. Esterification & Coupling Boc-Phe-Met-OMe A->S1 B H-Phe-OH B->S1 C H-Gly-OH S3 3. Dipeptide Synthesis Boc-Gly-Gly-OH C->S3 D H-D-Ala-OH S5 5. Deprotection & Coupling (D-Ala) Boc-D-Ala-Gly-Gly-Phe-Met-OMe D->S5 E Boc-Tyr(tBu)-OH S6 6. Deprotection & Coupling (Tyr) Boc-Tyr(tBu)-D-Ala-Gly-Phe-Met-OMe E->S6 S2 2. Deprotection H-Phe-Met-OMe S1->S2 S4 4. Fragment Coupling Boc-Gly-Gly-Phe-Met-OMe S2->S4 S3->S4 S4->S5 S5->S6 S7 7. Ammonolysis Boc-Tyr(tBu)-D-Ala-Gly-Phe-Met-NH2 S6->S7 S8 8. Final Deprotection H-Tyr-D-Ala-Gly-Phe-Met-NH2 S7->S8 F Purification (RP-HPLC) S8->F G [D-Ala2]-Met-Enkephalinamide F->G Boc_Deprotection_Cycle start_node Boc-Peptide process_node process_node output_node output_node A Boc-Protected Peptide B Treat with TFA/DCM A->B C Formation of TFA Salt of Peptide B->C D Neutralize with DIPEA C->D E Free Amine Peptide D->E F Couple with Boc-Amino Acid/EDC/HOBt E->F G Elongated Boc-Peptide F->G Signaling_Pathway ligand [D-Ala2]-Met-Enkephalinamide receptor Opioid Receptor (μ and δ) ligand->receptor g_protein Gi/Go Protein Activation receptor->g_protein effector Inhibition of Adenylyl Cyclase g_protein->effector ion_channel1 ↑ K+ Conductance (Hyperpolarization) g_protein->ion_channel1 ion_channel2 ↓ Ca2+ Conductance g_protein->ion_channel2 second_messenger ↓ cAMP effector->second_messenger cellular_response ↓ Neuronal Excitability ↓ Neurotransmitter Release second_messenger->cellular_response ion_channel1->cellular_response ion_channel2->cellular_response analgesia Analgesia cellular_response->analgesia

Application Notes and Protocols for the HPLC Purification of H-Tyr-D-Ala-Gly-Phe-Met-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Tyr-D-Ala-Gly-Phe-Met-NH2, a synthetic opioid peptide analog of Met-enkephalin, is of significant interest in pharmacological research due to its analgesic properties. The substitution of D-Alanine for Glycine at the second position confers resistance to enzymatic degradation, enhancing its stability and potential therapeutic utility. Following solid-phase peptide synthesis (SPPS), the crude product contains the target peptide along with various impurities such as truncated sequences, deletion sequences, and byproducts from cleavage and deprotection. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for the purification of such synthetic peptides, offering high resolution and volatile mobile phases suitable for subsequent sample recovery. This document provides a detailed protocol for the purification and analysis of this compound using RP-HPLC.

Principle of Reversed-Phase HPLC for Peptide Purification

Reversed-phase HPLC separates molecules based on their hydrophobicity. The stationary phase is a non-polar material, typically silica chemically modified with alkyl chains (e.g., C18), packed into a column. The mobile phase is a polar solvent system, usually a mixture of water and an organic solvent like acetonitrile (ACN), with an ion-pairing agent such as trifluoroacetic acid (TFA). Peptides are loaded onto the column in a low organic content mobile phase, where they bind to the hydrophobic stationary phase. A gradient of increasing organic solvent concentration is then applied, causing the peptides to elute in order of increasing hydrophobicity. More hydrophobic peptides interact more strongly with the stationary phase and require a higher concentration of organic solvent to elute.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C28H38N6O6S
Molecular Weight 586.7 g/mol [1][2]
IUPAC Name (2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide[1][2]
Table 2: Representative HPLC Purification Parameters and Expected Results
ParameterAnalytical HPLCPreparative HPLC
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min20.0 mL/min
Gradient 5% to 65% B over 30 min20% to 50% B over 40 min
Temperature AmbientAmbient
Detection 214 nm / 280 nm214 nm / 280 nm
Expected Retention Time 15 - 25 min20 - 35 min
Crude Purity (Typical) 60 - 80%N/A
Final Purity (Typical) >98%>98%

Experimental Protocols

Materials and Equipment
  • Crude this compound (lyophilized powder)

  • HPLC grade water

  • HPLC grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • HPLC system with gradient capability and UV detector

  • Analytical C18 reversed-phase column (e.g., Waters µBondapak, or equivalent)

  • Preparative C18 reversed-phase column

  • Syringe filters (0.22 µm or 0.45 µm)

  • Lyophilizer

  • Mass spectrometer (for identity confirmation)

Step 1: Crude Peptide Analysis (Analytical HPLC)

Objective: To determine the retention time of the target peptide and assess the impurity profile of the crude product.

  • Sample Preparation: Dissolve a small amount of the crude peptide in Mobile Phase A to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • HPLC Method:

    • Column: Analytical C18 (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% (v/v) TFA in water

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile

    • Flow Rate: 1.0 mL/min

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

    • Detection: Monitor at 214 nm (for the peptide bond) and 280 nm (for the tyrosine residue).

  • Injection: Inject 10-20 µL of the prepared sample.

  • Analysis: Identify the major peak corresponding to the target peptide. Note its retention time and the percentage of the total peak area.

Step 2: Preparative HPLC Purification

Objective: To isolate the target peptide from impurities.

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. The concentration will depend on the column size and loading capacity. Ensure the sample is fully dissolved and filter through a 0.45 µm filter before injection.

  • HPLC Method:

    • Column: Preparative C18 (e.g., 21.2 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% (v/v) TFA in water

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile

    • Flow Rate: 20 mL/min (adjust based on column dimensions)

    • Gradient: Develop a focused gradient based on the analytical run. For example, if the peptide eluted at 40% B in the analytical run, a gradient of 20% to 50% B over 40 minutes might be appropriate for the preparative run.

    • Detection: Monitor at 214 nm and/or 280 nm.

  • Injection: Inject the prepared sample onto the column.

  • Fraction Collection: Collect fractions across the peak corresponding to the target peptide. Collect smaller fractions at the beginning and end of the peak to isolate the purest portions.

Step 3: Fraction Analysis

Objective: To determine the purity of the collected fractions.

  • Analyze each collected fraction using the analytical HPLC method described in Step 1.

  • Confirm the identity of the peptide in the pure fractions using mass spectrometry. The expected molecular weight of this compound is 586.7 g/mol , so look for the corresponding [M+H]+ ion at m/z 587.7.

Step 4: Pooling and Lyophilization
  • Pool the fractions that meet the desired purity level (e.g., >98%).

  • Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white, fluffy powder.

Visualizations

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Analysis & Final Product Crude_Peptide Crude Peptide Synthesis (SPPS) Dissolution Dissolve in Mobile Phase A Crude_Peptide->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Analytical_HPLC Analytical HPLC (Method Development) Filtration->Analytical_HPLC Preparative_HPLC Preparative HPLC Filtration->Preparative_HPLC Analytical_HPLC->Preparative_HPLC Develop Gradient Fraction_Collection Fraction Collection Preparative_HPLC->Fraction_Collection Fraction_Analysis Fraction Analysis (Analytical HPLC & MS) Fraction_Collection->Fraction_Analysis Pooling Pool Pure Fractions (>98%) Fraction_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Final_Product Purified Peptide Lyophilization->Final_Product

Caption: Workflow for the HPLC purification of synthetic peptides.

RP_HPLC_Principle cluster_column HPLC Column cluster_peptides Peptide Mixture cluster_elution Elution Profile Column_Inlet Mobile Phase Inlet Stationary_Phase Stationary Phase (C18) Hydrophobic Surface Column_Inlet->Stationary_Phase Low %ACN Column_Outlet Mobile Phase Outlet Stationary_Phase->Column_Outlet Increasing %ACN Detector Detector Signal Column_Outlet->Detector P1 P1 P1->Stationary_Phase:f0 Weak Interaction P2 P2 P2->Stationary_Phase:f0 Moderate Interaction P3 P3 P3->Stationary_Phase:f0 Strong Interaction Chromatogram

References

Application Note & Protocol: Mass Spectrometry Analysis of Synthetic Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic peptides are crucial tools in a wide array of research and pharmaceutical applications, from drug discovery and development to their use as standards in proteomics research.[1][2][3] The precise characterization of these peptides is paramount to ensure their identity, purity, and stability, which directly impacts experimental outcomes and therapeutic efficacy. Mass spectrometry (MS) has become the gold standard for the analysis of synthetic peptides, offering high sensitivity, accuracy, and the ability to confirm molecular weight and sequence.[4][5] This application note provides detailed protocols for the analysis of synthetic peptides using Liquid Chromatography-Mass Spectrometry (LC-MS), a powerful technique that combines the separation capabilities of liquid chromatography with the sensitive detection and identification power of mass spectrometry.

Applications

Mass spectrometry analysis of synthetic peptides is critical for:

  • Quality Control: Verifying the molecular weight of the synthesized peptide and identifying any impurities or modifications. This is essential for ensuring the quality of peptides used in research and as therapeutic agents.

  • Impurity Profiling: Detecting and identifying impurities that may arise during synthesis, purification, or storage, such as truncated or extended sequences, deletions, or side-chain modifications.

  • Sequence Verification: Confirming the amino acid sequence of the peptide through tandem mass spectrometry (MS/MS) fragmentation.

  • Stability Studies: Assessing the degradation of peptides under various conditions to determine their shelf-life and optimal storage conditions.

  • Pharmacokinetic Studies: Quantifying peptide therapeutics in biological matrices to understand their absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Workflow

The general workflow for the mass spectrometry analysis of synthetic peptides involves several key stages, from sample preparation to data analysis and interpretation.

Experimental Workflow for Synthetic Peptide Analysis cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis Peptide_Solubilization Peptide Solubilization Concentration_Determination Concentration Determination Peptide_Solubilization->Concentration_Determination Dilution Dilution to Working Concentration Concentration_Determination->Dilution LC_Separation Liquid Chromatography Separation Dilution->LC_Separation MS_Detection Mass Spectrometry Detection (MS1) LC_Separation->MS_Detection MSMS_Fragmentation Tandem MS Fragmentation (MS/MS) MS_Detection->MSMS_Fragmentation Data_Acquisition Data Acquisition MSMS_Fragmentation->Data_Acquisition Data_Processing Data Processing & Deconvolution Data_Acquisition->Data_Processing Database_Searching Sequence Confirmation (Database Search) Data_Processing->Database_Searching Impurity_Identification Impurity Identification Data_Processing->Impurity_Identification Reporting Reporting Database_Searching->Reporting Impurity_Identification->Reporting

Fig 1. A generalized workflow for synthetic peptide analysis.

Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectrometry data.

Materials:

  • Synthetic peptide sample

  • High-purity solvents (e.g., water, acetonitrile, methanol with 0.1% formic acid)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Solubilization: Carefully dissolve the lyophilized synthetic peptide in a suitable solvent. For most peptides, starting with high-purity water is recommended. If solubility is an issue, adding organic solvents like acetonitrile or methanol, or a small amount of acid (e.g., 0.1% formic acid) or base (e.g., 0.1% ammonium hydroxide) can help. Sonication can also aid in dissolving difficult peptides.

  • Concentration Determination: Determine the concentration of the peptide stock solution using a suitable method, such as UV-Vis spectrophotometry at 280 nm (for peptides containing tryptophan or tyrosine residues) or a colorimetric peptide assay.

  • Working Solution Preparation: Dilute the stock solution to a final concentration suitable for LC-MS analysis, typically in the range of 1-10 pmol/µL. The final dilution should be made in the initial mobile phase of the liquid chromatography gradient (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

This protocol outlines a general method for analyzing synthetic peptides using a reversed-phase C18 column coupled to an electrospray ionization (ESI) mass spectrometer.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Reversed-phase C18 column (e.g., 2.1 mm ID x 100 mm length, 1.8 µm particle size).

  • Mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).

Mobile Phases:

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Note: While trifluoroacetic acid (TFA) can improve chromatographic peak shape, it is known to suppress the MS signal. Formic acid is a more MS-friendly mobile phase modifier.

LC Gradient:

Time (min)% Mobile Phase B
0.05
2.05
12.040
14.095
16.095
16.15
20.05

Mass Spectrometer Settings (Example for a Q-TOF):

ParameterSetting
Ionization ModeESI Positive
Capillary Voltage3.5 kV
Sampling Cone30 V
Source Temperature120 °C
Desolvation Temperature350 °C
Desolvation Gas Flow800 L/hr
Mass Range (MS1)100 - 2000 m/z
MS/MS AcquisitionData-Dependent Acquisition (DDA)
Collision EnergyRamped (e.g., 20-40 eV)

Protocol:

  • Equilibrate the LC column with the initial mobile phase conditions (95% A, 5% B) for at least 20 minutes.

  • Inject 1-5 µL of the prepared peptide sample.

  • Run the LC gradient as described above.

  • Acquire mass spectra in both MS1 (full scan) and MS/MS (fragmentation) modes.

Data Analysis and Presentation

Data analysis aims to confirm the molecular weight of the target peptide, identify any impurities, and verify the amino acid sequence.

Data Analysis Workflow Raw_Data Raw MS Data (.raw, .wiff, etc.) TIC Total Ion Chromatogram (TIC) Raw_Data->TIC Peak_Detection Peak Detection TIC->Peak_Detection Deconvolution Deconvolution of Mass Spectra Peak_Detection->Deconvolution MSMS_Analysis MS/MS Spectral Interpretation Peak_Detection->MSMS_Analysis MW_Confirmation Molecular Weight Confirmation Deconvolution->MW_Confirmation Impurity_Analysis Impurity Identification & Quantification Deconvolution->Impurity_Analysis Report Final Report MW_Confirmation->Report Impurity_Analysis->Report Sequence_Verification Sequence Verification MSMS_Analysis->Sequence_Verification Sequence_Verification->Report

Fig 2. A logical workflow for mass spectrometry data analysis.
Molecular Weight Confirmation

The primary goal is to match the experimentally determined molecular weight with the theoretical molecular weight of the synthetic peptide.

Peptide IDTheoretical Mass (Da)Observed Mass (Da)Mass Error (ppm)Status
Peptide-A1524.781524.796.6Confirmed
Peptide-B2178.992178.990.5Confirmed
Peptide-C1834.861834.875.4Confirmed
Impurity Analysis

Impurities are often observed as minor peaks in the total ion chromatogram (TIC). These can be identified by their mass difference from the target peptide.

Peak RT (min)Observed Mass (Da)Mass Difference (Da)Potential ModificationRelative Abundance (%)
8.51524.790.0Target Peptide98.2
7.91508.79-16.0Oxidation (-O)0.8
9.11496.76-28.0Deletion (-CO)0.5
6.21395.72-129.0Deletion (-Glu)0.3

Signaling Pathway Studied with Synthetic Peptides

Synthetic peptides are frequently used to study signaling pathways by acting as inhibitors, substrates, or probes for protein-protein interactions. For instance, a synthetic peptide mimicking a substrate of a specific kinase can be used to assay the kinase's activity.

Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Substrate Substrate Protein Kinase2->Substrate Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Phosphorylation Transcription_Factor Transcription Factor Phospho_Substrate->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Ligand Ligand (e.g., Synthetic Peptide) Ligand->Receptor

References

Application Notes and Protocols for [D-Ala2]-Met-Enkephalinamide (DAME) in In Vivo Analgesia Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[D-Ala2]-Met-Enkephalinamide (DAME), a synthetic analog of methionine-enkephalin, is a potent and long-acting opioid peptide with significant analgesic properties. Its resistance to degradation by brain enzymes enhances its efficacy and duration of action compared to endogenous enkephalins.[1] DAME exerts its effects primarily through interaction with opioid receptors, making it a valuable tool in pain research and the development of novel analgesics. These application notes provide detailed protocols for assessing the analgesic effects of DAME in common in vivo models: the hot-plate test and the tail-flick test.

Mechanism of Action: Opioid Receptor Signaling

DAME is a potent agonist at opioid receptors, which are G-protein coupled receptors (GPCRs). The binding of DAME to these receptors, primarily the mu-opioid receptor (MOR), initiates an intracellular signaling cascade. This cascade leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity. Specifically, it promotes the opening of potassium channels and inhibits the opening of voltage-gated calcium channels. The collective effect of these actions is a reduction in neuronal excitability and the inhibition of pain signal transmission.

dame_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_g_protein G-Protein DAME [D-Ala2]-Met-Enkephalinamide (DAME) MOR Mu-Opioid Receptor (MOR) DAME->MOR Binds G_alpha Gαi/o MOR->G_alpha Activates G_beta_gamma Gβγ AC Adenylyl Cyclase G_alpha->AC Inhibits K_channel ↑ K+ Channel Opening G_beta_gamma->K_channel Ca_channel ↓ Ca2+ Channel Opening G_beta_gamma->Ca_channel cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia K_channel->Analgesia Ca_channel->Analgesia

DAME Opioid Receptor Signaling Pathway

Quantitative Data Summary

The following tables summarize the quantitative data on the analgesic effects of [D-Ala2]-Met-Enkephalinamide from various in vivo studies.

Table 1: Analgesic Effects of [D-Ala2]-Met-Enkephalinamide in the Tail-Flick Test

Animal ModelAdministration RouteDoseAnalgesic EffectReference
Rat (conscious and pentobarbital-anesthetized)Intravenous (IV)Not specifiedDose-dependent inhibition of the tail-flick reflex.[2][3]
RatMicroinjection into brain5 - 10 µgProfound, long-lasting, morphine-like analgesia.[1]

Table 2: Effects of [D-Ala2]-Met-Enkephalinamide on Other Physiological Parameters

Animal ModelAdministration RouteDoseObserved EffectReference
RatIntracisternal (i.c.)Dose-relatedDecrease in bile flow (12% to 41%).[4]
Squirrel MonkeySubcutaneous (SC)100 µg/kgNo significant effect on delayed response.
Squirrel MonkeySubcutaneous (SC)500 µg/kgEnhanced performance at 18-sec delays in a two-choice delayed response task.
Rat (conscious, freely moving)Intra-arterial500 µg/kgBiphasic response in plasma ACTH and corticosterone (increase at 5-10 min, decrease at 45-65 min).
Lactating MiceIntracerebroventricular (ICV)0.01 - 1 µgInhibition of suckling-induced oxytocin release.

Experimental Protocols

Hot-Plate Test

The hot-plate test is a widely used method to assess the thermal pain threshold in rodents and is particularly sensitive to centrally acting analgesics.

hot_plate_workflow start Start acclimatize Acclimatize Animal (e.g., 30-60 min) start->acclimatize pre_test Pre-Test Latency Measurement (Baseline) acclimatize->pre_test administer Administer DAME or Vehicle pre_test->administer post_test Post-Treatment Latency Measurement (at defined time points) administer->post_test record Record Paw Licking/Jumping Latency post_test->record end End post_test->end After final time point record->post_test Repeat at subsequent time points

Hot-Plate Test Experimental Workflow

Materials:

  • Hot-plate apparatus with adjustable temperature control

  • Animal enclosure (e.g., transparent cylinder)

  • Timer

  • Test animals (mice or rats)

  • [D-Ala2]-Met-Enkephalinamide (DAME) solution

  • Vehicle control solution (e.g., saline)

  • Administration supplies (syringes, needles for the chosen route of administration)

Protocol:

  • Acclimatization: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the experiment to reduce stress-induced variability.

  • Apparatus Setup: Set the hot-plate temperature to a constant, noxious level, typically between 50°C and 55°C.

  • Baseline Latency:

    • Gently place the animal on the hot plate and immediately start the timer.

    • Observe the animal for nocifensive behaviors, such as hind paw licking, shaking, or jumping.

    • Record the latency (in seconds) to the first clear nocifensive response.

    • To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) must be established. If the animal does not respond within this time, it should be removed from the hot plate, and the cut-off time recorded as its latency.

  • Drug Administration:

    • Administer the prepared dose of DAME or vehicle control via the chosen route (e.g., intravenous, intraperitoneal, subcutaneous, or intracerebroventricular).

  • Post-Treatment Latency:

    • At predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the response latency as described in step 3.

  • Data Analysis:

    • The analgesic effect is typically expressed as the percentage of the Maximum Possible Effect (%MPE), calculated using the following formula: %MPE = [ (Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency) ] x 100

Tail-Flick Test

The tail-flick test is another common method for assessing the analgesic properties of drugs by measuring the latency of a reflexive withdrawal of the tail from a noxious heat source.

tail_flick_workflow start Start restrain Gently Restrain Animal start->restrain pre_test Pre-Test Latency Measurement (Baseline) restrain->pre_test administer Administer DAME or Vehicle pre_test->administer post_test Post-Treatment Latency Measurement (at defined time points) administer->post_test record Record Tail-Flick Latency post_test->record end End post_test->end After final time point record->post_test Repeat at subsequent time points

References

Application Notes and Protocols for Hot Plate and Tail-Flick Assays with Enkephalin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enkephalins are endogenous opioid pentapeptides that play a crucial role in pain modulation by acting on opioid receptors.[1] Synthetic enkephalin analogs are of significant interest in drug development as potential analgesics with improved stability and blood-brain barrier permeability compared to their natural counterparts. The hot plate and tail-flick tests are standard methods for assessing the efficacy of centrally acting analgesics in preclinical animal models.[2][3] The hot plate test primarily measures supraspinal analgesic responses, while the tail-flick test is a measure of spinal reflex.[4][5] This document provides detailed application notes and protocols for utilizing these assays to evaluate the antinociceptive properties of enkephalin analogs.

Mechanism of Action: Enkephalin Analog Signaling

Enkephalin analogs exert their analgesic effects by binding to and activating G-protein coupled receptors (GPCRs), primarily the mu (µ) and delta (δ) opioid receptors. This activation initiates an intracellular signaling cascade that ultimately leads to a reduction in neuronal excitability and neurotransmitter release, thereby dampening the pain signal.

The binding of an enkephalin analog to its receptor triggers the dissociation of the heterotrimeric G-protein into its Gαi and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. The Gβγ subunit directly inhibits presynaptic voltage-gated calcium channels, reducing the influx of calcium and subsequently decreasing the release of excitatory neurotransmitters such as glutamate and substance P. Additionally, the Gβγ subunit activates G-protein-coupled inwardly-rectifying potassium channels (GIRKs) on the postsynaptic membrane, causing potassium ion efflux and hyperpolarization, which makes the neuron less likely to fire an action potential.

Enkephalin_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron ENK Enkephalin Analog OR_Pre Opioid Receptor (μ/δ) ENK->OR_Pre Binds OR_Post Opioid Receptor (μ/δ) G_Protein_Pre Gαi/βγ OR_Pre->G_Protein_Pre Activates Ca_Channel Ca²⁺ Channel G_Protein_Pre->Ca_Channel Inhibits Vesicle Vesicle with Neurotransmitters (e.g., Glutamate) Ca_Channel->Vesicle Triggers Fusion NT_Release Neurotransmitter Release G_Protein_Post Gαi/βγ OR_Post->G_Protein_Post Activates AC Adenylyl Cyclase G_Protein_Post->AC Inhibits (Gαi) K_Channel K⁺ Channel (GIRK) G_Protein_Post->K_Channel Activates (Gβγ) cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Hyperpolarization Hyperpolarization (Inhibition) K_Channel->Hyperpolarization K⁺ Efflux Synaptic_Cleft Synaptic Cleft

Figure 1: Enkephalin Analog Signaling Pathway.

Data Presentation

The analgesic efficacy of enkephalin analogs is typically quantified by measuring the latency to a nociceptive response. This data can be presented as the raw latency time (in seconds) or as the percentage of the maximum possible effect (%MPE), calculated using the formula:

%MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

Below are tables summarizing representative data for various enkephalin analogs in the hot plate and tail-flick tests.

Table 1: Analgesic Effects of Enkephalin Analogs in the Hot Plate Test

CompoundDose and RouteAnimal ModelPeak Effect (%MPE)Latency (seconds)Reference
Leu-Enkephalin13 mg/kg, s.c.Mouse~10%-
KK-103 (analog)13 mg/kg, s.c.Mouse~60%-
Morphine10 mg/kg, s.c.Mouse~87%-
DAGO (μ-agonist)i.c.v.Mouse-Dose-dependent increase
DSLET (δ-agonist)i.c.v.Mouse-Dose-dependent increase

Table 2: Analgesic Effects of Enkephalin Analogs in the Tail-Flick Test

CompoundDose and RouteAnimal ModelPeak EffectLatency (seconds)Reference
DAMGO (μ-agonist)i.t.MouseDose-dependent enhancement-
DPE2 (dimer)i.t.RatPotent analgesiaDose-dependent increase
Morphine1 mg/kg, i.v.RatSignificant increaseBaseline: ~4.3s, 5 min post-drug: ~5.7s
Opiorphin2 mg/kg, i.v.RatSignificant increaseBaseline: ~4.3s, 5 min post-drug: ~5.3s

Experimental Protocols

Hot Plate Test Protocol

The hot plate test assesses the latency of a thermal pain response, which is a supraspinally mediated behavior.

Hot_Plate_Workflow cluster_setup Setup cluster_procedure Procedure cluster_analysis Data Analysis Acclimatize Acclimatize Animal (e.g., 30 min) Set_Temp Set Hot Plate Temp (e.g., 52-55°C) Baseline Record Baseline Latency Set_Temp->Baseline Administer Administer Enkephalin Analog or Vehicle Baseline->Administer Test_Latency Record Test Latency at Time Points Administer->Test_Latency Observe Observe for Paw Licking or Jumping Test_Latency->Observe Cutoff Remove at Cut-off (e.g., 30-60s) Observe->Cutoff Calculate_MPE Calculate %MPE Cutoff->Calculate_MPE Compare Compare Groups (Statistical Analysis) Calculate_MPE->Compare

Figure 2: Experimental Workflow for the Hot Plate Test.

Materials:

  • Hot plate apparatus with adjustable temperature control.

  • Transparent observation cylinder to confine the animal on the plate.

  • Timer.

  • Test animals (mice or rats).

  • Enkephalin analog solution and vehicle control.

  • Administration supplies (syringes, needles).

Procedure:

  • Acclimatization: Allow animals to acclimate to the testing room for at least 30 minutes before the experiment.

  • Apparatus Setup: Set the hot plate temperature to a constant, noxious level (e.g., 52-55°C).

  • Baseline Latency: Place each animal individually on the hot plate within the cylinder and start the timer. Record the time it takes for the animal to exhibit a nociceptive response, such as licking a hind paw or jumping. This is the baseline latency.

  • Cut-off Time: A cut-off time (e.g., 30-60 seconds) must be established to prevent tissue damage. If an animal does not respond by the cut-off time, it should be removed from the plate, and the cut-off time is recorded as its latency.

  • Drug Administration: Administer the enkephalin analog or vehicle control to the animals via the desired route (e.g., subcutaneous, intraperitoneal, intravenous, or intracerebroventricular).

  • Test Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the animal back on the hot plate and record the response latency.

  • Data Analysis: Calculate the mean latency for each treatment group at each time point. Data can be expressed as raw latency or converted to %MPE.

Tail-Flick Test Protocol

The tail-flick test measures the latency to withdraw the tail from a noxious thermal stimulus, a response mediated at the spinal cord level.

Tail_Flick_Workflow cluster_setup Setup cluster_procedure Procedure cluster_analysis Data Analysis Acclimatize Acclimatize Animal (e.g., 30 min) Calibrate Calibrate Heat Source Intensity Baseline Record Baseline Flick Latency Calibrate->Baseline Administer Administer Enkephalin Analog or Vehicle Baseline->Administer Test_Latency Record Test Latency at Time Points Administer->Test_Latency Focus_Heat Focus Heat Beam on Tail Test_Latency->Focus_Heat Cutoff Remove at Cut-off (e.g., 10-15s) Focus_Heat->Cutoff Calculate_MPE Calculate %MPE Cutoff->Calculate_MPE Compare Compare Groups (Statistical Analysis) Calculate_MPE->Compare

Figure 3: Experimental Workflow for the Tail-Flick Test.

Materials:

  • Tail-flick analgesia meter with a radiant heat source.

  • Animal restrainer.

  • Timer.

  • Test animals (mice or rats).

  • Enkephalin analog solution and vehicle control.

  • Administration supplies (syringes, needles).

Procedure:

  • Acclimatization: Acclimate the animals to the testing environment and the restrainer to minimize stress.

  • Apparatus Setup: Calibrate the intensity of the heat source to produce a baseline tail-flick latency of approximately 2-4 seconds in drug-naive animals.

  • Baseline Latency: Place the animal in the restrainer and position its tail over the heat source. Activate the heat source and the timer. Record the time until the animal flicks its tail away from the heat. This is the baseline latency.

  • Cut-off Time: A cut-off time (e.g., 10-15 seconds) is crucial to prevent tissue damage. If the animal does not respond within this time, the heat source should be turned off, and the cut-off time recorded.

  • Drug Administration: Administer the enkephalin analog or vehicle control.

  • Test Latency: At specified intervals post-administration, repeat the tail-flick measurement.

  • Data Analysis: Calculate the mean latency for each group at each time point and analyze the data as described for the hot plate test.

Conclusion

The hot plate and tail-flick assays are valuable tools for assessing the analgesic potential of novel enkephalin analogs. By providing insights into both supraspinal and spinal mechanisms of action, these tests, when conducted with rigorous protocols, can effectively guide the development of new and improved opioid-based therapeutics for pain management. The data generated from these assays, particularly when presented in a clear and standardized format, allows for robust comparison between different analogs and against standard analgesics like morphine.

References

Application Notes: Opioid Receptor Binding Assay for H-Tyr-D-Ala-Gly-Phe-Met-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Tyr-D-Ala-Gly-Phe-Met-NH2, also known as Met-Enkephalinamide, is a synthetic pentapeptide analog of the endogenous opioid peptide Met-enkephalin. The substitution of D-Alanine for Glycine at the second position confers resistance to degradation by aminopeptidases, significantly increasing its in vivo potency and duration of action. Understanding the binding characteristics of this peptide to the different opioid receptor subtypes (μ, δ, and κ) is crucial for elucidating its pharmacological profile and therapeutic potential. These application notes provide a detailed protocol for determining the binding affinity of this compound to the μ (mu), δ (delta), and κ (kappa) opioid receptors using radioligand binding assays.

Quantitative Data Summary

The binding affinity of this compound for the μ-opioid receptor (MOR) is well-documented. While comprehensive data for the δ (DOR) and κ (KOR) receptors is less available in the literature, the following table summarizes the known binding affinities.

Receptor SubtypeLigandKd (nM)Ki (nM)Notes
μ-Opioid Receptor (MOR)This compound0.31High affinity for the mu-opioid receptor has been demonstrated in studies using rat brain membranes.
δ-Opioid Receptor (DOR)This compound~31Affinity for the delta-opioid receptor is reported to be approximately 100 times lower than for the mu-opioid receptor.
κ-Opioid Receptor (KOR)This compoundData not availableThe binding affinity for the kappa-opioid receptor is not well-characterized in publicly available literature.

Signaling Pathway

Opioid receptors are G-protein coupled receptors (GPCRs) that, upon agonist binding, initiate a signaling cascade. The binding of this compound to opioid receptors, primarily the μ-opioid receptor, leads to the activation of inhibitory G-proteins (Gi/o). This activation results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, the G-protein activation modulates ion channel activity, specifically promoting the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels. These actions collectively lead to a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, which underlies the analgesic and other physiological effects of the peptide.

Opioid Receptor Signaling Pathway ligand This compound receptor Opioid Receptor (μ, δ, κ) ligand->receptor Binds to g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits ion_channels Ion Channel Modulation g_protein->ion_channels Modulates cAMP ↓ cAMP adenylyl_cyclase->cAMP effects Cellular Effects (↓ Neurotransmitter Release, Hyperpolarization) cAMP->effects ion_channels->effects

Caption: Opioid receptor signaling cascade initiated by ligand binding.

Experimental Protocols

A competitive radioligand binding assay is the standard method to determine the affinity of a test compound for a specific receptor. This protocol outlines the procedure for assessing the binding of this compound to μ, δ, and κ opioid receptors.

Materials
  • Test Compound: this compound

  • Receptor Source: Commercially available cell membranes expressing human recombinant μ, δ, or κ opioid receptors (e.g., from CHO or HEK293 cells), or prepared rat brain membranes.

  • Radioligands:

    • For μ-opioid receptor: [³H]-DAMGO ([D-Ala², N-MePhe⁴, Gly-ol⁵]-enkephalin)

    • For δ-opioid receptor: [³H]-DPDPE ([D-Pen², D-Pen⁵]-enkephalin)

    • For κ-opioid receptor: [³H]-U-69,593

  • Non-specific Binding Control: Naloxone

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)

  • Cell harvester

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

Experimental Workflow

Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes add_components Add to 96-well plate: 1. Buffer/Naloxone/Test Compound 2. Radioligand 3. Membranes prep_membranes->add_components prep_ligands Prepare Radioligand and Test Compound Dilutions prep_ligands->add_components incubate Incubate at 25°C for 60-90 min add_components->incubate filter Rapid Filtration through Glass Fiber Filters incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Scintillation Counting wash->count calc_ic50 Calculate IC50 from Competition Curves count->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

Caption: Workflow for the opioid receptor competitive binding assay.

Procedure
  • Membrane Preparation: If not using commercially prepared membranes, homogenize brain tissue (e.g., rat cortex) in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. Pellet the membranes from the supernatant by centrifugation at 40,000 x g for 20 minutes at 4°C. Wash the membrane pellet by resuspending in fresh assay buffer and repeating the centrifugation. Resuspend the final pellet in assay buffer to a protein concentration of approximately 100-200 µg/mL. Determine the protein concentration using a standard method such as the Bradford assay.

  • Assay Setup: In a 96-well microplate, set up the following in triplicate:

    • Total Binding: 50 µL of assay buffer.

    • Non-specific Binding (NSB): 50 µL of 10 µM Naloxone in assay buffer.

    • Test Compound: 50 µL of varying concentrations of this compound (e.g., from 10⁻¹¹ to 10⁻⁵ M).

  • Radioligand Addition: To each well, add 50 µL of the appropriate radioligand ([³H]-DAMGO for MOR, [³H]-DPDPE for DOR, or [³H]-U-69,593 for KOR) at a final concentration close to its Kd value.

  • Initiation of Reaction: Add 100 µL of the prepared cell membrane suspension to each well to initiate the binding reaction. The final assay volume should be 200 µL.

  • Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Rapidly wash the filters three times with 3 mL of ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of this compound.

  • Determine IC₅₀: From the competition curve, determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This can be calculated using non-linear regression analysis software (e.g., GraphPad Prism).

  • Calculate Kᵢ: The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation:

    • Kᵢ = IC₅₀ / (1 + [L]/Kd)

    • Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor.

Conclusion

This document provides a comprehensive guide for conducting opioid receptor binding assays for this compound. The detailed protocols and data presentation guidelines are intended to assist researchers in accurately characterizing the binding profile of this and other related opioid peptides, which is a critical step in the drug discovery and development process. Adherence to these standardized methods will ensure the generation of reliable and comparable data.

Application Notes and Protocols for Cell Culture Experiments with [D-Ala2]-Met-Enkephalinamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[D-Ala2]-Met-Enkephalinamide (DAMA), a synthetic analog of methionine-enkephalin, is a potent and long-acting opioid peptide. Its stability against enzymatic degradation makes it a valuable tool for in vitro studies of opioid receptor function. DAMA is a non-selective agonist for opioid receptors, exhibiting high affinity, particularly for the mu (µ) and delta (δ) subtypes. This document provides detailed application notes and protocols for conducting cell culture experiments to characterize the binding, functional activity, and cellular effects of DAMA.

Data Presentation

The following table summarizes the binding affinity of [D-Ala2]-Met-Enkephalinamide for opioid receptors.

LigandReceptor SubtypeCell Line/TissueAssay TypeKi (nM)Reference
[D-Ala2]-Met-EnkephalinamideMu (µ)Rat Brain HomogenateRadioligand Binding<1 (Kd)[1]

Note: Quantitative data for Ki, EC50, and IC50 values of DAMA in various cell lines are not extensively available in the public domain. Researchers are encouraged to determine these values empirically for their specific cell systems.

Signaling Pathways

[D-Ala2]-Met-Enkephalinamide, as an opioid receptor agonist, primarily signals through G-protein coupled receptors (GPCRs) of the Gi/Go family. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, opioid receptor activation can modulate ion channels and activate other downstream signaling cascades, such as the MAPK/ERK pathway. A related delta-opioid peptide, DADLE, has been shown to activate the AMPK/mTOR/ULK1 pathway, suggesting a potential pathway for DAMA as well.

DAMA_Signaling_Pathway DAMA [D-Ala2]-Met-Enkephalinamide Opioid_Receptor Opioid Receptor (µ, δ, κ) DAMA->Opioid_Receptor Binds to G_Protein Gi/Go Protein Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits MAPK_Pathway MAPK/ERK Pathway G_Protein->MAPK_Pathway Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression, cell survival) PKA->Cellular_Response Leads to MAPK_Pathway->Cellular_Response Leads to

Caption: [D-Ala2]-Met-Enkephalinamide Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of [D-Ala2]-Met-Enkephalinamide for a specific opioid receptor subtype expressed in cultured cells.

Materials:

  • Cell Lines: HEK293 cells stably expressing the opioid receptor of interest (e.g., HEK-µ).

  • Radioligand: A tritiated opioid receptor antagonist with known high affinity (e.g., [³H]-Diprenorphine or [³H]-Naloxone).

  • Competitor: [D-Ala2]-Met-Enkephalinamide (DAMA).

  • Buffers:

    • Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • Cell Scrapers and Homogenizer.

Procedure:

  • Cell Culture and Membrane Preparation:

    • Culture HEK-µ cells to 80-90% confluency.

    • Wash cells with ice-cold PBS and harvest using a cell scraper.

    • Homogenize cells in ice-cold binding buffer and centrifuge at 4°C.

    • Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Radioligand + Binding Buffer.

      • Non-specific Binding: Radioligand + excess unlabeled naloxone (e.g., 10 µM).

      • Competitive Binding: Radioligand + varying concentrations of DAMA (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

    • Add the cell membrane preparation to each well.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer.

  • Scintillation Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of DAMA to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Culture HEK-µ cells Membrane_Prep Prepare cell membranes Cell_Culture->Membrane_Prep Assay_Setup Set up 96-well plate (Total, Non-specific, Competitive Binding) Membrane_Prep->Assay_Setup Incubation Incubate at RT Assay_Setup->Incubation Filtration Filter and wash Incubation->Filtration Scintillation Scintillation counting Filtration->Scintillation Data_Analysis Calculate IC50 and Ki Scintillation->Data_Analysis

Caption: Radioligand Binding Assay Workflow.

cAMP Functional Assay

This protocol measures the effect of DAMA on intracellular cAMP levels, providing a functional readout of Gi/Go-coupled opioid receptor activation.

Materials:

  • Cell Lines: CHO or HEK293 cells expressing the opioid receptor of interest.

  • [D-Ala2]-Met-Enkephalinamide (DAMA).

  • Forskolin.

  • cAMP Assay Kit (e.g., LANCE Ultra cAMP Kit or similar).

  • Cell Culture Medium.

Procedure:

  • Cell Culture:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and culture overnight.

  • Assay:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with varying concentrations of DAMA (e.g., 10⁻¹⁰ M to 10⁻⁶ M) for 15-30 minutes at 37°C.

    • Stimulate the cells with forskolin (a potent activator of adenylyl cyclase, typically at a final concentration of 1-10 µM) for 15-30 minutes at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a dose-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of DAMA.

    • Determine the EC50 value, which is the concentration of DAMA that produces 50% of its maximal inhibitory effect.

cAMP_Assay_Workflow Cell_Seeding Seed cells in 96-well plate DAMA_Incubation Pre-incubate with DAMA Cell_Seeding->DAMA_Incubation Forskolin_Stimulation Stimulate with Forskolin DAMA_Incubation->Forskolin_Stimulation cAMP_Measurement Measure intracellular cAMP Forskolin_Stimulation->cAMP_Measurement Data_Analysis Determine EC50 cAMP_Measurement->Data_Analysis

Caption: cAMP Functional Assay Workflow.

Cell Viability Assay (MTT/XTT)

This protocol assesses the effect of DAMA on the viability and proliferation of cultured cells.

Materials:

  • Cell Line: Any cell line of interest (e.g., SH-SY5Y neuroblastoma cells).

  • [D-Ala2]-Met-Enkephalinamide (DAMA).

  • MTT or XTT Reagent.

  • Solubilization Solution (for MTT).

  • 96-well plate.

  • Microplate Reader.

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells per well) and allow them to attach overnight.

  • Treatment:

    • Replace the medium with fresh medium containing various concentrations of DAMA (e.g., 10⁻⁹ M to 10⁻⁵ M).

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT/XTT Addition:

    • Add MTT or XTT reagent to each well according to the manufacturer's instructions.

    • Incubate for 2-4 hours at 37°C to allow for the conversion of the tetrazolium salt to formazan.

  • Measurement:

    • If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the log concentration of DAMA to determine the IC50 value (the concentration that inhibits cell viability by 50%), if applicable.

Cell_Viability_Workflow Cell_Seeding Seed cells in 96-well plate DAMA_Treatment Treat with DAMA Cell_Seeding->DAMA_Treatment MTT_XTT_Addition Add MTT or XTT reagent DAMA_Treatment->MTT_XTT_Addition Absorbance_Measurement Measure absorbance MTT_XTT_Addition->Absorbance_Measurement Data_Analysis Calculate % viability and IC50 Absorbance_Measurement->Data_Analysis

Caption: Cell Viability Assay Workflow.

References

Application Notes and Protocols: Intracerebroventricular Injection of [D-Ala2]-Met-Enkephalinamide (DAME)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[D-Ala2]-Met-Enkephalinamide (DAME) is a synthetic analogue of the endogenous opioid peptide Met-enkephalin. Its structure confers resistance to degradation by brain enzymes, resulting in potent and long-lasting analgesic effects when administered directly into the central nervous system (CNS).[1] Intracerebroventricular (ICV) injection is a critical technique that bypasses the blood-brain barrier, allowing for the direct investigation of the central effects of neuroactive compounds like DAME.[2][3] This document provides detailed application notes and experimental protocols for the ICV administration of DAME in preclinical research, focusing on its use in studying analgesia, cardiovascular function, and respiratory effects.

Applications

The central administration of DAME is a valuable tool for elucidating the role of opioid receptors in various physiological processes. Key applications include:

  • Analgesia Research: DAME is a potent analgesic, and its ICV injection is a standard method to study the central mechanisms of pain modulation.[1][4] This is often assessed using thermal nociceptive tests such as the hot plate and tail-flick assays.

  • Cardiovascular Studies: ICV DAME administration has been shown to induce changes in blood pressure and heart rate, providing a model to investigate the central opioid regulation of cardiovascular function.

  • Respiratory Studies: The central opioid system is a known regulator of respiration. ICV injection of DAME can be used to study its effects on respiratory parameters.

  • Neuroendocrine Research: DAME can influence the pituitary-adrenocortical axis, and its central administration is used to explore the interplay between the opioid system and hormonal regulation.

  • Gastrointestinal Function: Central opioid pathways can modulate gastrointestinal functions, such as bile secretion, which can be investigated using ICV DAME.

Quantitative Data Summary

The following tables summarize quantitative data from studies involving the intracerebroventricular or systemic administration of DAME.

Table 1: Analgesic Effects of DAME

Animal ModelAssayDAME Dose (ICV)OutcomeReference
RatTail-Flick5-10 µgProfound, long-lasting analgesia
MouseNot Specified20 µg (twice daily)Development of tolerance to analgesia

Table 2: Cardiovascular Effects of DAME

Animal ModelRoute of AdministrationDAME DoseEffect on Mean Arterial Pressure (MAP)Effect on Heart Rate (HR)Reference
CatICV500 µg/kgHypotension (6-46 mmHg decrease)Variable (decrease in 6/9, increase in 2/9)
RatIntravenousNot specifiedHypotensionBradycardia

Table 3: Effects of DAME on Intestinal Transport

Animal ModelDAME Dose (ICV)ConditionEffectReference
Rat1 and 3 µgProstaglandin E1-induced secretionInhibition of fluid and chloride absorption

Experimental Protocols

Stereotaxic Surgery for Intracerebroventricular Cannula Implantation in Rats

This protocol describes the surgical procedure for implanting a guide cannula into the lateral ventricle of a rat for subsequent ICV injections.

Materials:

  • Stereotaxic apparatus

  • Anesthesia machine (e.g., for isoflurane)

  • Heating pad

  • Surgical instruments (scalpel, forceps, hemostats, drill)

  • Guide cannula and dummy cannula

  • Dental cement

  • Suturing material

  • Analgesics and antibiotics

  • Eye ointment

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane). Once the animal is fully anesthetized, confirmed by the absence of a pedal withdrawal reflex, shave the head and apply eye ointment to prevent corneal drying.

  • Positioning: Mount the rat in the stereotaxic apparatus, ensuring the head is held firmly and level.

  • Incision and Skull Exposure: Make a midline incision on the scalp to expose the skull. Clean the skull surface of any connective tissue.

  • Identifying Bregma: Identify the bregma, the junction of the sagittal and coronal sutures. This will serve as the reference point for stereotaxic coordinates.

  • Drilling the Burr Hole: Based on a rat brain atlas, determine the coordinates for the lateral ventricle (e.g., AP: -0.8 mm, ML: ±1.5 mm from bregma). Mark the location and drill a small burr hole through the skull, being careful not to damage the underlying dura mater.

  • Cannula Implantation: Lower the guide cannula to the predetermined dorsoventral (DV) coordinate (e.g., -3.5 mm from the skull surface).

  • Securing the Cannula: Secure the cannula to the skull using dental cement and anchoring screws.

  • Suturing and Post-operative Care: Suture the incision around the implant. Administer post-operative analgesics and antibiotics as per veterinary guidelines. House the animal individually and monitor for recovery. Insert a dummy cannula to keep the guide cannula patent. Allow the animal to recover for at least one week before any ICV injections.

Intracerebroventricular Injection Protocol

Materials:

  • Injection cannula (sized to extend slightly beyond the guide cannula)

  • Polyethylene tubing

  • Hamilton syringe

  • DAME solution (dissolved in sterile artificial cerebrospinal fluid or saline)

Procedure:

  • Habituation: Handle the animals for several days prior to the injection to minimize stress.

  • Preparation: Dissolve DAME to the desired concentration in sterile vehicle.

  • Injection: Gently restrain the animal and remove the dummy cannula. Insert the injection cannula into the guide cannula.

  • Infusion: Connect the injection cannula to the Hamilton syringe via polyethylene tubing. Infuse the desired volume of DAME solution (typically 1-5 µL) over a period of 1-2 minutes to avoid a rapid increase in intracranial pressure.

  • Post-Infusion: Leave the injection cannula in place for an additional minute to allow for diffusion and prevent backflow.

  • Replacement of Dummy Cannula: Withdraw the injection cannula and replace the dummy cannula.

  • Behavioral/Physiological Assessment: Proceed with the planned behavioral or physiological measurements.

Hot Plate Test for Analgesia

The hot plate test is used to assess the thermal pain threshold.

Materials:

  • Hot plate apparatus with adjustable temperature

  • Transparent cylinder to confine the animal

Procedure:

  • Apparatus Setup: Set the hot plate temperature to a constant, noxious level (e.g., 52-55°C).

  • Acclimation: Allow the animal to acclimate to the testing room for at least 30-60 minutes.

  • Baseline Latency: Place the animal on the hot plate within the transparent cylinder and start a timer. Record the latency to the first sign of nociception, such as hind paw licking, flicking, or jumping. If no response occurs within a predetermined cut-off time (e.g., 30-60 seconds), remove the animal to prevent tissue damage.

  • Drug Administration: Administer DAME via ICV injection as described above.

  • Post-Treatment Latency: At various time points after DAME injection, repeat the hot plate test to determine the analgesic effect. An increase in latency indicates analgesia.

Tail-Flick Test for Analgesia

The tail-flick test measures the latency to withdraw the tail from a noxious heat source.

Materials:

  • Tail-flick apparatus with a radiant heat source

  • Animal restrainer

Procedure:

  • Acclimation: Acclimate the animal to the restrainer and testing environment.

  • Baseline Latency: Place the animal in the restrainer with its tail positioned over the heat source. Activate the heat source and a timer. The time taken for the animal to flick its tail away from the heat is recorded as the tail-flick latency. A cut-off time (e.g., 10-18 seconds) should be set to prevent tissue damage.

  • Drug Administration: Administer DAME via ICV injection.

  • Post-Treatment Latency: Measure the tail-flick latency at different time points after DAME administration. An increase in latency is indicative of an analgesic effect.

Visualizations

experimental_workflow cluster_surgery Stereotaxic Surgery cluster_injection ICV Injection cluster_assessment Assessment anesthesia Anesthesia & Preparation positioning Stereotaxic Positioning anesthesia->positioning incision Incision & Skull Exposure positioning->incision drilling Drilling Burr Hole incision->drilling implantation Cannula Implantation drilling->implantation securing Securing Cannula implantation->securing recovery Suturing & Recovery securing->recovery habituation Animal Habituation recovery->habituation injection DAME Infusion habituation->injection post_infusion Post-Infusion Period injection->post_infusion analgesia Analgesia Testing (Hot Plate / Tail-Flick) post_infusion->analgesia cardiovascular Cardiovascular Monitoring (BP, HR) post_infusion->cardiovascular respiratory Respiratory Monitoring post_infusion->respiratory

Caption: Experimental workflow for ICV injection and subsequent behavioral/physiological assessment.

opioid_signaling_pathway cluster_membrane Cell Membrane DAME DAME OpioidReceptor Opioid Receptor (μ, δ) DAME->OpioidReceptor Gi Gi/o Protein OpioidReceptor->Gi AC Adenylyl Cyclase Gi->AC Inhibition IonChannels Ion Channels (Ca²⁺, K⁺) Gi->IonChannels Modulation cAMP ↓ cAMP AC->cAMP CaInflux ↓ Ca²⁺ Influx IonChannels->CaInflux Kefflux ↑ K⁺ Efflux IonChannels->Kefflux NeurotransmitterRelease ↓ Neurotransmitter Release (e.g., Substance P, Glutamate) CaInflux->NeurotransmitterRelease Hyperpolarization Neuronal Hyperpolarization & Reduced Excitability Kefflux->Hyperpolarization Hyperpolarization->NeurotransmitterRelease Analgesia Analgesia NeurotransmitterRelease->Analgesia

Caption: Simplified signaling pathway for DAME-mediated analgesia via opioid receptors.

References

Application Notes and Protocols for H-Tyr-D-Ala-Gly-Phe-Met-NH2 in Pain Pathway Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing H-Tyr-D-Ala-Gly-Phe-Met-NH2, a synthetic opioid peptide, for the investigation of pain pathways. This document offers detailed protocols for key in vitro and in vivo assays, summarizes quantitative data for experimental planning, and visualizes critical signaling pathways and experimental workflows.

Introduction

This compound, also known as [D-Ala2, Met5]-Enkephalinamide (DAMGO), is a highly selective and potent agonist for the mu-opioid receptor (MOR). Its high affinity and selectivity make it an invaluable tool for researchers studying the role of the mu-opioid system in pain modulation, analgesia, and the development of opioid tolerance and dependence. DAMGO's peptidic nature and resistance to enzymatic degradation provide distinct advantages in various experimental paradigms.[1] This document outlines its primary applications, mechanism of action, and provides standardized protocols for its use in pain research.

Data Presentation

The following tables summarize key quantitative data for DAMGO, facilitating experimental design and comparison across different research models.

Table 1: Opioid Receptor Binding Affinity of DAMGO

This table presents the dissociation constants (Ki or Kd) of DAMGO for the mu (µ), delta (δ), and kappa (κ) opioid receptors, demonstrating its high selectivity for the mu-opioid receptor.

Receptor SubtypeSpeciesTissue/Cell LineRadioligandKi / Kd (nM)Reference
Mu (µ) HumanRecombinant CHO cells[3H]DAMGO3.46 (Kd)[2]
RatBrain membranes[3H]DAMGO1.16 (Ki)[3]
MouseBrain membranes[3H][Dmt1]DALDA0.199 (Kd)[4]
Delta (δ) HumanRecombinant CHO cells[3H]DPDPE300 (Ki)[3]
RatBrain membranes[3H]DADLE567 (Ki)
Guinea PigBrain membranes[3H]Ile5,6-deltorphin II>10000
Kappa (κ) HumanRecombinant CHO cells[3H]U-69593>10000
Guinea PigCaudate membranes[35S]GTP-gamma-S>10000

Table 2: In Vitro Functional Potency of DAMGO

This table summarizes the potency of DAMGO in various functional assays, such as GTPγS binding and cAMP inhibition assays, which measure the agonist-induced activation of the mu-opioid receptor.

AssayCell LineSpeciesParameterValue (nM)Reference
[35S]GTPγS Binding CHO-hMORHumanEC5019
CHO-hMORHumanEC50110
SH-SY5YHumanEC5045
mMOR-CHOMouseEC5051.4
cAMP Inhibition HEK293THumanEC501.5
CHO-hMORHumanIC50400
Potassium Current Activation POMC NeuronsMouseEC50102.8

Table 3: Effective Analgesic Doses of DAMGO in Animal Models

This table provides a summary of effective DAMGO dosages that produce analgesic effects in various animal models and routes of administration. Optimal doses may vary based on specific experimental conditions.

Animal ModelRoute of AdministrationDose RangeObserved EffectReference
Rat Intrathecal (i.t.)15 µg/10 µlRestoration of morphine sensitivity in tolerant rats
Intracerebroventricular (i.c.v.)70 ng - 500 ngDose-dependent increase in hot plate latency
Intravenous (i.v.)~900 nmol/kgThreshold dose for analgesia
Mouse Intrathecal (i.t.)50 ng/5 µlInduction of tolerance
Intrathecal (i.t.)1 - 15 µgDose-dependent reduction in postoperative hypersensitivity
Intracerebroventricular (i.c.v.)0.02 - 1.0 µgInhibition of pain-related behaviors in a bone cancer model

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing DAMGO to study pain pathways.

In Vitro Radioligand Receptor Binding Assay

This protocol details a competitive binding assay to determine the binding affinity (Ki) of a test compound for the mu-opioid receptor using [3H]DAMGO as the radioligand.

Materials:

  • CHO-hMOR cell membranes (or other appropriate tissue/cell preparation)

  • [3H]DAMGO (Radioligand)

  • Naloxone (for determining non-specific binding)

  • Test compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • Glass fiber filters

  • Cell harvester

Protocol:

  • Membrane Preparation: Prepare cell membranes from CHO cells stably expressing the human mu-opioid receptor (CHO-hMOR).

  • Assay Setup: In a 96-well plate, add the following in order:

    • Total Binding: 50 µL of Assay Buffer.

    • Non-specific Binding (NSB): 50 µL of 10 µM Naloxone in Assay Buffer.

    • Test Compound Competition: 50 µL of varying concentrations of the test compound in Assay Buffer.

  • Radioligand Addition: Add 50 µL of [3H]DAMGO in Assay Buffer to all wells. The final concentration of [3H]DAMGO should be approximately its Kd for the mu-opioid receptor (typically 0.5-1.5 nM).

  • Membrane Addition: Add 100 µL of the prepared CHO-hMOR cell membrane suspension to all wells.

  • Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of naloxone) from the total binding.

    • Plot the percentage of specific binding of [3H]DAMGO against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]DAMGO) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of [3H]DAMGO and Kd is its dissociation constant.

In Vitro [35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the mu-opioid receptor upon agonist binding.

Materials:

  • CHO-hMOR cell membranes

  • [35S]GTPγS

  • GDP

  • DAMGO (or other test agonist)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter

Protocol:

  • Membrane Preparation: Prepare membranes from CHO-hMOR cells.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer

    • GDP (to a final concentration of 10-30 µM)

    • Varying concentrations of DAMGO

    • Cell membranes (5-20 µg of protein)

  • Initiation of Binding: Initiate the reaction by adding [35S]GTPγS to a final concentration of 0.05-0.1 nM.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer.

  • Scintillation Counting: Dry the filters, add scintillation cocktail, and measure radioactivity.

  • Data Analysis:

    • Subtract non-specific binding (in the presence of excess unlabeled GTPγS) from all other measurements.

    • Plot the specific binding (as a percentage of the maximal response) against the logarithm of the DAMGO concentration.

    • Determine the EC50 and Emax values from the sigmoidal dose-response curve using non-linear regression.

In Vivo Hot Plate Test for Analgesia

This behavioral assay assesses the analgesic effect of DAMGO by measuring the latency of a thermal pain response.

Materials:

  • Hot plate apparatus with adjustable temperature control

  • Transparent cylinder to confine the animal

  • Experimental animals (rats or mice)

  • DAMGO solution and vehicle control

  • Timer

Protocol:

  • Acclimatization: Allow the animals to acclimate to the testing room for at least 30 minutes before the experiment.

  • Apparatus Setup: Set the hot plate temperature to a constant, noxious level (e.g., 52-55°C).

  • Baseline Latency: Place the animal on the hot plate within the transparent cylinder and start the timer. Measure the time until the animal exhibits a pain response, such as licking a hind paw or jumping. A cut-off time (e.g., 30-60 seconds) must be established to prevent tissue damage.

  • Drug Administration: Administer DAMGO or vehicle control via the desired route (e.g., intrathecal, intracerebroventricular, intravenous).

  • Post-treatment Latency: At a predetermined time after drug administration (e.g., 15-30 minutes), place the animal back on the hot plate and measure the response latency again.

  • Data Analysis: Calculate the analgesic effect, often expressed as the percentage of Maximum Possible Effect (%MPE), using the formula: %MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100.

In Vivo Tail-Flick Test for Analgesia

This assay measures the latency of a spinal reflex to a thermal stimulus.

Materials:

  • Tail-flick apparatus with a radiant heat source or a hot water bath

  • Animal restrainer

  • Experimental animals (rats or mice)

  • DAMGO solution and vehicle control

  • Timer

Protocol:

  • Acclimatization: Acclimate the animals to the testing environment and handling for several days before the experiment.

  • Apparatus Setup:

    • Radiant Heat: Adjust the intensity of the light beam to elicit a tail flick within 3-5 seconds in a naive animal.

    • Hot Water: Maintain the water bath at a constant temperature (e.g., 52°C or 55°C).

  • Baseline Latency: Gently restrain the animal and position its tail over the heat source or immerse the distal third of the tail in the hot water. Start the timer and measure the time until the animal flicks its tail.

  • Drug Administration: Administer DAMGO or vehicle control.

  • Post-treatment Latency: At predetermined time points after drug administration, measure the tail-flick latency again.

  • Data Analysis: Calculate the %MPE as described for the hot plate test.

In Vivo Single-Unit Electrophysiology

This protocol provides a general framework for recording the activity of single neurons in pain-related brain regions (e.g., periaqueductal gray, spinal cord dorsal horn) in response to noxious stimuli and modulation by DAMGO. This is a complex procedure requiring specialized equipment and expertise.

Materials:

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane, urethane)

  • Recording microelectrodes (e.g., tungsten, glass)

  • Amplifier and data acquisition system

  • Noxious stimulator (e.g., thermal, mechanical)

  • DAMGO solution and microinjection system

  • Experimental animals (rats or mice)

Protocol:

  • Animal Preparation: Anesthetize the animal and mount it in a stereotaxic frame. Perform a craniotomy over the brain region of interest.

  • Electrode Placement: Slowly lower the recording microelectrode into the target brain region using stereotaxic coordinates.

  • Neuron Identification: Identify pain-responsive neurons (e.g., wide dynamic range neurons) by their response to peripheral noxious stimuli.

  • Baseline Recording: Record the baseline spontaneous and evoked neuronal activity in response to the noxious stimulus.

  • DAMGO Administration: Administer DAMGO either systemically or locally via microinjection near the recording site.

  • Post-DAMGO Recording: Record the neuronal activity again to determine the effect of DAMGO on spontaneous and evoked firing rates.

  • Data Analysis: Analyze the changes in neuronal firing frequency and patterns before and after DAMGO administration to quantify its modulatory effect on nociceptive processing.

Mandatory Visualizations

Signaling Pathways

DAMGO_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_g_protein G-Protein DAMGO DAMGO MOR Mu-Opioid Receptor (MOR) DAMGO->MOR Binds to Gi_alpha Gαi MOR->Gi_alpha Activates G_beta_gamma Gβγ MOR->G_beta_gamma Releases GRK GRK MOR->GRK Phosphorylates AC Adenylyl Cyclase Gi_alpha->AC Inhibits K_channel K+ Channel G_beta_gamma->K_channel Opens Ca_channel Ca2+ Channel G_beta_gamma->Ca_channel Closes cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Analgesia Analgesia PKA->Analgesia Modulates Gene Expression K_channel->Analgesia Hyperpolarization Ca_channel->Analgesia Reduced Neurotransmitter Release beta_arrestin β-Arrestin GRK->beta_arrestin Recruits beta_arrestin->MOR Binds to Internalization Receptor Internalization beta_arrestin->Internalization Promotes

Caption: DAMGO signaling pathway via the mu-opioid receptor.

Experimental Workflows

Analgesia_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_testing Post-Treatment Testing cluster_analysis Data Analysis animal_acclimatization Animal Acclimatization baseline_measurement Baseline Nociceptive Measurement (e.g., Hot Plate, Tail Flick) animal_acclimatization->baseline_measurement drug_administration Administer DAMGO or Vehicle baseline_measurement->drug_administration post_treatment_measurement Measure Nociceptive Response at Pre-determined Timepoints drug_administration->post_treatment_measurement data_calculation Calculate %MPE or other relevant metrics post_treatment_measurement->data_calculation statistical_analysis Statistical Analysis data_calculation->statistical_analysis

Caption: General experimental workflow for in vivo analgesic studies.

InVitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis membrane_prep Prepare Cell Membranes (e.g., CHO-hMOR) assay_setup Set up Assay Plate (Total, NSB, Competition) membrane_prep->assay_setup reagent_addition Add Radioligand/Substrate and DAMGO/Test Compound assay_setup->reagent_addition incubation Incubate reagent_addition->incubation termination Terminate Reaction & Filter incubation->termination counting Measure Radioactivity/ Signal termination->counting analysis Calculate Ki/EC50/IC50 counting->analysis

Caption: General experimental workflow for in vitro receptor binding and functional assays.

References

Application Notes and Protocols for [D-Ala2]-Met-Enkephalinamide (DAME) in Behavioral Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[D-Ala2]-Met-Enkephalinamide (DAME), also known as DALA, is a synthetic analogue of the endogenous opioid peptide Met-enkephalin.[1][2][3][4] Its chemical modification, the substitution of Glycine at position 2 with D-Alanine, confers resistance to degradation by brain enzymes, resulting in a potent and long-lasting analgesic effect.[1] DAME is a valuable tool in behavioral neuroscience for investigating the role of opioid systems in pain perception, learning, memory, and emotional states. These application notes provide a comprehensive overview of the use of DAME in behavioral research, including its pharmacological properties, experimental protocols, and relevant signaling pathways.

Pharmacological Profile

DAME is a potent opioid agonist that binds to opioid receptors, with a high affinity for mu (µ) and delta (δ) opioid receptors. This interaction with opioid receptors in the central nervous system is responsible for its diverse physiological and behavioral effects. The effects of DAME are dose-dependent and can be blocked by opioid antagonists such as naloxone and naltrexone, confirming its mechanism of action through opioid receptors.

Data Presentation: Quantitative Data Summary

The following tables summarize the quantitative data from various behavioral studies involving DAME.

Table 1: Analgesic Effects of DAME in Rodents

Animal ModelBehavioral TestAdministration RouteEffective Dose RangeObserved Effect
RatTail-flick testIntracerebroventricular (ICV)5 - 10 µgProfound and long-lasting, morphine-like analgesia.
RatTail-flick testIntravenous (IV)Not specifiedInhibition of the tail-flick reflex.
RatSubstance P-induced analgesiaSystemicLow dosesAntagonized substance P-induced analgesia.

Table 2: Effects of DAME on Learning and Memory

Animal ModelBehavioral TestAdministration RouteDoseObserved Effect
Squirrel MonkeyTwo-choice delayed response taskSubcutaneous (SC)100 - 500 µg/kgEnhanced performance at longer (18-sec) delays.
Squirrel MonkeyNine-choice spatial delayed response taskSubcutaneous (SC)Low dosesImpaired performance.
RatAcquisition of ethanol preferenceSubcutaneous (SC)1, 10, and 100 µg/kgImpaired the acquisition of ethanol preference when administered post-conditioning.

Table 3: Other Behavioral and Physiological Effects of DAME

Animal ModelMeasured EffectAdministration RouteDoseObserved Effect
RatPituitary-adrenocortical secretionIntra-arterial500 µg/kgBiphasic response: initial increase followed by a decrease in plasma ACTH and corticosterone.
RatBile flowIntracisternal (i.c.)Not specifiedDose-related decrease in bile flow.
RatIntestinal fluid and ion transportIntracerebroventricular (ICV)1 and 3 µ g/rat Inhibited prostaglandin-stimulated intestinal fluid and ion transport.

Experimental Protocols

Detailed methodologies for key behavioral experiments are provided below.

Analgesia Assessment: Tail-Flick Test

The tail-flick test is a common method to assess the analgesic properties of compounds by measuring the latency of a rodent to withdraw its tail from a noxious heat source.

Materials:

  • Tail-flick analgesia meter with a radiant heat source.

  • Animal restrainer.

  • DAME solution.

  • Vehicle control (e.g., saline).

  • Syringes for administration.

Procedure:

  • Acclimation: Acclimate the rats to the testing room and restrainers for several days before the experiment to minimize stress.

  • Baseline Latency: Gently place the rat in the restrainer. Position the rat's tail over the radiant heat source of the analgesia meter.

  • Heat Application: Activate the heat source. The device will measure the time it takes for the rat to flick its tail away from the heat. A cut-off time (e.g., 10-12 seconds) should be set to prevent tissue damage.

  • Baseline Measurement: Record the baseline tail-flick latency for each animal. It is recommended to take an average of 2-3 baseline readings with a sufficient interval between them (e.g., 5 minutes).

  • Drug Administration: Administer DAME or vehicle control via the desired route (e.g., ICV, IV, SC).

  • Post-treatment Measurement: At predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), repeat the tail-flick test to measure the analgesic effect.

  • Data Analysis: Calculate the percentage of maximal possible effect (%MPE) or compare the post-treatment latencies to the baseline latencies to determine the analgesic effect of DAME.

Learning and Memory Assessment: Delayed Response Task

This task is used to evaluate working memory in non-human primates. The basic paradigm involves presenting a stimulus, followed by a delay, and then testing the animal's memory of the stimulus.

Materials:

  • Wisconsin General Test Apparatus (WGTA) or a similar testing chamber with a presentation board and food wells.

  • Opaque screen.

  • Food rewards.

  • DAME solution.

  • Vehicle control.

Procedure:

  • Pre-training: Train the monkey on the basic task with no delay. The monkey observes the baiting of a food well, and then is allowed to choose a well to receive the reward.

  • Delayed Response Trials:

    • Sample Phase: The experimenter baits one of two food wells in view of the monkey.

    • Delay Phase: An opaque screen is lowered, blocking the monkey's view of the food wells for a specific duration (e.g., 0, 6, 12, 18 seconds).

    • Choice Phase: The screen is raised, and the monkey is allowed to choose one of the food wells. A correct choice is rewarded with the food.

  • Drug Administration: Administer DAME or vehicle control subcutaneously before the testing session.

  • Testing: Conduct a series of trials with varying delay intervals.

  • Data Analysis: The primary measure is the percentage of correct responses at each delay interval. This is used to assess the effect of DAME on working memory.

Anxiety-Related Behavior: Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.

Materials:

  • Elevated plus maze apparatus (+ shaped maze with two open and two enclosed arms, elevated from the floor).

  • Video tracking software.

  • DAME solution.

  • Vehicle control.

Procedure:

  • Acclimation: Habituate the animals to the testing room for at least 30-60 minutes before the test. The lighting in the room should be kept low.

  • Drug Administration: Administer DAME or vehicle control prior to the test at a predetermined time.

  • Test Procedure: Place the mouse or rat in the center of the maze, facing one of the open arms.

  • Exploration: Allow the animal to freely explore the maze for a set period (typically 5 minutes).

  • Recording: Record the animal's behavior using a video camera mounted above the maze.

  • Data Analysis: Analyze the video recordings to determine the time spent in the open arms versus the closed arms, and the number of entries into each arm type. A higher proportion of time spent in the open arms is indicative of reduced anxiety-like behavior.

Visualizations

Signaling Pathway of DAME via Opioid Receptors

DAME_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DAME [D-Ala2]-Met- Enkephalinamide (DAME) OpioidReceptor Opioid Receptor (μ or δ) DAME->OpioidReceptor binds to G_protein Gi/o Protein OpioidReceptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Ca2+ Channels G_protein->Ca_channel inhibits K_channel K+ Channels G_protein->K_channel activates MAPK_pathway MAPK Pathway (ERK, JNK, p38) G_protein->MAPK_pathway activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., Analgesia, Modulation of Neurotransmitter Release) PKA->Cellular_Response Ca_channel->Cellular_Response K_channel->Cellular_Response MAPK_pathway->Cellular_Response

Caption: DAME signaling pathway via G-protein coupled opioid receptors.

Experimental Workflow for a Behavioral Study Using DAME

Behavioral_Experiment_Workflow cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_testing Testing Phase cluster_analysis Data Analysis Phase Animal_Acclimation Animal Acclimation (Habituation to environment and handling) Baseline_Testing Baseline Behavioral Testing (e.g., Tail-flick, EPM) Animal_Acclimation->Baseline_Testing Randomization Randomization into Groups (Control vs. DAME) Baseline_Testing->Randomization Vehicle_Admin Vehicle Administration (e.g., Saline) Randomization->Vehicle_Admin DAME_Admin DAME Administration (Specific dose and route) Randomization->DAME_Admin Behavioral_Assay Post-treatment Behavioral Assay (At predefined time points) Vehicle_Admin->Behavioral_Assay DAME_Admin->Behavioral_Assay Data_Collection Data Collection and Recording (e.g., Latency, Time in arms) Behavioral_Assay->Data_Collection Statistical_Analysis Statistical Analysis (Comparison between groups) Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Caption: General workflow for a behavioral study investigating the effects of DAME.

References

Application Notes: Characterization of H-Tyr-D-Ala-Gly-Phe-Met-NH2, a Mu-Opioid Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

H-Tyr-D-Ala-Gly-Phe-Met-NH2, also known as [D-Ala2]-Met-Enkephalinamide, is a synthetic opioid peptide. It is a close analog of DAMGO ([D-Ala², N-MePhe⁴, Gly⁵-ol]-enkephalin), a highly selective and potent agonist for the mu-opioid receptor (MOR).[1][2] Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger intracellular signaling cascades involved in cellular functions, most notably analgesia.[2] Due to its high specificity for the MOR, DAMGO and its analogs are invaluable tools in preclinical research for investigating the mechanisms of opioid signaling, analgesia, and the development of opioid tolerance.[1][3]

These application notes provide a summary of dose-response data, detailed experimental protocols for generating such data, and an overview of the associated signaling pathways relevant to researchers, scientists, and drug development professionals.

Data Presentation: Dose-Response Characteristics

The following tables summarize the quantitative dose-response data for DAMGO across various experimental models. It is critical to note that optimal doses can vary based on the specific animal model (species, strain, sex, age) and experimental conditions. Pilot studies are always recommended to determine the optimal dose range for a specific application.

Table 1: In Vivo Analgesic Effects

Animal ModelRoute of AdministrationDose Range/ConcentrationObserved EffectReference
RatIntracerebroventricular (i.c.v.)70 ng - 500 ngDose-dependent increase in hot plate latency.
RatIntrathecal (i.t.)15 µg/10 µlRestoration of morphine sensitivity in tolerant rats.
RatIntravenous (i.v.)~900 nmol/kgThreshold dose for analgesia.
MouseIntracerebroventricular (i.c.v.)0.02 - 1.0 µgInhibition of pain-related behaviors in a bone cancer model.
MouseIntrathecal (i.t.)1 - 15 µgDose-dependent reduction in postoperative hypersensitivity.
Naked Mole-RatSystemic1 or 5 mg/kgNaloxone-attenuated decrease in scratching/biting time in the formalin test.

Table 2: In Vitro Receptor Activation & Cellular Assays

SystemAssayEC₅₀ / KᵢObserved EffectReference
Human MORReceptor BindingKᵢ = 1.18 nMHigh affinity and selectivity for the mu-opioid receptor over delta (1430 nM) and kappa (213 nM) receptors.
C6μ cell membranes[³⁵S]GTPγS BindingEC₅₀ = 222 nM250% stimulation of [³⁵S]GTPγS binding above basal activity at 10 µM.
Female POMC NeuronsElectrophysiology (K⁺ Current)EC₅₀ = 102.8 nMDose-dependent induction of outward K⁺ currents.
HEK293T CellscAMP Signaling (GloSensor)-Dose-dependent inhibition of cAMP signaling.
Mouse Vas DeferensMuscle ContractionEC₅₀ = 238.47 nMStrong, concentration-dependent inhibition of electrically-evoked muscle contractions.

Signaling Pathway

DAMGO exerts its effects by activating the mu-opioid receptor (MOR), which primarily couples to inhibitory G-proteins (Gi/o). Agonist binding initiates the dissociation of the G-protein into its Gαi and Gβγ subunits, which then modulate various downstream effectors. This leads to a reduction in neuronal excitability through mechanisms including the inhibition of adenylyl cyclase (decreasing cAMP levels) and the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization. Additionally, MOR activation can influence other signaling cascades, such as the MAPK/JNK pathways.

DAMGO_Signaling_Pathway cluster_membrane Cell Membrane MOR MOR (Mu-Opioid Receptor) G_protein Gi/o Protein (Inactive) MOR->G_protein Activates G_protein_active Gαi + Gβγ (Active) G_protein->G_protein_active Dissociates AC Adenylyl Cyclase G_protein_active:e->AC:w Inhibits GIRK GIRK Channel (Closed) G_protein_active:e->GIRK:w Activates cAMP cAMP AC->cAMP Converts Hyperpolarization Neuronal Hyperpolarization GIRK_open GIRK Channel (Open) GIRK->GIRK_open K_out GIRK_open->K_out GIRK_open->Hyperpolarization DAMGO DAMGO DAMGO->MOR Binds ATP ATP ATP->AC Reduced_Excitability Reduced Neuronal Excitability K_in K_in->GIRK_open Efflux

Caption: DAMGO-induced Mu-Opioid Receptor signaling cascade.

Experimental Protocols

Accurate and reproducible administration and measurement are critical for obtaining reliable dose-response data. The following protocols detail a common in vivo and in vitro assay.

Protocol 1: In Vivo Hot Plate Analgesia Assay in Rodents

This method assesses the analgesic effect of DAMGO by measuring the latency of a thermal pain response.

Materials:

  • Hot plate apparatus with adjustable temperature control (e.g., 55°C) and a timer.

  • Transparent cylinder to confine the animal on the heated surface.

  • Experimental animals (rats or mice).

  • DAMGO solution in sterile 0.9% saline or artificial cerebrospinal fluid (aCSF).

  • Vehicle control (e.g., sterile saline).

  • Administration supplies (e.g., Hamilton syringe for intrathecal injection).

Procedure:

  • Acclimatization: Allow animals to acclimate to the testing room for at least 30 minutes before the experiment. Handle animals for several days prior to testing to reduce stress.

  • Baseline Latency: Place the animal on the hot plate (set to a constant temperature) and start the timer. Measure the time until the animal exhibits a nociceptive response (e.g., licking a paw, jumping). This is the baseline latency. A cut-off time (e.g., 30-40 seconds) must be set to prevent tissue damage.

  • Drug Administration: Administer a specific dose of DAMGO or vehicle control through the desired route (e.g., intrathecal, intracerebroventricular).

  • Post-Treatment Latency: At predetermined time points after administration (e.g., 15, 30, 60, 90, 120 minutes), place the animal back on the hot plate and measure the response latency again.

  • Dose-Response Curve Generation: Repeat steps 2-4 for several different doses of DAMGO, using separate groups of animals for each dose.

  • Data Analysis:

    • Convert the data to the percentage of Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

    • Plot the %MPE against the logarithm of the DAMGO dose.

    • Fit the data using a non-linear regression model (e.g., a four-parameter logistic equation) to determine the EC₅₀.

Protocol 2: In Vitro cAMP Inhibition Assay in HEK293-MOR Cells

This assay measures the ability of DAMGO to inhibit the production of cyclic AMP (cAMP) following receptor activation in a cell line stably expressing the mu-opioid receptor.

Materials:

  • HEK293 cells stably expressing the human mu-opioid receptor (HEK293-MOR).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., HBSS).

  • Forskolin (an adenylyl cyclase activator).

  • DAMGO stock solution (e.g., in DMSO or water).

  • cAMP detection kit (e.g., GloSensor™ cAMP Assay, HTRF, or ELISA-based).

  • Multi-well plates (e.g., 96-well or 384-well, white opaque for luminescence).

Procedure:

  • Cell Plating: Seed HEK293-MOR cells into the multi-well plates at a predetermined density and allow them to adhere overnight.

  • Reagent Preparation: Prepare serial dilutions of DAMGO in assay buffer to create a range of concentrations for the dose-response curve. Prepare a solution of forskolin at a concentration known to elicit a submaximal cAMP response (e.g., 10 µM).

  • Compound Addition: Remove the culture medium from the cells and add the different concentrations of DAMGO. Include a vehicle control (no DAMGO) and a positive control (no DAMGO, only forskolin).

  • Incubation: Incubate the plate for a short period (e.g., 15-30 minutes) at 37°C to allow for receptor binding and signaling.

  • Stimulation: Add forskolin to all wells (except for the negative control/basal wells) to stimulate adenylyl cyclase and incubate for another defined period (e.g., 15-30 minutes).

  • cAMP Measurement: Lyse the cells (if required by the kit) and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis:

    • Normalize the data: Set the signal from the forskolin-only wells as 100% stimulation and the signal from the basal wells as 0%.

    • Plot the normalized response (as % inhibition of the forskolin response) against the logarithm of the DAMGO concentration.

    • Fit the data using a non-linear regression model to determine the IC₅₀ (the concentration of DAMGO that produces 50% of its maximal inhibition).

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for generating a dose-response curve.

Dose_Response_Workflow prep 1. Preparation (Reagents, Cells/Animals) dilute 2. Serial Dilution (Prepare Dose Range) prep->dilute treat 3. Treatment (Administer Compound) dilute->treat incubate 4. Incubation / Time Course treat->incubate acquire 5. Data Acquisition (Measure Biological Response) incubate->acquire analyze 6. Data Analysis (Normalization, Curve Fitting) acquire->analyze curve 7. Generate Curve (Plot Response vs. Log[Dose]) analyze->curve

Caption: A generalized experimental workflow for dose-response analysis.

References

Application Notes and Protocols for H-Tyr-D-Ala-Gly-Phe-Met-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Tyr-D-Ala-Gly-Phe-Met-NH2, also known as [D-Ala2]-Met-Enkephalinamide, is a synthetic pentapeptide and a potent analog of the endogenous opioid peptide Met-enkephalin. The substitution of D-Alanine for Glycine at position 2 confers enhanced stability against enzymatic degradation, resulting in a longer duration of action compared to its natural counterpart. This peptide is a valuable tool for research in pain modulation, neurobiology, and pharmacology.

This document provides detailed application notes and protocols for the preparation of this compound for in vitro and in vivo research applications, with a focus on preparing solutions suitable for injection.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for proper handling, storage, and formulation.

PropertyValueReference
Molecular Formula C₂₈H₃₈N₆O₆S[1]
Molecular Weight 586.7 g/mol [1]
Synonyms [D-Ala2]-Met-Enkephalinamide, DALA[2]
Appearance Lyophilized white powder[3]
Storage (Lyophilized) Stable for 12 months at -20°C. For short-term storage, 4°C is acceptable.[3]
Receptor Binding Binds to opioid receptors, with a high affinity for the mu (µ) opioid receptor.

Solubility and Stability

SolventSolubilityRemarks
Sterile Water for Injection Expected to be soluble.Recommended as the initial solvent for reconstitution.
0.9% Saline Expected to be soluble.A suitable vehicle for achieving isotonicity in injectable formulations.
Phosphate-Buffered Saline (PBS) pH 7.4 Expected to be soluble.Commonly used for in vitro and in vivo experiments.
DMSO Likely soluble at higher concentrations.Can be used as a stock solution solvent, but dilution in aqueous buffer is necessary for biological applications.

Stability in Solution:

Lyophilized peptides are generally stable for years when stored at -20°C or lower. Once reconstituted, the peptide solution is more susceptible to degradation. To maintain stability, it is recommended to:

  • Store reconstituted solutions at -20°C in aliquots to avoid repeated freeze-thaw cycles.

  • For short-term storage (days), refrigeration at 2-8°C is acceptable.

  • The optimal pH for stability of most peptides is in the acidic range (pH 3-6).

Experimental Protocols

Reconstitution of Lyophilized Peptide

This protocol describes the initial step of dissolving the lyophilized this compound powder to create a stock solution.

Materials:

  • Vial of lyophilized this compound

  • Sterile Water for Injection (WFI) or a suitable sterile buffer

  • Sterile, pyrogen-free syringes and needles

  • Alcohol swabs

  • Vortex mixer (optional)

Procedure:

  • Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation.

  • Disinfect the rubber stopper of the vial with an alcohol swab.

  • Using a sterile syringe, slowly inject the desired volume of sterile solvent down the side of the vial. Avoid squirting the solvent directly onto the peptide powder.

  • Gently swirl or roll the vial to dissolve the peptide. If necessary, the vial can be gently vortexed.

  • Visually inspect the solution to ensure complete dissolution and the absence of particulates.

  • The reconstituted peptide is now ready for further dilution into a final formulation for injection.

Preparation of an Isotonic Solution for Injection (Research Grade)

This protocol provides an example of how to prepare a 1 mg/mL isotonic solution of this compound for research purposes. This formulation is intended for preclinical research and is not for human use.

Materials:

  • Reconstituted this compound stock solution

  • Sterile 0.9% Sodium Chloride for Injection (Normal Saline)

  • Sterile, pyrogen-free vials

  • Sterile 0.22 µm syringe filters

Procedure:

  • Calculate the required volume of the reconstituted peptide stock solution to achieve a final concentration of 1 mg/mL.

  • In a sterile vial, add the calculated volume of the peptide stock solution.

  • Add a sufficient volume of sterile 0.9% Sodium Chloride for Injection to reach the final desired volume.

  • Gently mix the solution by inverting the vial several times.

  • Draw the solution into a sterile syringe.

  • Attach a sterile 0.22 µm syringe filter to the syringe.

  • Filter the solution into a final sterile, pyrogen-free vial. This step is crucial for sterilization.

  • Store the final sterile solution at -20°C in aliquots.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Preparation of Injectable Solution

G cluster_prep Peptide Reconstitution cluster_formulation Formulation and Sterilization start Lyophilized Peptide Vial equilibrate Equilibrate to Room Temp start->equilibrate reconstitute Reconstitute with Sterile Solvent equilibrate->reconstitute dissolve Gently Dissolve reconstitute->dissolve stock Peptide Stock Solution dissolve->stock dilute Dilute with Isotonic Vehicle stock->dilute filter Sterile Filtration (0.22 µm) dilute->filter final_product Sterile Injectable Solution filter->final_product

Caption: Workflow for preparing a sterile injectable solution of this compound.

Signaling Pathway of this compound

This compound acts as an agonist at opioid receptors, which are G-protein coupled receptors (GPCRs). The binding of this peptide to the receptor initiates a signaling cascade that ultimately leads to its physiological effects, such as analgesia.

G cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling peptide This compound receptor Opioid Receptor (µ, δ, κ) peptide->receptor Binding g_protein Heterotrimeric G-protein (Gαi/o, Gβγ) receptor->g_protein Activation ac Adenylyl Cyclase g_protein->ac Inhibition ion_channel Ion Channels (Ca²⁺, K⁺) g_protein->ion_channel Modulation mapk MAPK Pathway (e.g., ERK1/2) g_protein->mapk Activation camp cAMP ac->camp Production pka PKA camp->pka Activation

Caption: Simplified signaling pathway of this compound via opioid receptors.

Conclusion

The information and protocols provided in this document are intended to serve as a guide for the research use of this compound. It is imperative that researchers conduct their own validation and optimization for their specific experimental needs. Adherence to sterile techniques is critical to ensure the integrity of the experiments and to obtain reliable and reproducible results. For any therapeutic applications, formulation development must be conducted under strict GMP guidelines and is beyond the scope of this document.

References

Application Notes and Protocols for Radioligand Binding Studies with Opioid Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing radioligand binding studies with opioid peptides. This document includes detailed protocols for common binding assays, a summary of quantitative data for selected opioid peptides, and visual representations of key signaling pathways and experimental workflows.

Introduction

Opioid receptors, belonging to the G-protein coupled receptor (GPCR) superfamily, are the primary targets for endogenous opioid peptides and opiate drugs.[1] These receptors, including the mu (µ), delta (δ), and kappa (κ) subtypes, are widely distributed in the central and peripheral nervous systems and are involved in various physiological processes, most notably pain modulation.[1] Radioligand binding assays are a fundamental tool for characterizing the interaction of novel opioid peptides and synthetic compounds with these receptors. These assays allow for the determination of key binding parameters such as receptor affinity (Kd), receptor density (Bmax), and the inhibitory constant (Ki) of competing ligands.[2][3][4]

Opioid Receptor Signaling Pathway

Opioid receptors primarily couple to inhibitory G-proteins (Gαi/o). Upon agonist binding, a conformational change in the receptor promotes the exchange of GDP for GTP on the Gα subunit. This leads to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate downstream effector proteins. Key signaling events include the inhibition of adenylyl cyclase, modulation of calcium and potassium ion channels, and activation of the mitogen-activated protein kinase (MAPK) pathway.

Opioid_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Opioid_Peptide Opioid Peptide (Agonist) MOR μ-Opioid Receptor (GPCR) Opioid_Peptide->MOR Binds G_Protein Heterotrimeric G-Protein (Gαi/o-GDP, Gβγ) MOR->G_Protein Activates G_Protein_active Gαi/o-GTP + Gβγ G_Protein->G_Protein_active GDP/GTP Exchange AC Adenylyl Cyclase G_Protein_active->AC Inhibits Ca_Channel Ca2+ Channel G_Protein_active->Ca_Channel Inhibits K_Channel K+ Channel G_Protein_active->K_Channel Activates MAPK_Pathway MAPK Pathway G_Protein_active->MAPK_Pathway Activates cAMP cAMP AC->cAMP Produces

Caption: Opioid Receptor G-protein Signaling Pathway.

Key Radioligand Binding Assays

There are two primary types of radioligand binding assays used to characterize opioid peptide interactions with their receptors: saturation binding assays and competition binding assays.

Saturation Binding Assay

This assay is used to determine the equilibrium dissociation constant (Kd) of a radioligand and the total number of binding sites (Bmax) in a given tissue or cell preparation. The experiment involves incubating a fixed amount of receptor preparation with increasing concentrations of a radiolabeled ligand until saturation is reached.

Competition Binding Assay

Competition binding assays are used to determine the affinity (expressed as the inhibitory constant, Ki) of an unlabeled compound (the "competitor," in this case, an opioid peptide) for a receptor. This is achieved by measuring the ability of the unlabeled compound to compete with a fixed concentration of a radioligand for binding to the receptor. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is known as the IC50.

Experimental Protocols

The following are generalized protocols for performing saturation and competition radioligand binding assays for opioid receptors. These should be optimized for the specific receptor subtype, radioligand, and tissue/cell preparation being used.

Protocol 1: Saturation Binding Assay

Objective: To determine the Kd and Bmax of a radiolabeled opioid peptide for a specific opioid receptor.

Materials:

  • Receptor Source: Cell membranes from HEK293 cells stably expressing the human mu-opioid receptor (or delta/kappa).

  • Radioligand: e.g., [³H]DAMGO (for µ-receptor), [³H]DPDPE (for δ-receptor), or [³H]U-69,593 (for κ-receptor).

  • Unlabeled Ligand: A high-affinity, receptor-subtype-specific unlabeled ligand for determining non-specific binding (e.g., naloxone).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).

  • Filtration apparatus.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Assay Setup: Prepare a series of dilutions of the radioligand in assay buffer. For each concentration, set up triplicate tubes for total binding and triplicate tubes for non-specific binding.

  • Total Binding: To each tube, add 50 µL of radioligand dilution, 100 µL of assay buffer, and 100 µL of the membrane preparation (typically 50-100 µg of protein).

  • Non-specific Binding: To each tube, add 50 µL of radioligand dilution, 50 µL of a high concentration of the unlabeled ligand (e.g., 10 µM naloxone), and 100 µL of the membrane preparation.

  • Incubation: Incubate all tubes at a specified temperature (e.g., 25°C or 30°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters.

  • Washing: Wash the filters rapidly with ice-cold wash buffer (e.g., 3 x 4 mL) to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

    • Plot the specific binding (B) as a function of the free radioligand concentration ([L]).

    • Analyze the data using non-linear regression to fit a one-site binding model to determine the Kd and Bmax.

Protocol 2: Competition Binding Assay

Objective: To determine the Ki of an unlabeled opioid peptide for a specific opioid receptor.

Materials:

  • Same as for the Saturation Binding Assay, with the addition of the unlabeled opioid peptide of interest.

Procedure:

  • Membrane Preparation: Prepare membranes as described in Protocol 1.

  • Assay Setup: Prepare a series of dilutions of the unlabeled opioid peptide in assay buffer.

  • Incubation:

    • Total Binding: In triplicate, add 50 µL of a fixed concentration of radioligand (typically at or near its Kd), 50 µL of assay buffer, and 100 µL of the membrane preparation.

    • Non-specific Binding: In triplicate, add 50 µL of the radioligand, 50 µL of a high concentration of a standard unlabeled ligand (e.g., 10 µM naloxone), and 100 µL of the membrane preparation.

    • Competition: In triplicate for each concentration of the unlabeled opioid peptide, add 50 µL of the radioligand, 50 µL of the unlabeled opioid peptide dilution, and 100 µL of the membrane preparation.

  • Incubation, Filtration, Washing, and Counting: Follow steps 5-8 from Protocol 1.

  • Data Analysis:

    • Plot the percentage of specific binding as a function of the log concentration of the unlabeled opioid peptide.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Radioligand_Binding_Workflow start Start prep Receptor Preparation (e.g., Membrane Homogenization) start->prep assay_setup Assay Setup (Radioligand & Competitor Dilutions) prep->assay_setup incubation Incubation (Receptor + Radioligand +/- Competitor) assay_setup->incubation filtration Rapid Vacuum Filtration (Separation of Bound from Free) incubation->filtration washing Washing (Removal of Unbound Radioligand) filtration->washing counting Scintillation Counting (Quantification of Radioactivity) washing->counting analysis Data Analysis (Calculation of Kd, Bmax, Ki) counting->analysis end End analysis->end

Caption: Experimental Workflow for Radioligand Binding Assays.

Data Presentation

The following tables summarize representative binding data for commonly used radioligands and opioid peptides at the different opioid receptor subtypes. Note that these values can vary depending on the experimental conditions (e.g., tissue preparation, buffer composition, temperature).

Table 1: Binding Parameters of Common Opioid Radioligands

RadioligandReceptor SubtypeKd (nM)Bmax (fmol/mg protein)Reference
[³H]DAMGOMu (µ)1-5Varies with tissue
[³H]DPDPEDelta (δ)1-10Varies with tissue
[³H]U-69,593Kappa (κ)0.5-2Varies with tissue
[³H]DiprenorphineNon-selective0.1-1Varies with tissue
[¹¹C]GR103545Kappa (κ)~1.72 (in vivo KdND)0.3-6.1 nM (in vivo)

Table 2: Binding Affinities (Ki) of Selected Opioid Peptides

Opioid PeptideMu (µ) Receptor Ki (nM)Delta (δ) Receptor Ki (nM)Kappa (κ) Receptor Ki (nM)Reference
Endomorphin-1~1>1000>1000
DAMGO~1~200~2000
DPDPE>1000~1>1000
Dynorphin A~10~1~0.1
β-Endorphin~0.5~0.5~10
Met-Enkephalin~10~1~100

Conclusion

Radioligand binding assays are indispensable tools in opioid research and drug development. The protocols and data presented here provide a foundation for researchers to characterize the binding properties of novel opioid peptides. Careful optimization of assay conditions and appropriate data analysis are critical for obtaining accurate and reproducible results. These studies contribute to a deeper understanding of opioid receptor pharmacology and facilitate the discovery of new therapeutic agents.

References

Troubleshooting & Optimization

Low yield in H-Tyr-D-Ala-Gly-Phe-Met-NH2 synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the solid-phase peptide synthesis (SPPS) of H-Tyr-D-Ala-Gly-Phe-Met-NH2, a methionine-enkephalin analog.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in the synthesis of this compound?

Low peptide yield in the synthesis of this pentapeptide can arise from several factors:

  • Incomplete Fmoc Deprotection: Failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain is a primary cause of truncated sequences.[1]

  • Poor Coupling Efficiency: Incomplete reaction between the activated amino acid and the free N-terminus of the peptide-resin leads to deletion sequences. This can be particularly challenging with sterically hindered amino acids.[1]

  • Peptide Aggregation: The growing peptide chain can form secondary structures on the resin, hindering reagent access and leading to incomplete deprotection and coupling.[1]

  • Methionine Oxidation: The thioether side chain of methionine is susceptible to oxidation during synthesis and cleavage, resulting in the formation of methionine sulfoxide.[2]

  • Premature Cleavage: Using a highly acid-labile linker with acidic coupling activators can cause the peptide to cleave from the resin prematurely.[1]

Q2: How can I detect and identify impurities in my crude peptide product?

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing peptide purity. Impurities will appear as distinct peaks separate from the main product peak. A C18 column is typically used with a gradient of water and acetonitrile containing an ion-pairing agent like trifluoroacetic acid (TFA).

  • Mass Spectrometry (MS): MS is essential for determining the molecular weight of the desired peptide and any impurities. This allows for the identification of issues such as deletion sequences (mass difference corresponding to a missing amino acid) or methionine oxidation (+16 Da).

Q3: What is a "difficult sequence" and does this compound fall into this category?

A "difficult sequence" is a peptide chain prone to forming stable secondary structures (e.g., β-sheets) on the resin, which can lead to aggregation. This aggregation blocks reagents, causing low yields. While this compound is a relatively short peptide, sequences containing hydrophobic residues like Phenylalanine can sometimes contribute to aggregation.

Q4: How can I prevent the oxidation of the methionine residue?

Methionine oxidation is a common side reaction. To minimize this:

  • Use Scavengers in the Cleavage Cocktail: Incorporate scavengers like thioanisole, 1,2-ethanedithiol (EDT), and dimethylsulfide (DMS) in the trifluoroacetic acid (TFA) cleavage cocktail to quench reactive species that can oxidize methionine. Reagent H is a cleavage cocktail specifically designed for methionine-containing peptides.

  • Post-Cleavage Reduction: If oxidation occurs, the resulting methionine sulfoxide can often be reduced back to methionine.

Troubleshooting Guides

Issue 1: Low Overall Yield

Symptoms:

  • Low quantity of final lyophilized peptide.

  • Low peak intensity for the target peptide in the analytical HPLC of the crude product.

Potential Cause Suggested Solution
Incomplete Fmoc-Deprotection Extend deprotection time or perform a second deprotection step. Monitor completion with a colorimetric test like the Kaiser test.
Poor Coupling Efficiency Use a more potent coupling reagent like HATU or HCTU. Consider a double coupling strategy for difficult residues.
Peptide Aggregation Use a lower-loading resin to increase the distance between peptide chains. Consider using microwave-assisted synthesis to disrupt aggregation.
Premature Cleavage from Resin If using an acid-sensitive linker, ensure coupling reagents are not overly acidic. Consider a more robust linker.
Issue 2: High Levels of Impurities (Deletion or Truncated Sequences)

Symptoms:

  • Multiple peaks in the HPLC chromatogram of the crude product.

  • Mass spectrometry data shows significant peaks with lower molecular weights than the target peptide.

Potential Cause Suggested Solution
Incomplete Coupling Optimize coupling reactions by increasing reagent concentration or switching to a more efficient coupling reagent. Perform a double coupling for the amino acid that is being deleted.
Incomplete Deprotection Ensure complete Fmoc removal by extending the deprotection time or performing a second deprotection. Confirm with a Kaiser test before proceeding to the next coupling step.
Steric Hindrance For sterically hindered amino acids, use a more potent coupling reagent and potentially a longer coupling time.
Issue 3: Presence of a Peak at +16 Da in Mass Spectrum

Symptoms:

  • A significant peak with a mass 16 Da higher than the expected product mass is observed in the mass spectrum.

Potential Cause Suggested Solution
Methionine Oxidation Use a cleavage cocktail containing scavengers specifically designed to prevent methionine oxidation, such as Reagent H. If oxidation has already occurred, perform a post-cleavage reduction of the methionine sulfoxide.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis on a Rink Amide resin.

  • Resin Swelling: Swell Rink Amide resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times).

  • Amino Acid Coupling (for each amino acid: Met, Phe, Gly, D-Ala, Tyr):

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), HCTU (3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activation mixture to the resin.

    • Agitate for 1-2 hours.

    • Monitor the coupling reaction completion using the Kaiser test. If the test is positive (blue beads), recouple.

    • After complete coupling, drain the solution and wash the resin with DMF (3 times) and Dichloromethane (DCM) (3 times).

  • Repeat Steps 2 and 3 for each amino acid in the sequence.

  • Final Fmoc Deprotection: After the final amino acid (Tyr) is coupled, perform a final deprotection (Step 2).

  • Resin Washing and Drying: Wash the peptide-resin with DMF, DCM, and Methanol, then dry under vacuum.

Monitoring Protocols
  • Kaiser Test (for primary amines):

    • Take a small sample of resin beads (10-15) into a small test tube.

    • Add 2-3 drops of each of the following solutions:

      • Reagent A: 16.5 mg KCN in 25 mL of water, then 1 mL of this solution diluted with 49 mL of pyridine.

      • Reagent B: 1.0 g ninhydrin in 20 mL of n-butanol.

      • Reagent C: 40 g phenol in 20 mL of n-butanol.

    • Heat the tube at 110°C for 5 minutes.

    • Interpretation:

      • Intense Blue: Incomplete coupling (free primary amines present).

      • Yellow/Colorless: Complete coupling.

  • UV Monitoring of Fmoc Deprotection:

    • The deprotection can be monitored by collecting the filtrate from the piperidine treatment and measuring the UV absorbance of the dibenzofulvene-piperidine adduct at approximately 301 nm. A stable baseline after the second piperidine treatment indicates complete deprotection.

Peptide Cleavage from Resin and Deprotection
  • Cleavage Cocktail (Reagent H for Methionine-containing peptides):

    • Prepare a mixture of trifluoroacetic acid (81% w/w), phenol (5% w/w), thioanisole (5% w/w), 1,2-ethanedithiol (2.5% w/w), water (3% w/w), dimethylsulfide (2% w/w), and ammonium iodide (1.5% w/w).

  • Cleavage Procedure:

    • Place the dried peptide-resin in a reaction vessel.

    • Add the cleavage cocktail (10 mL per gram of resin).

    • Stir the mixture for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA.

    • Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Crude Peptide Purification
  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

    • Analytical HPLC: First, run an analytical scale separation to determine the retention time of the target peptide and the impurity profile.

    • Preparative HPLC:

      • Use a preparative C18 column.

      • Apply a gradient of mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in acetonitrile).

      • Collect fractions corresponding to the main peak of the target peptide.

    • Fraction Analysis: Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry.

    • Pooling and Lyophilization: Pool the fractions with the desired purity and lyophilize to obtain the final purified peptide.

Visualizations

SPPS_Workflow Resin_Swelling 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Coupling 3. Amino Acid Coupling Fmoc_Deprotection->Coupling Wash 4. Washing Coupling->Wash Repeat Final Amino Acid? Wash->Repeat Repeat->Fmoc_Deprotection No Cleavage 5. Cleavage & Deprotection Repeat->Cleavage Yes Purification 6. Purification (HPLC) Cleavage->Purification Analysis 7. Analysis (MS, HPLC) Purification->Analysis

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting_Yield Start Low Yield Detected Check_Purity Analyze Crude Product (HPLC, MS) Start->Check_Purity High_Impurities High Level of Impurities? Check_Purity->High_Impurities Low_Product_Peak Low Product Peak? Check_Purity->Low_Product_Peak Deletion_Truncation Deletion/Truncation Sequences Present High_Impurities->Deletion_Truncation Yes Oxidation Oxidation (+16 Da) Present High_Impurities->Oxidation Also check Aggregation_Loss Aggregation or Premature Cleavage Low_Product_Peak->Aggregation_Loss Yes Incomplete_Coupling Incomplete Coupling/Deprotection Deletion_Truncation->Incomplete_Coupling Optimize_Cleavage Optimize Cleavage Cocktail Oxidation->Optimize_Cleavage Optimize_Synthesis Optimize Synthesis Conditions Aggregation_Loss->Optimize_Synthesis Methionine_Oxidation Met Methionine Residue (-S-CH3) Met_O Methionine Sulfoxide (-S(=O)-CH3) Met->Met_O Oxidation Oxidizing_Agents Oxidizing Agents (e.g., from TFA degradation) Oxidizing_Agents->Met_O Met_O->Met Reduction Scavengers Scavengers (Thioanisole, EDT) Scavengers->Oxidizing_Agents Quench Reduction Reduction Reduction->Met

References

Technical Support Center: [D-Ala2]-Met-Enkephalinamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for [D-Ala2]-Met-Enkephalinamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common solubility challenges encountered with this synthetic opioid peptide. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is [D-Ala2]-Met-Enkephalinamide and what are its general properties?

[D-Ala2]-Met-Enkephalinamide is a synthetic analog of Met-enkephalin. The substitution of D-Alanine at position 2 makes the peptide more resistant to enzymatic degradation compared to its natural counterpart, resulting in a longer-lasting analgesic effect.[1] It is a potent agonist for opioid receptors.[2]

Q2: What is the recommended storage condition for [D-Ala2]-Met-Enkephalinamide?

For long-term stability, lyophilized [D-Ala2]-Met-Enkephalinamide should be stored at -20°C. Once reconstituted in a solution, it is recommended to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q3: In which solvents is [D-Ala2]-Met-Enkephalinamide generally soluble?

Based on general peptide solubility guidelines and information for similar enkephalin analogs, [D-Ala2]-Met-Enkephalinamide is expected to be soluble in water, PBS (phosphate-buffered saline), and organic solvents like DMSO (dimethyl sulfoxide). For a related peptide, [D-Ala2]leucine-enkephalin, a solubility of 50 mg/mL in PBS has been reported, which may serve as a useful reference.[3][4]

Troubleshooting Guides

Issue 1: The lyophilized peptide does not dissolve in water.
  • Possible Cause: The peptide may have hydrophobic characteristics or may require a specific pH for optimal solubility.

  • Troubleshooting Steps:

    • Sonication: Gently sonicate the vial in a water bath for 5-10 minutes to aid dissolution.

    • pH Adjustment: Based on the amino acid sequence (Tyr-D-Ala-Gly-Phe-Met-NH2), the peptide has a net positive charge at neutral pH. If it fails to dissolve in water, try adding a small amount of a dilute acidic solution, such as 10% acetic acid, dropwise until the peptide dissolves.

    • Use of Organic Solvents: If the peptide remains insoluble, consider using a small amount of an organic solvent like DMSO to first dissolve the peptide, followed by a stepwise dilution with your aqueous buffer of choice.

Issue 2: The peptide precipitates out of solution after initial dissolution.
  • Possible Cause: The concentration of the peptide may have exceeded its solubility limit in the chosen solvent, or there may be interactions with components in the buffer (e.g., salts).

  • Troubleshooting Steps:

    • Dilution: Try preparing a more dilute solution.

    • Solvent Composition: Increase the percentage of the organic co-solvent (e.g., DMSO) in your final solution, but be mindful of the tolerance of your experimental system to the organic solvent.

    • Temperature: Gently warm the solution to see if the precipitate redissolves. However, avoid excessive heat as it may degrade the peptide.

    • Filtration: If a small amount of precipitate persists, you can centrifuge the solution and use the clear supernatant, but this will result in a lower, unquantified concentration.

Issue 3: I am observing aggregation or gel formation.
  • Possible Cause: Peptides, especially at high concentrations, can self-associate and form aggregates or gels.

  • Troubleshooting Steps:

    • Lower Concentration: Prepare a more dilute stock solution.

    • Chaotropic Agents: For non-cellular assays, the addition of chaotropic agents like 6 M guanidinium hydrochloride (GdnHCl) or 8 M urea can help to disrupt aggregation. Note that these agents will denature proteins and are not suitable for cell-based experiments.

    • Sonication: Brief sonication can sometimes help to break up aggregates.

Data Presentation: Solubility Overview

SolventExpected SolubilityRemarks
Water Generally solubleSolubility can be enhanced by sonication or slight acidification.
PBS (pH 7.4) Good solubility expectedA related peptide, [D-Ala2]leucine-enkephalin, is soluble at 50 mg/mL in PBS.[3]
DMSO High solubility expectedA good choice for preparing concentrated stock solutions.
Ethanol/Methanol Moderate solubilityCan be used as an alternative to DMSO for initial solubilization.

Experimental Protocols

Protocol for Reconstitution of Lyophilized [D-Ala2]-Met-Enkephalinamide

This protocol provides a general procedure for reconstituting the lyophilized peptide to create a stock solution.

  • Equilibration: Allow the vial of lyophilized peptide to warm to room temperature before opening to prevent condensation of moisture.

  • Centrifugation: Briefly centrifuge the vial to ensure that all the powder is at the bottom.

  • Solvent Addition: Carefully add the desired volume of an appropriate solvent (e.g., sterile water, PBS, or DMSO) to the vial. The choice of solvent will depend on the requirements of your downstream experiment.

  • Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution. Visually inspect the solution to ensure it is clear and free of particulates.

  • Storage: Aliquot the stock solution into smaller volumes in low-protein-binding tubes and store at -20°C or -80°C.

Workflow for Preparing a Working Solution

The following diagram illustrates a logical workflow for preparing a working solution of [D-Ala2]-Met-Enkephalinamide.

G start Start: Lyophilized Peptide test_solubility Test solubility with a small aliquot in sterile water start->test_solubility dissolved_water Soluble in water? test_solubility->dissolved_water prepare_stock_water Prepare stock solution in water dissolved_water->prepare_stock_water Yes try_dmso Try dissolving a small aliquot in DMSO dissolved_water->try_dmso No dilute Dilute stock solution with aqueous buffer prepare_stock_water->dilute dissolved_dmso Soluble in DMSO? try_dmso->dissolved_dmso prepare_stock_dmso Prepare concentrated stock in DMSO dissolved_dmso->prepare_stock_dmso Yes troubleshoot Consult Troubleshooting Guide dissolved_dmso->troubleshoot No prepare_stock_dmso->dilute end Working Solution Ready dilute->end G ligand [D-Ala2]-Met-Enkephalinamide receptor Opioid Receptor (GPCR) ligand->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates g_alpha Gαi/o-GTP g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma adenylyl_cyclase Adenylyl Cyclase g_alpha->adenylyl_cyclase Inhibits ion_channel Ion Channels (e.g., K+, Ca2+) g_beta_gamma->ion_channel Modulates camp ↓ cAMP adenylyl_cyclase->camp neuronal_activity ↓ Neuronal Excitability ion_channel->neuronal_activity G ligand [D-Ala2]-Met-Enkephalinamide receptor Opioid Receptor (GPCR) ligand->receptor Binds grk GRK (G-protein-coupled receptor kinase) receptor->grk Activates phosphorylated_receptor Phosphorylated Receptor grk->receptor Phosphorylates beta_arrestin β-Arrestin phosphorylated_receptor->beta_arrestin Recruits desensitization Desensitization (Uncoupling from G-protein) beta_arrestin->desensitization internalization Internalization (Endocytosis) beta_arrestin->internalization mapk_pathway MAPK Pathway (e.g., ERK) beta_arrestin->mapk_pathway Activates signaling_outcome Cellular Responses mapk_pathway->signaling_outcome

References

Technical Support Center: Aggregation Issues with Synthetic Opioid Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with synthetic opioid peptides during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of synthetic opioid peptide aggregation?

A1: Synthetic opioid peptide aggregation is a multifaceted issue influenced by both intrinsic and extrinsic factors. The primary drivers include:

  • Amino Acid Composition: A high proportion of hydrophobic amino acids (e.g., Leucine, Valine, Phenylalanine) in the peptide sequence can lead to intermolecular interactions and aggregation to minimize exposure to aqueous environments.[1][2]

  • Peptide Length: Longer peptide chains have a greater tendency to aggregate due to an increased number of potential hydrophobic interaction sites.[1][2]

  • pH and Net Charge: The solubility of a peptide is often lowest at its isoelectric point (pI), the pH at which it has no net charge. At this pH, electrostatic repulsion between peptide molecules is minimal, increasing the likelihood of aggregation.[3]

  • Secondary Structure: Peptides that are prone to forming extended structures, such as beta-sheets, are more likely to aggregate.

  • Temperature: Elevated temperatures can increase the rate of aggregation by promoting hydrophobic interactions and potentially causing conformational changes that expose aggregation-prone regions.

  • Concentration: Higher peptide concentrations increase the probability of intermolecular collisions and subsequent aggregation.

  • Impurities: The presence of impurities from the synthesis process, such as truncated or deletion sequences, can act as nucleation sites and promote aggregation.

Q2: How can I prevent or minimize peptide aggregation during my experiments?

A2: Several strategies can be employed to prevent or reduce the aggregation of synthetic opioid peptides:

  • Optimize Solvent Conditions:

    • pH Adjustment: Dissolve the peptide in a buffer with a pH that is at least one unit away from its isoelectric point (pI) to ensure the peptide carries a net charge, thereby increasing electrostatic repulsion between molecules. For basic peptides, an acidic buffer is often suitable, while acidic peptides may dissolve better in basic buffers.

    • Co-solvents: For highly hydrophobic peptides, using a small amount of an organic co-solvent like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or acetonitrile can aid in initial dissolution before dilution into an aqueous buffer.

  • Use of Excipients:

    • Surfactants: Non-ionic surfactants such as polysorbates (e.g., Tween 20) and alkylsaccharides can help to stabilize peptides and reduce aggregation by binding to hydrophobic regions.

    • Sugars and Polyols: Sucrose and trehalose can reduce aggregation in some formulations.

    • Amino Acids: Arginine, histidine, lysine, and glycine have been shown to stabilize peptides and reduce aggregation.

  • Control Experimental Parameters:

    • Temperature: Store and handle peptide solutions at appropriate temperatures, generally avoiding excessive heat.

    • Sonication: Gentle sonication in a water bath can help to dissolve peptides and break up small aggregates.

  • Peptide Design and Synthesis:

    • Sequence Modification: In the design phase, substituting hydrophobic amino acids with more hydrophilic ones or incorporating D-amino acids can disrupt aggregation.

    • Pseudoproline Dipeptides: During solid-phase peptide synthesis, the incorporation of pseudoproline dipeptides can disrupt the formation of secondary structures that lead to aggregation.

Q3: What analytical techniques can I use to detect and characterize peptide aggregates?

A3: A range of biophysical techniques can be used to characterize peptide aggregation:

  • Dynamic Light Scattering (DLS): A rapid and non-invasive method to determine the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates.

  • Transmission Electron Microscopy (TEM): Provides high-resolution images of aggregate morphology, allowing for the direct visualization of fibrils and other aggregate structures.

  • Thioflavin T (ThT) Assay: A fluorescence-based assay used to detect and quantify the formation of amyloid-like fibrils. ThT dye exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of these fibrils.

  • Size Exclusion Chromatography (SEC): Separates molecules based on their size, allowing for the detection and quantification of different oligomeric states and high molecular weight aggregates.

  • Circular Dichroism (CD) Spectroscopy: Used to analyze the secondary structure of the peptide. A change from a random coil or alpha-helical structure to a beta-sheet conformation can indicate aggregation.

  • Turbidity Measurements: A simple method to monitor aggregation over time by measuring the increase in optical density of the solution as aggregates form and scatter light.

Troubleshooting Guides

Issue 1: Lyophilized peptide will not dissolve.

Possible Cause Troubleshooting Step
Incorrect Solvent 1. Determine the peptide's net charge at neutral pH by examining its amino acid sequence (assign +1 for K, R, H, and the N-terminus; -1 for D, E, and the C-terminus). 2. If the net charge is positive (basic peptide), try dissolving in a small amount of 10% acetic acid, then dilute with water or buffer. 3. If the net charge is negative (acidic peptide), try dissolving in a small amount of 0.1 M ammonium bicarbonate, then dilute. 4. If the peptide is neutral or highly hydrophobic, dissolve in a minimal amount of DMSO or DMF, then slowly add the aqueous buffer while vortexing.
Aggregation During Lyophilization 1. Use gentle sonication in a chilled water bath for short intervals to aid dissolution. 2. If the problem persists, consider resynthesizing the peptide with modifications to improve solubility, such as adding charged residues.

Issue 2: Peptide solution becomes cloudy or forms a precipitate over time.

Possible Cause Troubleshooting Step
Peptide Aggregation 1. Confirm the presence of aggregates using Dynamic Light Scattering (DLS) to check for an increase in particle size and polydispersity. 2. Optimize the buffer pH to be further from the peptide's pI. 3. Add stabilizing excipients to the buffer, such as non-ionic surfactants (e.g., 0.01% Tween 20) or amino acids (e.g., L-arginine). 4. Store the peptide solution at a lower temperature (e.g., 4°C) to slow down aggregation kinetics.
Bacterial Contamination 1. Prepare solutions using sterile buffers and filter-sterilize the final peptide solution through a 0.22 µm filter.

Issue 3: Inconsistent results in bioactivity assays.

Possible Cause Troubleshooting Step
Variable Aggregation States 1. Characterize the aggregation state of the peptide solution before each experiment using DLS. 2. Prepare fresh peptide solutions for each experiment from a lyophilized stock to ensure consistency. 3. Ensure the net peptide content is accurately determined and accounted for in concentration calculations, as counter-ions and water can constitute a significant portion of the lyophilized powder's weight.
Peptide Degradation 1. Store lyophilized peptides at -20°C or colder and protect them from moisture and light. 2. Avoid repeated freeze-thaw cycles of peptide solutions by preparing and storing single-use aliquots.

Quantitative Data Summary

Table 1: Factors Influencing Peptide Aggregation

FactorObservationReference
pH Aggregation propensity is highest near the isoelectric point (pI).
Temperature Increased temperature generally accelerates aggregation kinetics.
Ionic Strength Low to moderate salt concentrations can promote amyloid assembly, while high concentrations may lead to disordered precipitates.
Hydrophobicity Peptides with >50% hydrophobic residues are often poorly soluble in aqueous solutions.

Experimental Protocols

Dynamic Light Scattering (DLS) for Aggregate Detection
  • Sample Preparation:

    • Prepare the synthetic opioid peptide solution in the desired buffer at the experimental concentration.

    • Filter the buffer through a 0.22 µm syringe filter before use to remove any dust or particulate matter.

    • Centrifuge the final peptide solution at high speed (e.g., >10,000 x g) for 10 minutes to pellet any large, pre-existing aggregates.

    • Carefully transfer the supernatant to a clean, dust-free DLS cuvette.

  • Instrument Setup and Measurement:

    • Set the instrument to the appropriate temperature for the experiment.

    • Allow the sample to equilibrate to the set temperature for at least 5 minutes before measurement.

    • Perform the measurement, collecting data from the fluctuations in scattered light intensity.

  • Data Analysis:

    • The instrument software will use the Stokes-Einstein equation to calculate the hydrodynamic radius (Rh) and the size distribution of particles in the sample.

    • Analyze the resulting size distribution plot. A monomodal peak at a small size indicates a homogenous, non-aggregated sample. The appearance of larger peaks or an increase in the polydispersity index (PDI) indicates the presence of aggregates.

Thioflavin T (ThT) Assay for Fibril Quantification
  • Reagent Preparation:

    • Prepare a stock solution of Thioflavin T (e.g., 1 mM) in a suitable buffer (e.g., PBS, pH 7.4) and filter it through a 0.2 µm syringe filter. Store this stock solution in the dark.

    • On the day of the experiment, dilute the ThT stock solution to the working concentration (e.g., 25 µM) in the assay buffer.

  • Assay Procedure:

    • Pipette the peptide samples (and controls, including buffer alone and a non-aggregating peptide) into a black, clear-bottom 96-well plate.

    • Add the ThT working solution to each well.

    • Incubate the plate at room temperature in the dark for a specified period (e.g., 1 hour).

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for ThT (typically around 440-450 nm for excitation and 480-485 nm for emission).

    • An increase in fluorescence intensity compared to the control indicates the presence of amyloid-like fibrils.

Transmission Electron Microscopy (TEM) for Aggregate Visualization
  • Sample Preparation (Negative Staining):

    • Place a 3-5 µL drop of the peptide solution onto a carbon-coated copper TEM grid and allow it to adsorb for 1-3 minutes.

    • Wick away the excess sample solution using the edge of a piece of filter paper.

    • Wash the grid by briefly floating it on a drop of deionized water.

    • Apply a drop of a negative staining solution (e.g., 2% uranyl acetate) to the grid for 1-3 minutes.

    • Wick away the excess stain and allow the grid to air dry completely.

  • Imaging:

    • Examine the prepared grid using a transmission electron microscope operating at a suitable voltage (e.g., 80 keV).

    • Scan the grid at low magnification to locate areas of interest, then switch to higher magnification to observe the detailed morphology of any aggregates present. Amyloid fibrils typically appear as long, unbranched filaments with a width of 5-15 nm.

Visualizations

Troubleshooting_Peptide_Aggregation start Start: Peptide Aggregation Suspected dissolution_issue Issue: Poor initial dissolution? start->dissolution_issue check_properties Check Peptide Properties (Sequence, pI, Hydrophobicity) dissolution_issue->check_properties Yes solution_instability Issue: Solution becomes unstable over time? dissolution_issue->solution_instability No acidic_basic Is peptide acidic or basic? check_properties->acidic_basic hydrophobic Is peptide highly hydrophobic? acidic_basic->hydrophobic Neutral acidic_sol Use basic buffer (e.g., NH4HCO3) acidic_basic->acidic_sol Acidic basic_sol Use acidic buffer (e.g., Acetic Acid) acidic_basic->basic_sol Basic organic_sol Use minimal organic solvent (DMSO/DMF), then dilute hydrophobic->organic_sol sonicate Apply gentle sonication acidic_sol->sonicate basic_sol->sonicate organic_sol->sonicate sonicate->solution_instability characterize Characterize Aggregates (DLS, TEM, ThT Assay) solution_instability->characterize Yes success Resolution: Stable Peptide Solution solution_instability->success No optimize_buffer Optimize Buffer Conditions (Adjust pH, add excipients) characterize->optimize_buffer adjust_conditions Adjust Experimental Conditions (Lower temperature, lower concentration) optimize_buffer->adjust_conditions adjust_conditions->success

Caption: Troubleshooting workflow for synthetic opioid peptide aggregation.

DLS_Workflow prep 1. Prepare & Filter Buffer dissolve 2. Dissolve Peptide prep->dissolve centrifuge 3. Centrifuge Sample (10,000 x g, 10 min) dissolve->centrifuge cuvette 4. Transfer Supernatant to Cuvette centrifuge->cuvette equilibrate 5. Equilibrate Temperature in DLS Instrument cuvette->equilibrate measure 6. Perform Measurement equilibrate->measure analyze 7. Analyze Size Distribution & PDI measure->analyze result Result: Hydrodynamic Radius & Polydispersity analyze->result

Caption: Experimental workflow for Dynamic Light Scattering (DLS) analysis.

Opioid_Signaling_Pathway cluster_membrane Cell Membrane gpcr Opioid Receptor (GPCR) g_protein Gi/o Protein gpcr->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits ion_channel Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) g_protein->ion_channel camp ↓ cAMP ac->camp peptide Opioid Peptide peptide->gpcr Binds response Cellular Response (e.g., Reduced Neuronal Excitability) camp->response ion_channel->response

Caption: Simplified G-protein coupled signaling pathway for opioid peptides.

References

Technical Support Center: Opioid Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during opioid receptor binding assays.

Frequently Asked questions (FAQs) & Troubleshooting

Q1: Why is my non-specific binding (NSB) signal excessively high?

High non-specific binding can mask the specific binding signal, leading to inaccurate results. This occurs when the radioligand binds to components other than the target receptor, such as filter membranes, lipids, or other proteins.[1][2]

Troubleshooting Steps:

  • Optimize Radioligand Concentration: Use a radioligand concentration at or below its dissociation constant (Kd). Higher concentrations can lead to increased binding to low-affinity, non-specific sites.[1][3]

  • Enhance Wash Steps: Increase the number and volume of washes with ice-cold buffer to more effectively remove unbound and non-specifically bound radioligand.[1]

  • Pre-treat Filters: To reduce the binding of positively charged radioligands to the negatively charged filter material, soak glass fiber filters in a solution like 0.3-0.5% polyethyleneimine (PEI) for at least 30-60 minutes before use.

  • Incorporate Bovine Serum Albumin (BSA): Adding BSA (typically at 0.1%) to the binding buffer can help block non-specific binding sites on assay components.

  • Consider a Different Radioligand: Some radioligands are inherently more "sticky." If high NSB persists, consider using an alternative radiolabeled compound with a better signal-to-noise ratio.

  • Reduce Membrane Protein Concentration: A typical range for most receptor assays is 10-20 µg of membrane protein per well. It may be necessary to titrate the amount of cell membrane to optimize the assay.

Q2: What should I do if my specific binding signal is too low?

A low specific binding signal can make it difficult to obtain reliable data and may result from issues with reagents, assay conditions, or the receptor preparation itself.

Troubleshooting Steps:

  • Verify Receptor Preparation Activity: Ensure that your cell membrane preparation or purified receptors are active and present at a sufficient concentration (Bmax). Perform a protein concentration assay and consider running a saturation binding experiment to determine the receptor density.

  • Check Radioligand Integrity: Radioligands can degrade over time. Verify the age and storage conditions of your radiolabeled compound. Ideally, the ligand should have a radiochemical purity above 90%.

  • Optimize Incubation Time and Temperature: Ensure that the incubation is long enough to reach equilibrium. This can be determined by conducting a time-course experiment.

  • Confirm Buffer Composition: Verify the pH and composition of all buffers. For example, some opioid receptor binding assays require specific ions like MgCl₂.

Q3: My results are not reproducible between experiments. What are the common causes of variability?

Lack of reproducibility is a significant concern in binding assays and can stem from several factors.

Troubleshooting Steps:

  • Standardize Protocol: Use a single, well-defined protocol for all experiments, including consistent incubation times, temperatures, buffer compositions, and cell membrane preparations.

  • Use a Consistent Receptor Source: Variations in the receptor source (e.g., different cell lines, animal species, or brain regions) can lead to different binding affinities. Using a single, well-characterized source, such as a recombinant cell line expressing the human opioid receptor, can reduce this variability.

  • Select a Single Radioligand for Competitive Assays: The choice of radioligand in a competitive binding assay can influence the determined Ki values for unlabeled compounds. Standardizing to a single radioligand will improve consistency.

  • Ensure Homogeneous Membrane Preparation: Thoroughly homogenize your membrane preparation before aliquoting to ensure a consistent receptor concentration in each well.

  • Automate Pipetting: If available, use automated liquid handling systems to minimize pipetting errors, which can be a significant source of variability.

Data Presentation

Table 1: Troubleshooting Summary

IssuePotential CauseRecommended Solution
High Non-Specific Binding Radioligand concentration too highUse radioligand at or below its Kd.
Inadequate washingIncrease the number and volume of wash steps.
Radioligand sticking to filtersPre-soak filters in 0.3-0.5% PEI.
Non-specific sites on assay componentsAdd 0.1% BSA to the binding buffer.
Low Specific Binding Inactive receptor preparationVerify receptor activity and concentration (Bmax).
Degraded radioligandCheck radioligand age, storage, and purity.
Suboptimal assay conditionsOptimize incubation time and temperature.
Poor Reproducibility Inconsistent protocol executionStandardize all experimental parameters.
Variable receptor sourceUse a single, well-characterized receptor source.
Pipetting errorsUse automated liquid handling systems if possible.

Table 2: Binding Affinities (Ki) of Common Opioids at the Mu-Opioid Receptor (MOR)

Opioid CompoundKi (nM) - High Affinity (<1 nM)Ki (nM) - Intermediate Affinity (1-100 nM)Ki (nM) - Low Affinity (>100 nM)
Sufentanil0.138
Buprenorphine0.21
Hydromorphone0.27
Oxymorphone0.31
Levorphanol0.43
Butorphanol0.53
Fentanyl1.1
Nalbuphine1.3
Methadone2.5
Alfentanil6.3
Diphenoxylate7.9
Oxycodone23
Hydrocodone48
Morphine7.3
Pentazocine110
Propoxyphene230
Meperidine380
Codeine2600
Tramadol12486

Note: Ki values can vary depending on the assay conditions and radioligand used.

Experimental Protocols

1. Saturation Binding Assay Protocol

This protocol is used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of a radioligand for a specific receptor.

  • Materials:

    • Cell membranes expressing the opioid receptor of interest

    • Radioligand (e.g., [³H]DAMGO)

    • Unlabeled ligand for determining non-specific binding (e.g., Naloxone)

    • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

    • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

    • Glass fiber filters (pre-soaked in 0.5% PEI)

    • 96-well microtiter plates

    • Filtration apparatus

    • Scintillation vials and scintillation cocktail

    • Liquid scintillation counter

  • Procedure:

    • Plate Setup: In a 96-well plate, set up triplicate wells for total binding and non-specific binding for each concentration of radioligand.

    • Add Components:

      • Total Binding Wells: Add a series of increasing concentrations of radioligand to the wells.

      • Non-Specific Binding Wells: Add the same increasing concentrations of radioligand plus a high concentration of an unlabeled ligand (e.g., 10 µM Naloxone).

    • Add Membranes: Add the cell membrane preparation to all wells (e.g., 10-20 µg protein/well).

    • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

    • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Washing: Wash the filters multiple times with ice-cold wash buffer.

    • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding for each radioligand concentration. Plot the specific binding versus the free radioligand concentration. Use non-linear regression to determine the Kd and Bmax.

2. Competition Binding Assay Protocol

This protocol is used to determine the binding affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a radioligand for binding to a receptor.

  • Materials: Same as for the saturation binding assay, with the addition of the unlabeled test compounds.

  • Procedure:

    • Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations for each test compound.

    • Add Components:

      • Total Binding Wells: Add a fixed concentration of radioligand (typically at or near its Kd).

      • Non-Specific Binding Wells: Add the radioligand and a high concentration of an unlabeled ligand (e.g., 10 µM Naloxone).

      • Competition Wells: Add the radioligand and varying concentrations of the test compound.

    • Add Membranes: Add the cell membrane preparation to all wells.

    • Incubation, Filtration, Washing, and Counting: Follow the same procedure as for the saturation binding assay.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Opioid_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid_Agonist Opioid Agonist MOR Mu-Opioid Receptor (MOR) (GPCR) Opioid_Agonist->MOR Binds to G_Protein Gi/o Protein MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channel Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Produces Cellular_Response Cellular Response (e.g., Analgesia) cAMP->Cellular_Response Leads to Ion_Channel->Cellular_Response Contributes to

Caption: Simplified Mu-Opioid Receptor Signaling Pathway.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Reagents Prepare Reagents: - Radioligand - Unlabeled Ligand - Membranes - Buffers Plate Prepare 96-well Plate Reagents->Plate Add_Components Add Radioligand, Unlabeled Ligand (for NSB), and Test Compounds Plate->Add_Components Add_Membranes Add Membrane Preparation Add_Components->Add_Membranes Incubate Incubate to Reach Equilibrium Add_Membranes->Incubate Filter Rapid Filtration (Separates Bound from Free) Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting (Measure Radioactivity) Wash->Count Calculate Calculate Specific Binding (Total - NSB) Count->Calculate Analyze Non-linear Regression Analysis (Determine Kd, Bmax, IC50, Ki) Calculate->Analyze

Caption: General Workflow for a Radioligand Binding Assay.

Troubleshooting_Logic_High_NSB Start High Non-Specific Binding Observed Check_Radioligand Is Radioligand Concentration > Kd? Start->Check_Radioligand Lower_Concentration Action: Lower Radioligand Concentration Check_Radioligand->Lower_Concentration Yes Check_Washing Are Wash Steps Sufficient? Check_Radioligand->Check_Washing No Lower_Concentration->Check_Washing Increase_Washing Action: Increase Number and Volume of Washes Check_Washing->Increase_Washing No Check_Filters Are Filters Pre-treated? Check_Washing->Check_Filters Yes Increase_Washing->Check_Filters Pretreat_Filters Action: Pre-soak Filters in 0.5% PEI Check_Filters->Pretreat_Filters No Check_Buffer Does Buffer Contain BSA? Check_Filters->Check_Buffer Yes Pretreat_Filters->Check_Buffer Add_BSA Action: Add 0.1% BSA to Binding Buffer Check_Buffer->Add_BSA No End Re-run Assay and Evaluate NSB Check_Buffer->End Yes Add_BSA->End

Caption: Troubleshooting Logic for High Non-Specific Binding.

References

Technical Support Center: Stability of H-Tyr-D-Ala-Gly-Phe-Met-NH2 in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with the synthetic opioid peptide H-Tyr-D-Ala-Gly-Phe-Met-NH2, a [D-Ala²]-Met-enkephalinamide. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work related to the stability of this peptide in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by several factors:

  • pH: The pH of the solution can significantly impact the rates of hydrolysis of the peptide bonds and deamidation of the C-terminal amide.

  • Temperature: Higher temperatures accelerate the rates of most chemical degradation reactions.[1][2]

  • Oxidation: The methionine (Met) residue is susceptible to oxidation, which can be catalyzed by light, transition metals, and the presence of oxygen.

  • Enzymatic Degradation: Although the D-Ala substitution at position 2 enhances resistance to aminopeptidases, other proteases may still cleave the peptide.[3]

Q2: How does the D-Ala substitution in this compound affect its stability compared to the endogenous Met-enkephalin?

A2: The substitution of the natural L-Alanine with D-Alanine at the second position provides significant protection against degradation by aminopeptidases.[3] These enzymes are abundant in biological matrices and are a primary route of inactivation for endogenous enkephalins. This substitution greatly increases the peptide's half-life in biological fluids.

Q3: What are the most common degradation pathways for this peptide?

A3: The most common chemical degradation pathways for this compound are:

  • Oxidation of Methionine: The sulfur atom in the methionine side chain can be oxidized to form methionine sulfoxide and further to methionine sulfone. This modification can alter the peptide's conformation and biological activity.

  • Peptide Bond Hydrolysis: Cleavage of the peptide bonds can occur, particularly at acidic or basic pH, leading to fragmentation of the peptide.

  • Deamidation: The C-terminal amide group can be hydrolyzed to a carboxylic acid, which may affect its receptor binding and pharmacokinetic properties.

Q4: What are the recommended storage conditions for solutions of this compound?

A4: For optimal stability, solutions of this compound should be stored at -20°C or -80°C.[4] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to aggregation and degradation. The solution should be buffered at a pH that minimizes chemical degradation, typically between pH 5 and 6.

Troubleshooting Guides

Issue 1: Rapid Loss of Peptide Purity in Solution

Potential Causes and Solutions:

Potential CauseRecommended Action
Oxidation of Methionine 1. Degas buffers to remove dissolved oxygen. 2. Work under an inert atmosphere (e.g., nitrogen or argon). 3. Add antioxidants such as methionine or ascorbic acid to the formulation if compatible with the experiment. 4. Use chelating agents like EDTA to sequester trace metal ions that can catalyze oxidation.
Peptide Bond Hydrolysis 1. Determine the optimal pH for stability using a pH-rate study (see Experimental Protocols). 2. Adjust the buffer pH to the determined optimal range. 3. Store solutions at low temperatures (4°C for short-term, -20°C or -80°C for long-term).
Enzymatic Degradation (in biological samples) 1. Add a cocktail of broad-spectrum protease inhibitors to the sample. 2. Perform experiments at 4°C to reduce enzymatic activity. 3. Heat-inactivate enzymes in the biological matrix if the peptide's stability at high temperatures is sufficient.
Adsorption to Surfaces 1. Use low-protein-binding microcentrifuge tubes and pipette tips. 2. Consider the addition of a small amount of a non-ionic surfactant (e.g., Tween 20) if it does not interfere with the assay.
Issue 2: Inconsistent Results in Biological Assays

Potential Causes and Solutions:

Potential CauseRecommended Action
Peptide Degradation During Experiment 1. Confirm the stability of the peptide under your specific assay conditions (temperature, buffer, incubation time). 2. Prepare fresh solutions of the peptide for each experiment. 3. Analyze the purity of the peptide solution before and after the experiment using HPLC.
Formation of Inactive Degradants 1. Characterize any degradation products using mass spectrometry to determine if they are known to be inactive. 2. Optimize experimental conditions to minimize the formation of these degradants.
Peptide Aggregation 1. Visually inspect the solution for turbidity or precipitation. 2. Analyze the sample using size-exclusion chromatography (SEC) to detect aggregates. 3. Optimize the formulation by adjusting the pH, ionic strength, or by adding solubilizing excipients.

Quantitative Data Summary

The following table provides illustrative stability data for a similar opioid peptide in solution. It is important to note that these are example values, and the actual stability of this compound should be determined experimentally.

Table 1: Illustrative Half-life (t₁⸝₂) of a D-Ala²-substituted Enkephalin Analog in Different Buffers at 37°C

Buffer SystempHHalf-life (hours)
0.1 M Acetate4.0120
0.1 M Phosphate6.0250
0.1 M Phosphate7.4180
0.1 M Carbonate9.095

Experimental Protocols

Protocol 1: pH-Rate Stability Study

Objective: To determine the optimal pH for the stability of this compound in solution.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a pH range of 3 to 10 (e.g., citrate for pH 3-6, phosphate for pH 6-8, and borate for pH 8-10).

  • Sample Preparation: Dissolve a known concentration of this compound in each buffer. A typical starting concentration is 1 mg/mL.

  • Incubation: Aliquot the samples into sealed, low-protein-binding vials and incubate them at a constant, elevated temperature (e.g., 40°C or 50°C) to accelerate degradation.

  • Time Points: At specified time intervals (e.g., 0, 24, 48, 72, and 168 hours), remove a vial from each pH condition.

  • Analysis: Immediately analyze the samples by a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method.

  • Data Analysis: Plot the natural logarithm of the remaining peptide concentration versus time for each pH. The degradation rate constant (k) is the negative of the slope. The pH at which the lowest k value is observed is the pH of maximum stability.

Protocol 2: Analysis of Degradation Products by LC-MS

Objective: To identify and characterize the degradation products of this compound.

Methodology:

  • Forced Degradation: Subject the peptide to forced degradation conditions to generate a sufficient amount of degradation products. This can include:

    • Acidic/Basic Hydrolysis: Incubate the peptide in 0.1 M HCl and 0.1 M NaOH at 60°C for several hours.

    • Oxidation: Treat the peptide with 0.1% hydrogen peroxide at room temperature for several hours.

    • Thermal Stress: Incubate the peptide solution at 70°C for 24 hours.

    • Photostability: Expose the peptide solution to UV light.

  • Sample Preparation: Neutralize the acid and base-stressed samples. Dilute all samples to an appropriate concentration for LC-MS analysis.

  • LC-MS Analysis:

    • Chromatography: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode to detect the protonated molecular ions of the parent peptide and its degradation products.

  • Data Analysis: Compare the chromatograms of the stressed samples to that of an unstressed control. Identify the peaks corresponding to degradation products and determine their mass-to-charge ratios. The mass shifts will indicate the type of modification (e.g., +16 Da for oxidation, +1 Da for deamidation, and various losses for fragmentation).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Stability Study cluster_analysis Analysis Peptide This compound Stock Mix Prepare Peptide Solutions Peptide->Mix Buffers Buffer Solutions (Varying pH) Buffers->Mix Incubate Incubate at Controlled Temperature Mix->Incubate Timepoints Collect Samples at Timepoints Incubate->Timepoints HPLC RP-HPLC Analysis Timepoints->HPLC Purity LCMS LC-MS Analysis Timepoints->LCMS Degradants Data Data Interpretation HPLC->Data LCMS->Data Result Result Data->Result Stability Profile

Caption: Experimental workflow for assessing the stability of this compound.

signaling_pathway cluster_receptor Opioid Receptor Activation cluster_intracellular Intracellular Signaling Cascade Peptide This compound Receptor μ-Opioid Receptor (GPCR) Peptide->Receptor Binds G_Protein Gαi/o Activation Receptor->G_Protein AC Adenylyl Cyclase Inhibition G_Protein->AC Ion_Channels Ion Channel Modulation G_Protein->Ion_Channels cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA K_Channel ↑ K+ Efflux (Hyperpolarization) Ion_Channels->K_Channel Ca_Channel ↓ Ca2+ Influx Ion_Channels->Ca_Channel Neurotransmitter ↓ Neurotransmitter Release K_Channel->Neurotransmitter Ca_Channel->Neurotransmitter

Caption: Simplified signaling pathway of this compound via the μ-opioid receptor.

References

Technical Support Center: [D-Ala2]-Met-Enkephalinamide (DAME)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for [D-Ala2]-Met-Enkephalinamide (DAME). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of DAME during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the enhanced stability of [D-Ala2]-Met-Enkephalinamide compared to native Met-enkephalin?

A1: The substitution of the natural L-Alanine at position 2 with a D-Alanine residue makes [D-Ala2]-Met-Enkephalinamide (DAME) significantly more resistant to enzymatic degradation.[1] This modification sterically hinders the action of aminopeptidases, which are primary enzymes responsible for the breakdown of endogenous enkephalins.

Q2: What are the main pathways of DAME degradation to be aware of during my experiments?

A2: While DAME is designed for high enzymatic resistance, researchers should be mindful of two potential degradation pathways:

  • Residual Enzymatic Degradation: In biological samples, some level of enzymatic degradation by various peptidases may still occur over extended incubation periods.

  • Chemical Instability: Non-enzymatic degradation can occur due to:

    • Oxidation: The methionine residue is susceptible to oxidation, forming methionine sulfoxide. This can be catalyzed by exposure to air, light, or certain metal ions.

    • Hydrolysis: Peptide bonds can undergo hydrolysis, especially at non-neutral pH and elevated temperatures.

Q3: How should I store my lyophilized DAME powder?

A3: For long-term stability, lyophilized DAME should be stored at -20°C or colder in a tightly sealed container to protect it from moisture. For short-term storage, refrigeration at 4°C is acceptable.

Q4: What is the best way to prepare and store DAME solutions for my experiments?

A4: To minimize degradation in solution, it is recommended to:

  • Use Sterile Buffers: Prepare solutions using sterile, deoxygenated buffers, preferably at a slightly acidic pH (around 5-6) to reduce hydrolysis.

  • Aliquot and Freeze: For long-term storage, aliquot the DAME solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Protect from Light: Store solutions in amber vials or protect them from light to minimize photo-oxidation.

  • Consider Antioxidants: For experiments requiring prolonged incubation, the addition of antioxidants like N-acetylcysteine or methionine as a scavenger can help prevent the oxidation of the methionine residue in DAME.

Q5: I am observing a loss of DAME activity in my cell culture experiments. What could be the cause?

A5: Loss of activity could be due to several factors:

  • Enzymatic Degradation: Cell culture media containing serum can have peptidase activity. Consider using a serum-free medium or adding a cocktail of peptidase inhibitors.

  • Oxidation: The methionine residue in DAME can be oxidized, reducing its biological activity. Ensure you are using fresh solutions and consider the use of antioxidants.

  • Adsorption to Surfaces: Peptides can adsorb to plasticware. Pre-treating pipette tips and tubes with a siliconizing agent or using low-retention plastics can help minimize this.

  • Incorrect Storage: Improper storage of stock solutions, such as repeated freeze-thaw cycles, can lead to degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or inconsistent bioactivity of DAME 1. Degradation of stock solution. 2. Enzymatic degradation in the experimental system. 3. Oxidation of the methionine residue. 4. Adsorption to labware.1. Prepare fresh stock solutions from lyophilized powder. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. 2. Add a broad-spectrum peptidase inhibitor cocktail to your biological matrix. Consider inhibitors like bestatin (aminopeptidase inhibitor) and thiorphan (neutral endopeptidase inhibitor). 3. Prepare solutions in deoxygenated buffers. Add antioxidants like N-acetylcysteine (1-5 mM). Store solutions protected from light. 4. Use low-retention plasticware or siliconize glassware.
Appearance of unexpected peaks in HPLC analysis 1. Formation of degradation products. 2. Contamination of the sample.1. Characterize the degradation products using mass spectrometry (MS). The primary oxidation product will have a mass increase of 16 Da. 2. Ensure the purity of the initial DAME sample and the cleanliness of all reagents and labware.
Variability in results between experimental days 1. Inconsistent preparation of DAME solutions. 2. Different levels of degradation due to variations in incubation time or temperature.1. Prepare a large batch of DAME stock solution, aliquot, and freeze. Use a fresh aliquot for each experiment. 2. Standardize all experimental parameters, including incubation times, temperatures, and the age of the DAME solutions used.

Quantitative Data Summary

While specific quantitative stability data for DAME under all conditions is not extensively published, the following table summarizes general stability guidelines for enkephalin analogs.

Condition Parameter Effect on DAME Stability Recommendation
Temperature Storage of SolutionsIncreased temperature accelerates both enzymatic and chemical degradation.Store stock solutions at -20°C or -80°C. Keep working solutions on ice.
pH Solution BufferExtreme pH values (highly acidic or alkaline) can increase the rate of hydrolysis.Maintain solution pH between 5 and 7 for optimal stability.
Biological Matrix Plasma/SerumContains peptidases that can lead to degradation over time, although DAME is more resistant than native enkephalins.Minimize incubation time. Consider the addition of peptidase inhibitors for prolonged experiments.
Light Exposure Storage and HandlingUV and visible light can promote photo-oxidation of the methionine residue.Store DAME powder and solutions in amber vials or otherwise protected from light.

Experimental Protocols

Protocol for Assessing the Stability of DAME using HPLC

This protocol provides a general framework for evaluating the stability of DAME in a buffered solution.

1. Materials:

  • [D-Ala2]-Met-Enkephalinamide (DAME)

  • HPLC-grade water, acetonitrile, and trifluoroacetic acid (TFA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator or water bath

  • HPLC system with a C18 reverse-phase column and UV detector

2. Preparation of DAME Stock Solution:

  • Accurately weigh a small amount of lyophilized DAME powder.

  • Dissolve in sterile, deoxygenated water to a final concentration of 1 mg/mL.

  • Filter the stock solution through a 0.22 µm syringe filter.

3. Stability Study:

  • Dilute the DAME stock solution in PBS (pH 7.4) to a final concentration of 100 µg/mL.

  • Incubate the solution at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), withdraw an aliquot of the sample.

  • Immediately stop any potential degradation by adding an equal volume of 0.1% TFA in acetonitrile and store at -20°C until HPLC analysis.

4. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 70% B (linear gradient)

    • 25-30 min: 70% B

    • 30-35 min: 70% to 10% B (linear gradient)

    • 35-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 20 µL

5. Data Analysis:

  • Quantify the peak area of the intact DAME at each time point.

  • Calculate the percentage of DAME remaining relative to the time 0 sample.

  • Plot the percentage of DAME remaining versus time to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Stability Experiment cluster_analysis Analysis stock Prepare DAME Stock Solution (1 mg/mL) working Dilute in PBS to 100 µg/mL stock->working incubate Incubate at 37°C working->incubate sampling Withdraw Aliquots at Time Points incubate->sampling stop_rxn Quench with 0.1% TFA in ACN sampling->stop_rxn hplc HPLC Analysis stop_rxn->hplc data Data Analysis and Kinetics Plot hplc->data signaling_pathway cluster_receptor Opioid Receptor Activation cluster_gprotein G-Protein Signaling cluster_downstream Downstream Effects DAME [D-Ala2]-Met- Enkephalinamide OpioidReceptor Opioid Receptor (μ, δ) DAME->OpioidReceptor Binds G_protein Gi/o Protein OpioidReceptor->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_channel Ca2+ Channels G_beta_gamma->Ca_channel Inhibits K_channel K+ Channels G_beta_gamma->K_channel Activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca2+ Influx K_efflux ↑ K+ Efflux (Hyperpolarization) Ca_channel->Ca_influx K_channel->K_efflux

References

Technical Support Center: Troubleshooting Inconsistent Results in Analgesia Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical support center for analgesia experiments. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve inconsistencies in their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in rodent analgesia experiments?

A1: Inconsistent results in rodent pain models can arise from a variety of factors. These can be broadly categorized as:

  • Animal-related factors:

    • Species, strain, and sex: Different rodent strains and sexes can exhibit varying pain thresholds and responses to analgesics.[1]

    • Age and weight: These factors can influence drug metabolism and nociceptive sensitivity.

    • Health status: Underlying health issues can affect an animal's response to pain and analgesics.

    • Stress levels: High stress levels, induced by improper handling or housing conditions, can lead to stress-induced analgesia, confounding the results.[2]

  • Environmental factors:

    • Housing conditions: Standard laboratory cages versus enriched environments can significantly impact pain-like behaviors.[3][4] Environmental enrichment has been shown to alleviate chronic pain in rats.[3]

    • Light-dark cycle: The time of day when experiments are conducted can influence results due to circadian rhythms affecting pain perception.

    • Temperature and humidity: Fluctuations in ambient temperature can affect baseline nociceptive thresholds.

    • Noise and vibrations: Sudden noises or vibrations can startle the animals and affect their behavior.

  • Procedural factors:

    • Experimenter variability: Differences in handling and technique between experimenters can introduce significant variability.

    • Acclimatization: Insufficient acclimatization of animals to the testing environment and equipment can lead to stress and inconsistent responses.

    • Drug administration: The route, volume, and timing of drug administration can significantly impact bioavailability and efficacy.

    • Testing parameters: Inconsistent application of the nociceptive stimulus (e.g., temperature in the hot plate test, force in the von Frey test) is a major source of error.

Q2: How can I minimize stress in my experimental animals?

A2: Minimizing stress is crucial for obtaining reliable data. Here are some key strategies:

  • Proper Handling: Handle animals gently and habituate them to the experimenter's touch.

  • Acclimatization: Allow for an adequate acclimatization period (e.g., 30-60 minutes) in the testing room before starting the experiment.

  • Environmental Enrichment: House animals in enriched environments with opportunities for nesting, climbing, and social interaction. Studies have shown that environmental enrichment can alleviate pain and reduce anxiety.

  • Consistent Routine: Maintain a consistent daily routine for feeding, cleaning, and experimental procedures.

  • Appropriate Restraint: Use the least restrictive restraint necessary for the procedure and habituate the animals to the restrainer.

Q3: Does the route of drug administration matter?

A3: Absolutely. The route of administration significantly affects the pharmacokinetics of a drug, including its absorption, distribution, metabolism, and excretion. This, in turn, influences the onset, peak, and duration of the analgesic effect.

  • Oral (p.o.): Convenient but subject to first-pass metabolism in the liver, which can reduce bioavailability.

  • Intraperitoneal (i.p.): Common in rodents, offering rapid absorption, though there's a risk of injection into an organ.

  • Subcutaneous (s.c.): Slower absorption compared to i.p. or i.v., providing a more sustained effect.

  • Intravenous (i.v.): Bypasses absorption barriers, leading to a rapid onset of action, but also a shorter duration.

  • Intramuscular (i.m.): Can be painful and cause tissue damage.

The choice of route should be consistent across all experimental groups and justified based on the drug's properties and the experimental question.

Troubleshooting Guides

Issue 1: High Variability in the Tail-Flick Test

Q: My tail-flick latencies are highly variable between animals in the same group. What could be the cause?

A: High variability in the tail-flick test can stem from several factors. Use the following guide to troubleshoot the issue.

Potential CauseTroubleshooting Steps
Inconsistent Heat Source Placement Ensure the heat source is consistently focused on the same spot on the tail for all animals (e.g., 4-5 cm from the tip).
Variable Baseline Tail Temperature Allow the animal to acclimate to the testing room temperature. Skin temperature can significantly affect results.
Animal Movement Ensure the animal is properly restrained but not overly stressed. Excessive movement can alter the distance from the heat source.
Experimenter Bias The experimenter should be blinded to the treatment groups to avoid unconscious bias in recording the flick latency.
Heat Source Intensity Fluctuation Calibrate the heat source regularly to ensure a consistent output.

Experimental Workflow: Tail-Flick Test

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimatize Acclimatize Animal to Room (30-60 min) restrain Gently Place Animal in Restrainer acclimatize->restrain position Position Tail over Heat Source restrain->position start_test Start Heat Stimulus and Timer position->start_test observe Observe for Tail Flick start_test->observe stop_stimulus Stop Heat Stimulus Immediately After Flick observe->stop_stimulus Flick Detected cutoff Apply Cut-off Time (if no flick) observe->cutoff No Flick record Record Latency release Return Animal to Home Cage record->release stop_stimulus->record cutoff->record

Caption: A standardized workflow for the tail-flick test is crucial for reproducibility.

Issue 2: Inconsistent Results in the Hot Plate Test

Q: I'm observing a wide range of response times in my hot plate test, even within my control group. Why is this happening?

A: The hot plate test is sensitive to subtle procedural and environmental changes. Consider the following troubleshooting points.

Potential CauseTroubleshooting Steps
Inaccurate or Fluctuating Plate Temperature Verify the plate temperature with a calibrated surface thermometer. Ensure the hot plate maintains a stable temperature.
Observer Bias in Endpoint Determination Clearly define the behavioral endpoint (e.g., hind paw lick, jump). The same observer, blinded to treatment, should score all animals.
Learned Behavior If animals are tested repeatedly, they may learn to anticipate the stimulus, altering their response time.
Inconsistent Handling Handle all animals in a consistent and calm manner to avoid inducing stress.
Dirty Plate Surface Clean the hot plate surface between each animal to remove any urine or feces, which can alter heat transfer.

Hot Plate Temperature Recommendations

ParameterRecommended Value
Plate Temperature 52°C to 55°C
Cut-off Time 30 to 60 seconds
Issue 3: Difficulty Obtaining a Stable Baseline in the Von Frey Test

Q: My animals' baseline paw withdrawal thresholds in the von Frey test are inconsistent from day to day. What should I do?

A: Achieving a stable baseline in the von Frey test is critical for detecting treatment effects. Here’s how to troubleshoot this issue.

Potential CauseTroubleshooting Steps
Improper Filament Application Apply the filament perpendicularly to the plantar surface of the hind paw until it just begins to bend. Avoid rapid application.
Inconsistent Testing Environment Perform the test in a quiet room, on a wire mesh floor to allow access to the paw, and at the same time each day.
Animal Stress or Activity Allow animals to fully acclimate to the testing chambers. Do not test animals that are actively grooming or exploring.
Experimenter Variability A single, well-trained experimenter should perform all the von Frey testing for a given study.
Filament Condition Inspect filaments regularly for damage or bending. Store them properly to maintain their calibrated force.

Logical Flow for Von Frey "Up-Down" Method

G start Start with Filament Near Expected 50% Threshold apply Apply Filament start->apply response Paw Withdrawal? apply->response next_weaker Apply Next Weaker Filament response->next_weaker Yes next_stronger Apply Next Stronger Filament response->next_stronger No record Record Response Pattern next_weaker->record next_stronger->record record->apply calculate Calculate 50% Threshold record->calculate After 4-6 stimuli post- first response change

Caption: The "up-down" method helps to efficiently determine the 50% paw withdrawal threshold.

Signaling Pathways

Simplified Nociceptive Signaling Pathway

Pain perception begins with the activation of nociceptors, specialized sensory neurons that detect noxious stimuli. This signal is then transmitted to the spinal cord and relayed to the brain.

G cluster_PNS Peripheral Nervous System cluster_CNS Central Nervous System stimulus Noxious Stimulus (Heat, Mechanical) nociceptor Nociceptor Activation stimulus->nociceptor signal_prop Signal Propagation (Aδ and C fibers) nociceptor->signal_prop spinal_cord Dorsal Horn of Spinal Cord signal_prop->spinal_cord brain Ascending Pathways to Brain spinal_cord->brain perception Pain Perception (Thalamus, Cortex) brain->perception

Caption: Overview of the primary afferent pathway for nociceptive signals.

References

Improving purity of synthetic H-Tyr-D-Ala-Gly-Phe-Met-NH2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthetic peptide H-Tyr-D-Ala-Gly-Phe-Met-NH₂. The information is designed to help improve the purity of the final product by addressing common issues encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed during the synthesis of H-Tyr-D-Ala-Gly-Phe-Met-NH₂?

A1: The most common impurities are typically related to the methionine residue and process-related impurities from solid-phase peptide synthesis (SPPS). These include oxidized methionine (methionine sulfoxide), S-alkylated methionine, deletion sequences, and truncated sequences.[1][2][3][4]

Q2: Why is the methionine residue so susceptible to modification?

A2: The thioether side chain of methionine is nucleophilic and highly susceptible to oxidation and alkylation, particularly under the acidic conditions of cleavage from the solid support.[2] The use of strong acids like trifluoroacetic acid (TFA) can generate reactive carbocations that alkylate the methionine. Oxidation can occur due to exposure to atmospheric oxygen or oxidizing agents.

Q3: How can I detect these impurities?

A3: The primary methods for detecting impurities in synthetic peptides are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). HPLC can separate the desired peptide from impurities, and MS can identify the impurities by their mass-to-charge ratio.

Troubleshooting Guides

Issue 1: Unexpected peak in HPLC with a +16 Da mass shift.

Likely Cause: This mass increase is characteristic of the oxidation of the methionine residue to methionine sulfoxide (Met(O)).

Troubleshooting Steps:

  • Optimize Cleavage Conditions:

    • Use a freshly prepared cleavage cocktail containing scavengers that can prevent or reduce oxidation.

    • Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.

  • Post-Synthesis Reduction:

    • If oxidation has already occurred, the methionine sulfoxide can be reduced back to methionine. A common method involves treatment with ammonium iodide and dimethyl sulfide.

Issue 2: Unexpected peak in HPLC with a +56 Da mass shift.

Likely Cause: This mass increase is characteristic of S-alkylation of the methionine residue by a tert-butyl cation, forming an S-tert-butylsulfonium salt. This typically occurs during the TFA-mediated cleavage step.

Troubleshooting Steps:

  • Optimize Cleavage Cocktail:

    • The most effective way to prevent S-alkylation is to use scavengers in the cleavage cocktail that can trap reactive carbocations. Common scavengers include triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT), and thioanisole.

  • Reverse the S-alkylation:

    • Reversing the sulfonium salt to the free methionine-containing peptide can be achieved by heating the peptide in a dilute acetic acid solution.

Issue 3: Presence of multiple peaks in HPLC with lower molecular weights than the target peptide.

Likely Cause: These are likely deletion or truncated sequences that arise from incomplete coupling or deprotection steps during solid-phase peptide synthesis (SPPS).

Troubleshooting Steps:

  • Optimize Coupling Reactions:

    • For difficult couplings, consider performing a double coupling or using a more potent coupling reagent like HATU instead of HBTU.

    • Increasing the concentration of the amino acid and coupling reagents can also improve coupling efficiency.

  • Ensure Complete Deprotection:

    • Incomplete removal of the Fmoc protecting group is a common cause of deletion sequences. Extend the deprotection time or perform a second deprotection step.

    • Use a qualitative test, like the Kaiser test, to confirm the complete deprotection of the primary amine before proceeding to the next coupling step.

  • Capping Unreacted Chains:

    • After each coupling step, any unreacted N-terminal amines can be permanently blocked or "capped" by acetylation with acetic anhydride. This prevents them from reacting in subsequent cycles and makes the resulting truncated peptides easier to separate during purification.

Data Presentation

Table 1: Common Methionine-Related Impurities

ImpurityMass Shift (Da)Common Cause
Methionine Sulfoxide+16Oxidation during synthesis or cleavage
S-tert-butylsulfonium salt+56S-alkylation by tert-butyl cations during cleavage

Table 2: Troubleshooting Summary for Common Impurities

IssueLikely CausePrevention StrategiesRemediation
+16 Da peak (Oxidation)Methionine OxidationUse scavengers in cleavage, inert atmospherePost-synthesis reduction (e.g., NH₄I/DMS)
+56 Da peak (Alkylation)S-alkylation of MethionineUse scavengers in cleavage (e.g., TIS, EDT)Heat in dilute acetic acid
Lower MW peaksDeletion/TruncationOptimize coupling/deprotection, cappingHPLC Purification

Experimental Protocols

Protocol 1: Post-Synthesis Reduction of Oxidized Methionine

This protocol is for the reduction of methionine sulfoxide back to methionine in the purified peptide.

  • Reagent Preparation: Prepare a solution of ammonium iodide (NH₄I) and dimethyl sulfide (DMS) in water. A typical concentration is a 10-fold molar excess of each reagent relative to the peptide.

  • Dissolve Peptide: Dissolve the peptide containing the oxidized methionine in a minimal amount of the NH₄I/DMS solution.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by HPLC and mass spectrometry. The reaction is typically complete within a few hours.

  • Purification: Once the reduction is complete, purify the peptide using reversed-phase HPLC to remove the reagents and any byproducts.

Protocol 2: Cleavage Cocktail for Minimizing Methionine Side Reactions

This protocol is based on findings to eliminate the oxidation of methionine during peptide cleavage.

  • Resin Preparation: Following solid-phase peptide synthesis (SPPS), thoroughly wash the peptidyl-resin with dichloromethane (DCM) and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail consisting of:

    • 95% Trifluoroacetic acid (TFA)

    • 2.5% Triisopropylsilane (TIS)

    • 2.5% Water

    • For peptides also containing cysteine, the addition of 1,2-ethanedithiol (EDT) is recommended.

    • A combination of Trimethylsilyl chloride (TMSCl) and Triphenylphosphine (PPh₃) has been shown to be highly effective in eradicating oxidation.

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptidyl-resin (approximately 10 mL per gram of resin).

  • Incubation: Gently shake the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Purification: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum. The crude peptide is then ready for HPLC purification.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_analysis_purification Analysis & Purification SPPS Solid-Phase Peptide Synthesis (H-Tyr-D-Ala-Gly-Phe-Met-NH2) Cleavage Cleavage from Resin (TFA Cocktail + Scavengers) SPPS->Cleavage Crude_Analysis Crude Peptide Analysis (HPLC/MS) Cleavage->Crude_Analysis Purification Reversed-Phase HPLC Crude_Analysis->Purification Pure_Analysis Purity & Identity Check (HPLC/MS) Purification->Pure_Analysis Lyophilization Lyophilization Pure_Analysis->Lyophilization

Caption: A typical experimental workflow for the synthesis and purification of H-Tyr-D-Ala-Gly-Phe-Met-NH₂.

troubleshooting_logic Start Crude Peptide Analysis (HPLC/MS) Impurity_Detected Impurity Detected? Start->Impurity_Detected Mass_Shift Determine Mass Shift Impurity_Detected->Mass_Shift Yes Purify HPLC Purification Impurity_Detected->Purify No Plus_16 +16 Da (Oxidation) Mass_Shift->Plus_16 Plus_56 +56 Da (Alkylation) Mass_Shift->Plus_56 Lower_MW Lower MW (Deletion/Truncation) Mass_Shift->Lower_MW Optimize_Cleavage Optimize Cleavage (Scavengers, Inert Atm.) Plus_16->Optimize_Cleavage Reduce_Peptide Post-Synthesis Reduction Plus_16->Reduce_Peptide Plus_56->Optimize_Cleavage Optimize_SPPS Optimize SPPS (Coupling, Deprotection, Capping) Lower_MW->Optimize_SPPS Optimize_Cleavage->Purify Reduce_Peptide->Purify Optimize_SPPS->Purify

Caption: A troubleshooting decision tree for identifying and addressing common impurities.

signaling_pathway cluster_SPPS_Cycle SPPS Cycle cluster_Side_Reactions Potential Side Reactions cluster_Impurities Resulting Impurities Deprotection Fmoc Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Incomplete_Deprotection Incomplete Deprotection Deprotection->Incomplete_Deprotection if incomplete Washing Washing Coupling->Washing Incomplete_Coupling Incomplete Coupling Coupling->Incomplete_Coupling if incomplete Washing->Deprotection Deletion_Sequence Deletion Sequence Incomplete_Deprotection->Deletion_Sequence Truncated_Sequence Truncated Sequence Incomplete_Coupling->Truncated_Sequence

Caption: The relationship between SPPS side reactions and resulting impurities.

References

Technical Support Center: H-Tyr-D-Ala-Gly-Phe-Met-NH2 ([D-Ala2]-Met-enkephalinamide)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and experimental use of the synthetic opioid peptide H-Tyr-D-Ala-Gly-Phe-Met-NH2, also known as [D-Ala2]-Met-enkephalinamide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a synthetic pentapeptide and a potent and long-lasting analog of Met-enkephalin. Its primary application is as a selective agonist for opioid receptors, particularly the mu (µ) and delta (δ) receptors, making it a valuable tool in pain research and the development of novel analgesics. The substitution of D-Alanine at the second position confers resistance to degradation by brain enzymes, resulting in a significantly longer half-life compared to its natural counterpart.[1]

Q2: How should I store the lyophilized this compound powder?

A2: Lyophilized this compound should be stored in a freezer at or below -20°C for long-term storage. For short-term storage, refrigeration at 4°C is acceptable for a few weeks. It is crucial to keep the vial tightly sealed and protected from light and moisture to prevent degradation.

Q3: How do I reconstitute the lyophilized peptide?

A3: To reconstitute the peptide, allow the vial to warm to room temperature before opening to avoid condensation. The choice of solvent depends on the experimental requirements. For aqueous solutions, sterile, distilled water or a buffer solution (pH 5-7) is recommended. For organic stock solutions, dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can be used. It is advisable to first dissolve the peptide in a small amount of the organic solvent and then slowly add the aqueous buffer to the desired concentration.

Q4: What is the stability of this compound in solution?

A4: The stability of this compound in solution is limited. For optimal results, it is recommended to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be aliquoted into single-use volumes and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can lead to peptide degradation. Peptides containing methionine are susceptible to oxidation, so long-term storage in solution is not advised.

Troubleshooting Guides

In Vitro Experiments (e.g., Receptor Binding Assays)
Problem Possible Cause Troubleshooting Steps
Low Specific Binding 1. Degraded peptide. 2. Inactive receptors in the cell membrane preparation. 3. Incorrect buffer composition or pH. 4. Insufficient incubation time.1. Use a fresh stock of the peptide; verify its purity if possible. 2. Prepare fresh cell membranes and confirm receptor expression. 3. Ensure the binding buffer is at the optimal pH (typically 7.4) and contains necessary ions. 4. Optimize the incubation time to ensure binding equilibrium is reached.
High Non-Specific Binding 1. Radioligand concentration is too high. 2. Insufficient washing. 3. Radioligand binding to filters or tubes.1. Use a radioligand concentration at or below its Kd. 2. Increase the number and volume of washes with ice-cold wash buffer.[2] 3. Pre-soak filters in a blocking agent like polyethyleneimine (PEI) and include a carrier protein like BSA in the buffer.[2]
Inconsistent Results 1. Pipetting errors. 2. Variability in cell membrane preparations. 3. Temperature fluctuations during incubation.1. Calibrate pipettes regularly and use proper pipetting techniques. 2. Use a consistent protocol for membrane preparation and perform a protein quantification assay for each batch. 3. Ensure a stable and consistent incubation temperature.
In Vivo Experiments (e.g., Analgesia Studies)
Problem Possible Cause Troubleshooting Steps
Lack of Analgesic Effect 1. Incorrect dose. 2. Poor bioavailability of the peptide. 3. Rapid degradation in vivo (despite D-Ala substitution).1. Perform a dose-response study to determine the optimal effective dose. 2. Consider different routes of administration (e.g., intracerebroventricular vs. intravenous) to bypass the blood-brain barrier if necessary. 3. While more stable, some degradation can still occur; ensure proper handling and administration immediately after preparation.
High Variability in Animal Response 1. Animal stress. 2. Differences in animal age, weight, or strain. 3. Inconsistent drug administration.1. Acclimatize animals to the experimental setup and handle them gently to minimize stress. 2. Use animals of the same age, weight range, and genetic strain. 3. Ensure accurate and consistent administration of the peptide solution.
Unexpected Side Effects 1. Off-target effects. 2. Dose is too high.1. Confirm the selectivity of the peptide for the target receptors in vitro. 2. Lower the dose and carefully observe the animals for any adverse reactions.

Data Presentation

Storage and Stability Summary
Condition Lyophilized Powder In Solution
Long-term Storage -20°C to -80°C (for years)-80°C (up to 3-4 months, aliquoted)
Short-term Storage 4°C (for weeks)4°C (for a few days)
Light Sensitivity Protect from lightProtect from light
Freeze-Thaw Cycles N/AAvoid
Recommended pH N/A5.0 - 7.0
Recommended Solvents for Reconstitution
Solvent Concentration Notes
Sterile WaterUp to 1 mg/mLSonication may be required for complete dissolution.
0.1% Acetic Acid in Water> 1 mg/mLHelps to solubilize basic peptides.
DMSOUp to 10 mg/mLUse for preparing concentrated stock solutions. Dilute further in aqueous buffers for experiments.

Experimental Protocols

Protocol 1: In Vitro Opioid Receptor Binding Assay

Objective: To determine the binding affinity of this compound for mu (µ) and delta (δ) opioid receptors.

Materials:

  • Cell membranes expressing the opioid receptor of interest.

  • Radioligand (e.g., [³H]DAMGO for µ-receptors, [³H]Naltrindole for δ-receptors).

  • This compound (unlabeled ligand).

  • Binding Buffer (50 mM Tris-HCl, pH 7.4).

  • Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and vials.

  • Liquid scintillation counter.

Procedure:

  • Preparation of Reagents: Prepare a series of dilutions of both the radioligand and this compound in binding buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation to each well.

  • Total Binding: To designated wells, add a fixed concentration of the radioligand.

  • Non-specific Binding: To another set of wells, add the radioligand and a high concentration of a non-labeled universal opioid antagonist (e.g., naloxone).

  • Competitive Binding: To the remaining wells, add the fixed concentration of radioligand and increasing concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer.[2]

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of this compound to determine the IC50, from which the Ki (binding affinity) can be calculated.

Protocol 2: In Vivo Hot Plate Test for Analgesia

Objective: To assess the analgesic effect of this compound in a rodent model of thermal pain.

Materials:

  • This compound.

  • Sterile saline solution (vehicle).

  • Hot plate apparatus set to a constant temperature (e.g., 55 ± 0.5°C).

  • Experimental animals (e.g., mice or rats).

Procedure:

  • Acclimatization: Acclimatize the animals to the testing room and the hot plate apparatus for several days before the experiment.

  • Baseline Measurement: Determine the baseline latency for each animal by placing it on the hot plate and recording the time it takes to exhibit a pain response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.

  • Drug Administration: Administer this compound or the vehicle control via the desired route (e.g., subcutaneous, intravenous, or intracerebroventricular).

  • Post-treatment Measurements: At predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), place each animal back on the hot plate and measure the response latency.

  • Data Analysis: Calculate the percentage of Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Compare the %MPE between the treated and control groups to determine the analgesic effect.

Mandatory Visualizations

G cluster_0 Opioid Receptor Signaling Pathway peptide This compound receptor μ/δ Opioid Receptor (GPCR) peptide->receptor Binds to g_protein Gi/o Protein receptor->g_protein Activates g_alpha Gαi/o g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylyl Cyclase g_alpha->ac Inhibits ca_channel Voltage-gated Ca²⁺ Channel g_beta_gamma->ca_channel Inhibits k_channel K⁺ Channel g_beta_gamma->k_channel Activates camp ↓ cAMP ac->camp ca_influx ↓ Ca²⁺ Influx ca_channel->ca_influx neurotransmitter ↓ Neurotransmitter Release ca_influx->neurotransmitter k_efflux ↑ K⁺ Efflux (Hyperpolarization) k_channel->k_efflux k_efflux->neurotransmitter analgesia Analgesia neurotransmitter->analgesia Leads to

Caption: Opioid Receptor Signaling Pathway for Analgesia.

G cluster_1 In Vivo Analgesia Experimental Workflow acclimatization Animal Acclimatization baseline Baseline Latency Measurement (Hot Plate Test) acclimatization->baseline administration Peptide/Vehicle Administration baseline->administration post_treatment Post-treatment Latency Measurement (Time Points) administration->post_treatment analysis Data Analysis (%MPE) post_treatment->analysis results Results & Conclusion analysis->results

References

Technical Support Center: Troubleshooting Artifacts in Mass Spectrometry of Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying, troubleshooting, and mitigating common artifacts encountered during the mass spectrometry of peptides.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues in a question-and-answer format, providing detailed troubleshooting steps and preventative measures.

Category 1: In-Source Fragmentation (ISF) and In-Source Decay (ISD)

Q1: I am observing unexpected peptide fragments in my mass spectrum that are not from my targeted MS/MS fragmentation. What could be the cause?

A1: You are likely observing in-source fragmentation (ISF) or in-source decay (ISD). ISF is a phenomenon in electrospray ionization (ESI) where peptides fragment in the ion source before reaching the mass analyzer.[1] This can be caused by high cone voltage (also known as declustering potential or fragmentor voltage), elevated source temperatures, or the inherent instability of certain peptides.[1][2] ISD is a similar process that occurs in matrix-assisted laser desorption/ionization (MALDI) due to prompt fragmentation after ionization.

Troubleshooting Steps:

  • Optimize Cone Voltage/Declustering Potential: This is the most critical parameter for controlling ISF.[2][3] Systematically reduce the cone voltage in increments and observe the effect on the intensity of the suspected in-source fragments versus the precursor ion.

  • Lower Source Temperature: High source temperatures can contribute to the thermal degradation of peptides, leading to fragmentation. Gradually decrease the source temperature to find a balance between efficient desolvation and minimal fragmentation.

  • Adjust Nebulizer Gas Flow: In some cases, adjusting the nebulizer gas flow can influence the extent of ISF.

  • Modify Mobile Phase Composition: The composition of your mobile phase can affect the stability of your peptides in the gas phase. Experiment with different solvent compositions or additives.

Q2: How can I differentiate between true low-abundance peptides and in-source fragments of highly abundant peptides?

A2: This can be challenging, but there are a few strategies:

  • Chromatographic Co-elution: In-source fragments will have the same retention time as their parent peptide. If you suspect a low-intensity peak is an in-source fragment, check if it co-elutes perfectly with a much more abundant peptide.

  • Correlation of Intensities: The intensity of an in-source fragment should correlate with the intensity of its parent peptide across different runs or samples.

  • Systematic Variation of Source Conditions: As mentioned in Q1, systematically lowering the cone voltage should decrease the intensity of the in-source fragment while increasing the intensity of the parent ion.

Category 2: Chemical Modifications

Q3: I am seeing a +0.984 Da mass shift in some of my peptides, especially those containing asparagine (N) or glutamine (Q). What is this modification?

A3: This mass shift is characteristic of deamidation, the conversion of an asparagine or glutamine residue to aspartic acid or glutamic acid, respectively, with the loss of an ammonia group. While deamidation can be a genuine post-translational modification (PTM), it is also a very common artifact introduced during sample preparation, particularly at high pH and elevated temperatures.

Q4: How can I minimize artificial deamidation during my sample preparation?

A4: The key is to control the pH and temperature of your sample preparation steps.

  • Use a Lower pH Buffer for Digestion: While trypsin is most active at a slightly alkaline pH, using a buffer closer to neutral (e.g., pH 6.5-7.2) can significantly reduce deamidation.

  • Shorten Digestion Time: Prolonged incubation at 37°C can increase deamidation. Consider using a faster-acting trypsin or a higher enzyme-to-substrate ratio to shorten the digestion time.

  • Optimize Buffer Composition: Studies have shown that using Tris-HCl buffer can lead to lower levels of deamidation compared to ammonium bicarbonate.

Q5: My peptides containing methionine (M) or tryptophan (W) show a +15.995 Da mass shift. What is causing this?

A5: This mass shift is indicative of oxidation, a common chemical modification where an oxygen atom is added to the peptide. Methionine and tryptophan are particularly susceptible to oxidation. This can occur during sample preparation, storage, or even during the electrospray process itself.

Troubleshooting and Prevention:

  • Use High-Purity Solvents: Ensure all solvents are fresh and of high purity to minimize the presence of oxidizing contaminants.

  • Minimize Sample Exposure to Air: Work quickly and keep samples covered to reduce exposure to atmospheric oxygen.

  • Degas Solvents: For particularly sensitive samples, consider degassing your solvents to remove dissolved oxygen.

  • Avoid Oxidizing Agents: Be mindful of any reagents in your workflow that could act as oxidizing agents.

Category 3: Contaminants

Q6: I am consistently seeing peaks corresponding to keratins in my spectra, which are overwhelming the signals from my proteins of interest. How can I get rid of them?

A6: Keratin contamination is a pervasive problem in proteomics, originating from skin, hair, dust, and even some lab consumables. It is not uncommon for keratin-derived peptides to constitute over 25% of the total peptide content in a sample.

Prevention Protocol:

  • Work in a Clean Environment: Whenever possible, perform sample preparation in a laminar flow hood to minimize exposure to airborne dust and particles.

  • Wear Appropriate Personal Protective Equipment (PPE): Always wear powder-free nitrile gloves, a clean lab coat, and consider using hairnets and face masks. Avoid latex gloves as they can be a source of contamination.

  • Meticulous Cleaning: Thoroughly clean all work surfaces, pipettes, and equipment with ethanol and high-purity water before use.

  • Use High-Purity Reagents and Consumables: Use fresh, high-purity reagents and opt for low-binding "proteomics-grade" plasticware.

  • Keep Samples Covered: Minimize the time that samples, gels, and reagent containers are exposed to the air.

Q7: I am observing a series of repeating peaks in my spectrum, often with a mass difference of 44 Da. What are these?

A7: A repeating pattern of peaks with a mass difference of 44 Da is a classic sign of polyethylene glycol (PEG) contamination. PEG is a common ingredient in detergents (like Triton X-100 and Tween), as well as some plastics and personal care products. Other polymers like polypropylene glycol (PPG) can also be present and show different repeating units.

Troubleshooting and Prevention:

  • Avoid PEG-Containing Detergents: If possible, use detergents that are specifically designed for mass spectrometry and are easily removable, or avoid them altogether.

  • Careful Handling and Glassware: Be aware that PEG can be a component of hand creams. Ensure that all glassware is thoroughly rinsed with high-purity water and organic solvents to remove any residual detergent.

  • Use High-Quality Consumables: Some plasticware can leach polymers. Use high-quality, virgin plastic tubes.

  • Sample Cleanup: If PEG contamination is unavoidable, consider using a sample cleanup procedure such as solid-phase extraction (SPE) to remove it before MS analysis.

Quantitative Data Summary

The following tables provide a summary of common artifacts with their corresponding mass shifts and typical prevalence.

Table 1: Common Chemical Modifications and their Mass Shifts

ModificationAffected Residue(s)Monoisotopic Mass Shift (Da)Average Mass Shift (Da)
DeamidationN, Q+0.9840+0.9848
OxidationM, W, P, H, C+15.9949+15.9994
CarbamylationK, N-terminus+43.0058+43.0247
AcetylationK, N-terminus+42.0106+42.0373
MethylationK, R+14.0157+14.0266
PhosphorylationS, T, Y+79.9663+79.9799

Table 2: Common Contaminants and their Characteristics

ContaminantCommon Source(s)Characteristic Mass Spectrum Signature
Human KeratinsSkin, hair, dust, clothingA series of abundant peptide peaks from known keratin proteins
TrypsinIn-solution or in-gel digestionAutolysis peaks of trypsin
Polyethylene Glycol (PEG)Detergents (Triton, Tween), plastics, cosmeticsRepeating series of peaks with a mass difference of 44.0262 Da
Polypropylene Glycol (PPG)Various industrial and lab productsRepeating series of peaks with a mass difference of 58.0419 Da
PhthalatesPlasticsCharacteristic peaks, e.g., m/z 149.0233
PolysiloxanesSilicone-containing products (e.g., some labware, septa)Repeating series of peaks with a mass difference of 74.0188 Da

Experimental Protocols

Protocol 1: Minimizing Keratin Contamination during In-Gel Digestion

  • Pre-Digestion:

    • Perform all steps in a laminar flow hood.

    • Wear powder-free nitrile gloves, a clean lab coat, and a hairnet.

    • Clean the work surface and all equipment (gel trays, scalpels, etc.) with 70% ethanol followed by high-purity water.

    • Use pre-cast gels if possible, as they tend to have lower levels of keratin contamination.

    • When excising gel bands, use a new, clean scalpel for each band and handle the gel minimally.

  • Destaining and Digestion:

    • Place the excised gel bands in a new, low-binding microcentrifuge tube.

    • Use high-purity, proteomics-grade reagents for all destaining, reduction, alkylation, and digestion steps.

    • Keep the tubes capped as much as possible to prevent dust from entering.

  • Peptide Extraction:

    • Extract peptides from the gel pieces using a solution of acetonitrile and formic acid.

    • Transfer the extracted peptides to a new, clean tube for subsequent cleanup and analysis.

Visualizations

The following diagrams illustrate key workflows and relationships related to artifact troubleshooting in peptide mass spectrometry.

Troubleshooting_High_Background_Noise cluster_lc LC System Check cluster_ms MS System Check cluster_sample Sample Preparation Check start High Background Noise Observed lc_check Isolate LC from MS start->lc_check solvent_check Analyze Solvents Directly lc_check->solvent_check Noise Persists source_clean Clean Ion Source lc_check->source_clean Noise Disappears blank_run Run Blank Gradient solvent_check->blank_run Solvents Clean reagent_check Use Fresh, High-Purity Reagents solvent_check->reagent_check Solvents Contaminated column_check Bypass Column blank_run->column_check Blank is Noisy blank_run->source_clean Blank is Clean column_check->source_clean Column is Clean column_check->reagent_check Column is Contaminated calibration_check Check Calibration source_clean->calibration_check protocol_review Review Sample Prep Protocol calibration_check->protocol_review end_clean Noise Reduced reagent_check->end_clean protocol_review->end_clean

Troubleshooting Workflow for High Background Noise.

Artifact_Sources cluster_sample_prep Sample Preparation cluster_lc_system LC System cluster_ms_system MS System cluster_artifacts Resulting Artifacts reagents Reagents (e.g., Urea, Buffers) chem_mod Chemical Modifications (Deamidation, Oxidation) reagents->chem_mod digestion Enzymatic Digestion (e.g., Trypsin) digestion->chem_mod handling Handling & Environment contaminants Contaminants (Keratin, PEG, Detergents) handling->contaminants labware Labware (e.g., Tubes, Tips) labware->contaminants solvents Mobile Phase Solvents solvents->contaminants adducts Adducts (Na+, K+) solvents->adducts tubing Tubing & Fittings tubing->contaminants column Column Bleed column->contaminants ion_source Ion Source isf In-Source Fragmentation ion_source->isf

Sources of Common Mass Spectrometry Artifacts.

References

Technical Support Center: Reproducibility of H-Tyr-D-Ala-Gly-Phe-Met-NH2 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for H-Tyr-D-Ala-Gly-Phe-Met-NH2, a synthetic opioid peptide analog of enkephalin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to enhance the reproducibility of experiments involving this peptide.

I. Peptide Synthesis and Characterization

This section addresses common issues related to the synthesis, purification, and characterization of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for synthesizing this compound?

A1: The standard and most efficient method for synthesizing this compound is Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.[1][2] This approach involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support. A Rink Amide resin is typically used to obtain the C-terminal amide.

Q2: What are the critical chemical properties of this compound to consider during experiments?

A2: Key chemical identifiers and properties are summarized in the table below. Understanding these is crucial for accurate experimental design and data interpretation.

PropertyValue
IUPAC Name L-tyrosyl-D-alanyl-glycyl-L-phenylalanyl-L-methioninamide
Molecular Formula C₂₈H₃₈N₆O₆S
Molecular Weight 586.70 g/mol [1]
CAS Number 61090-95-7[1]
Alternative Names [D-Ala2]-Met-enkephalinamide, DAMME

Q3: How can I confirm the purity and identity of my synthesized peptide?

A3: The purity and identity of this compound should be validated using a combination of analytical techniques:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight. The expected monoisotopic mass is 586.2574 g/mol , and a prominent [M+H]⁺ ion should be observed at m/z 587.2647.

Troubleshooting Guide: Synthesis and Purification
Observed Problem Potential Cause Recommended Solution
Low peptide yield after synthesis. Incomplete coupling reactions during SPPS.- Increase coupling time and/or temperature.- Use a different coupling reagent (e.g., HATU, HBTU).- Double couple difficult amino acids.
Steric hindrance.- For difficult couplings, consider using pseudoproline dipeptides.
Multiple peaks in the crude HPLC chromatogram. Incomplete deprotection of Fmoc groups.- Increase piperidine treatment time or use fresh piperidine solution.
Deletion sequences.- Ensure efficient coupling at each step.
Side reactions (e.g., oxidation of Methionine).- Use scavengers (e.g., triisopropylsilane) during cleavage.- Handle the peptide under an inert atmosphere.
Peptide is difficult to purify by HPLC. Poor peak shape or resolution.- Optimize the HPLC gradient and flow rate.- Try a different column with a different stationary phase or pore size.
Co-elution of impurities.- Adjust the pH of the mobile phase.
Incorrect mass observed in MS. Incomplete removal of protecting groups.- Extend cleavage time or use a stronger cleavage cocktail.
Oxidation of Methionine.- The mass will increase by 16 Da. Use antioxidants during synthesis and storage.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual Fmoc SPPS of this compound on a Rink Amide resin.

1. Resin Preparation:

  • Swell the Rink Amide resin in dimethylformamide (DMF) for 1 hour.

2. Amino Acid Coupling (Repeating Cycle):

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminal amino acid.
  • Washing: Wash the resin thoroughly with DMF.
  • Coupling:
  • Activate the next Fmoc-protected amino acid (3 equivalents) with a coupling reagent like HBTU (3 equivalents) and a base like DIPEA (6 equivalents) in DMF.
  • Add the activated amino acid solution to the resin and agitate for 2 hours.
  • Washing: Wash the resin with DMF.
  • Repeat this cycle for each amino acid in the sequence (Met, Phe, Gly, D-Ala, Tyr).

3. Cleavage and Deprotection:

  • Wash the fully assembled peptide-resin with dichloromethane (DCM) and dry it.
  • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 3 hours.
  • Filter the resin and collect the filtrate.

4. Precipitation and Purification:

  • Precipitate the peptide by adding the TFA solution to cold diethyl ether.
  • Centrifuge to pellet the crude peptide, wash with ether, and dry.
  • Purify the crude peptide using preparative RP-HPLC.
  • Lyophilize the pure fractions to obtain the final product as a white powder.

Expected Yield: The final yield of the purified peptide is typically in the range of 15-30%.

Visualization: SPPS Workflow

SPPS_Workflow Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple Fmoc-AA-OH (HBTU/DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for each amino acid Wash2->Repeat Cleavage Cleavage from Resin (TFA Cocktail) Wash2->Cleavage After last AA Repeat->Coupling Precipitation Precipitate in Ether Cleavage->Precipitation Purification HPLC Purification Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization Final_Product This compound Lyophilization->Final_Product

A simplified workflow for the Solid-Phase Peptide Synthesis of this compound.

II. In Vitro Assays: Receptor Binding and Functional Analysis

This section provides guidance on performing and troubleshooting in vitro experiments with this compound.

Frequently Asked Questions (FAQs)

Q4: Which receptors does this compound bind to?

A4: this compound is an analog of Met-enkephalin and primarily binds to opioid receptors. It has a high affinity for the mu-opioid receptor (MOR) and a significantly lower affinity for the delta-opioid receptor (DOR).[1]

Q5: What are typical binding affinity (Ki) and functional potency (EC50/IC50) values for this peptide?

A5: The binding affinity and functional potency can vary depending on the assay conditions. For a similar tetrapeptide amide analog (H-Tyr-D-Ala-Gly-Phe-NH2), a Ki value of 2.8 nM for the mu-opioid receptor has been reported. Functional assays for this compound would be expected to yield EC50 or IC50 values in the nanomolar range for MOR-mediated signaling.

Troubleshooting Guide: In Vitro Assays
Observed Problem Potential Cause Recommended Solution
High non-specific binding in receptor binding assays. The peptide is sticking to plasticware or filter membranes.- Add a carrier protein like BSA (0.1%) to the assay buffer.- Pre-soak filter plates with a blocking agent like polyethyleneimine (PEI).- Include a non-ionic detergent (e.g., 0.05% Tween-20) in the wash buffer.
Inappropriate buffer composition.- Optimize the pH and ionic strength of the buffer.
Low or no signal in functional assays (e.g., cAMP inhibition). Peptide degradation by proteases in the cell culture medium.- Use serum-free media for the assay or add a protease inhibitor cocktail.
Poor peptide solubility.- Prepare stock solutions in an appropriate solvent like DMSO and ensure final concentration in the assay is soluble.
Incorrect cell density or receptor expression level.- Optimize cell seeding density and confirm receptor expression.
High variability between replicate wells. Inaccurate pipetting of the peptide.- Use calibrated pipettes and perform serial dilutions carefully.
Cell clumping or uneven cell distribution.- Ensure a single-cell suspension before seeding.
Experimental Protocol: Radioligand Competition Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of this compound for the mu-opioid receptor.

1. Reagents and Materials:

  • Cell membranes expressing the human mu-opioid receptor.
  • [³H]-DAMGO (a selective MOR radioligand).
  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
  • This compound stock solution.
  • Glass fiber filter plates.
  • Scintillation cocktail and counter.

2. Assay Procedure:

  • In a 96-well plate, add binding buffer, a fixed concentration of [³H]-DAMGO (at its Kd), and serial dilutions of this compound.
  • To determine non-specific binding, add a high concentration of a non-labeled MOR agonist (e.g., 10 µM DAMGO) to a set of wells.
  • Initiate the binding reaction by adding the cell membranes (10-20 µg of protein per well).
  • Incubate at room temperature for 1-2 hours to reach equilibrium.
  • Terminate the assay by rapid filtration through the glass fiber filter plate using a cell harvester.
  • Wash the filters with ice-cold wash buffer.
  • Dry the filters, add scintillation cocktail, and measure radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.
  • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC50 value.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization: Opioid Receptor Signaling Pathways

This compound binding to the mu-opioid receptor (a G-protein coupled receptor) primarily activates the inhibitory G-protein (Gi/o) pathway. This can also lead to β-arrestin recruitment, which is involved in receptor desensitization and internalization, and potentially different downstream signaling. The concept of "biased agonism" refers to ligands that preferentially activate one pathway over the other.

Opioid_Signaling cluster_0 Cell Membrane cluster_1 G-protein Pathway cluster_2 β-Arrestin Pathway Peptide This compound MOR Mu-Opioid Receptor (MOR) Peptide->MOR binds G_protein Gi/o Protein MOR->G_protein activates GRK GRK MOR->GRK AC Adenylyl Cyclase G_protein->AC inhibits GIRK GIRK Channels G_protein->GIRK activates Ca_channel Ca²⁺ Channels G_protein->Ca_channel inhibits cAMP cAMP AC->cAMP produces Analgesia Analgesia cAMP->Analgesia GIRK->Analgesia Ca_channel->Analgesia P_MOR Phosphorylated MOR GRK->P_MOR phosphorylates Beta_Arrestin β-Arrestin P_MOR->Beta_Arrestin recruits Internalization Receptor Internalization Beta_Arrestin->Internalization ERK ERK Signaling Beta_Arrestin->ERK Side_Effects Side Effects (e.g., Respiratory Depression) Internalization->Side_Effects ERK->Side_Effects

Signaling pathways activated by this compound binding to the mu-opioid receptor.

III. In Vivo Experiments

This section covers common questions and troubleshooting for in vivo studies using this compound.

Frequently Asked Questions (FAQs)

Q6: What are the common in vivo models used to assess the analgesic effects of this peptide?

A6: Standard in vivo models for assessing analgesia include the tail-flick test, hot plate test, and the acetic acid-induced writhing test in rodents. These models measure the response to thermal or chemical pain stimuli.

Q7: How should this compound be administered for in vivo studies?

A7: The route of administration depends on the experimental question. For central nervous system effects, intracerebroventricular (i.c.v.) or intrathecal (i.t.) injections are common. For systemic effects, intravenous (i.v.), intraperitoneal (i.p.), or subcutaneous (s.c.) routes can be used, although the peptide's ability to cross the blood-brain barrier may be limited.

Troubleshooting Guide: In Vivo Experiments
Observed Problem Potential Cause Recommended Solution
Lack of analgesic effect after systemic administration. Poor bioavailability or rapid degradation in vivo.- Increase the dose.- Consider co-administration with a protease inhibitor (use with caution).- Modify the peptide to improve stability (e.g., PEGylation).
The peptide does not cross the blood-brain barrier.- Use a direct CNS administration route (i.c.v. or i.t.).- Modify the peptide to enhance BBB permeability.
High variability in animal responses. Inconsistent injection technique.- Ensure proper training and consistent administration for all animals.
Stress-induced analgesia in the animals.- Acclimatize animals to the experimental procedures and handling.
Unexpected side effects. The peptide may have off-target effects.- Perform dose-response studies to find the optimal therapeutic window.- Use a selective antagonist (e.g., naloxone) to confirm that the effects are opioid receptor-mediated.
Experimental Protocol: Mouse Tail-Flick Test

This protocol is for assessing the analgesic effect of this compound after central administration.

1. Animals and Acclimatization:

  • Use male mice (e.g., C57BL/6).
  • Acclimatize the animals to the testing environment and handling for several days before the experiment.

2. Baseline Measurement:

  • Measure the baseline tail-flick latency by focusing a beam of radiant heat on the tail and recording the time until the mouse flicks its tail away.
  • Set a cut-off time (e.g., 10-15 seconds) to prevent tissue damage.

3. Peptide Administration:

  • Administer this compound (e.g., via i.c.v. injection) at various doses.
  • Include a vehicle control group.

4. Post-Treatment Measurements:

  • Measure the tail-flick latency at several time points after administration (e.g., 15, 30, 60, and 120 minutes).

5. Data Analysis:

  • Calculate the Percent Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
  • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the analgesic effect.

References

Validation & Comparative

Comparing [D-Ala2]-Met-Enkephalinamide to endogenous enkephalins

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Comparison: [D-Ala2]-Met-Enkephalinamide vs. Endogenous Enkephalins

For researchers and professionals in drug development, understanding the nuances of synthetic opioid peptides compared to their endogenous counterparts is crucial for designing novel therapeutics. This guide provides an objective comparison of [D-Ala2]-Met-Enkephalinamide (DALA), a synthetic analog, and endogenous enkephalins, focusing on their performance with supporting experimental data.

Structural and Functional Overview

Endogenous enkephalins, primarily Met-enkephalin and Leu-enkephalin, are pentapeptides that play a vital role in pain modulation.[1][2][3] They are part of the body's natural pain-relief system, acting as neurotransmitters by binding to opioid receptors.[1][2] However, their therapeutic potential is limited by their rapid degradation in biological systems.

[D-Ala2]-Met-Enkephalinamide is a synthetic analog of Met-enkephalin. Its structure is modified in two key ways: the substitution of D-alanine for glycine at the second position and the amidation of the C-terminus. These modifications confer significant resistance to enzymatic degradation, leading to a more potent and prolonged analgesic effect.

Comparative Data

The following tables summarize the key quantitative differences between [D-Ala2]-Met-Enkephalinamide and endogenous enkephalins.

Table 1: Receptor Binding Affinity (Ki in nM)

Ligandµ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)
Met-Enkephalin ~20~1.1 - 2Low Affinity
[D-Ala2]-Met-Enkephalinamide (DALA) Binds with high affinity, comparable to Met-enkephalin. A mixed µ/δ agonist.Binds with high affinity, comparable to Met-enkephalin. A mixed µ/δ agonist.Low Affinity

Note: Specific Ki values for DALA can vary between studies, but it is consistently reported to be a potent, non-selective agonist at µ and δ opioid receptors. Met-enkephalin is a potent agonist at the δ-opioid receptor and to a lesser extent the µ-opioid receptor, with little to no effect on the κ-opioid receptor.

Table 2: In Vivo Analgesic Activity

CompoundAnalgesic Potency (Method)Duration of Action
Met-Enkephalin Low (rapidly metabolized)Very short (minutes)
[D-Ala2]-Met-Enkephalinamide (DALA) High (e.g., potent inhibition of tail-flick reflex)Long-lasting (hours)

Table 3: Enzymatic Stability

CompoundSusceptibility to Degradation by PeptidasesHalf-life in Plasma/Brain
Met-Enkephalin High (rapidly hydrolyzed by aminopeptidases and enkephalinases)Very short (minutes)
[D-Ala2]-Met-Enkephalinamide (DALA) Low (resistant to enzymatic degradation)Significantly prolonged

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.

Enkephalin_Signaling_Pathway cluster_receptor Opioid Receptor (GPCR) cluster_cell Neuron MOR μOR G_protein Gαi/o Activation MOR->G_protein Activates DOR δOR DOR->G_protein Activates Enkephalin Enkephalin ([D-Ala2]-Met-Enkephalinamide) Enkephalin->MOR Binds to Enkephalin->DOR Binds to AC Adenylyl Cyclase (Inhibition) G_protein->AC Inhibits Ion_Channels Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) G_protein->Ion_Channels Modulates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia (Reduced Neuronal Excitability) cAMP->Analgesia Ion_Channels->Analgesia

Opioid Receptor Signaling Pathway

Analgesic_Assay_Workflow cluster_procedure Hot Plate Test Protocol Animal_Acclimation Acclimate Animal to Test Environment Drug_Administration Administer Test Compound (e.g., DALA or Vehicle) Animal_Acclimation->Drug_Administration Place_on_Hot_Plate Place Animal on Hot Plate (52-55°C) Drug_Administration->Place_on_Hot_Plate After defined time interval Measure_Latency Measure Latency to Paw Lick or Jump Place_on_Hot_Plate->Measure_Latency Data_Analysis Analyze and Compare Latency Times Measure_Latency->Data_Analysis

Experimental Workflow for Analgesia Testing

Enzymatic_Degradation_Pathway cluster_endogenous Endogenous Enkephalin Degradation cluster_synthetic [D-Ala2]-Met-Enkephalinamide Stability Met_Enk Met-Enkephalin (Tyr-Gly-Gly-Phe-Met) Enzymes Peptidases (Aminopeptidase, Neprilysin) Met_Enk->Enzymes Hydrolysis Inactive_Fragments Inactive Fragments DALA DALA (Tyr-D-Ala-Gly-Phe-Met-NH2) Resistant Resistant to Degradation DALA->Resistant Enzymes->Inactive_Fragments Enzymes->Resistant No significant hydrolysis

Enzymatic Degradation Comparison

Experimental Protocols

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a ligand for a specific receptor.

Materials:

  • Cell membranes expressing the opioid receptor of interest (µ, δ, or κ).

  • Radiolabeled ligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR).

  • Unlabeled competing ligand ([D-Ala2]-Met-Enkephalinamide or Met-enkephalin).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound in the binding buffer.

  • Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Analgesia Assessment: Hot Plate Test

The hot plate test is a common method to evaluate the analgesic efficacy of compounds in animal models.

Apparatus:

  • A hot plate apparatus with a controlled surface temperature.

  • A transparent cylinder to confine the animal to the heated surface.

Procedure:

  • Acclimation: Acclimate the animals (typically rats or mice) to the testing room and apparatus to reduce stress-induced responses.

  • Baseline Measurement: Determine the baseline latency for each animal to respond to the heat (e.g., paw licking or jumping) before drug administration. A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.

  • Drug Administration: Administer [D-Ala2]-Met-Enkephalinamide, Met-enkephalin, or a vehicle control via the desired route (e.g., intracerebroventricularly or intravenously).

  • Post-treatment Testing: At various time points after administration, place the animal on the hot plate and record the latency to the first sign of nociception (paw lick or jump).

  • Data Analysis: Compare the post-treatment latencies to the baseline values and between treatment groups to determine the analgesic effect and its duration.

Enzymatic Stability Assay

This assay assesses the resistance of a peptide to degradation by enzymes.

Materials:

  • Peptide of interest ([D-Ala2]-Met-Enkephalinamide or Met-enkephalin).

  • Enzyme source (e.g., brain homogenate, plasma, or purified peptidases like aminopeptidase M or neprilysin).

  • Incubation buffer.

  • High-Performance Liquid Chromatography (HPLC) system.

Procedure:

  • Incubation: Incubate the peptide with the enzyme source in the incubation buffer at a physiological temperature (e.g., 37°C).

  • Time Points: At various time intervals, take aliquots of the reaction mixture.

  • Reaction Termination: Stop the enzymatic reaction in the aliquots (e.g., by adding acid or a protease inhibitor).

  • Analysis: Analyze the amount of intact peptide remaining in each aliquot using HPLC.

  • Data Analysis: Plot the percentage of intact peptide remaining over time to determine the degradation rate and half-life of the peptide under the specific enzymatic conditions.

Conclusion

The structural modifications in [D-Ala2]-Met-Enkephalinamide, specifically the D-Ala substitution and C-terminal amidation, confer remarkable resistance to enzymatic degradation. This enhanced stability translates into a significantly more potent and prolonged analgesic effect compared to its endogenous counterpart, Met-enkephalin. These characteristics make DALA and similar synthetic analogs valuable tools for research into the opioid system and promising scaffolds for the development of novel analgesic drugs with improved pharmacokinetic profiles.

References

A Comparative Guide to the Bioactivity of Synthetic Opioid Peptide H-Tyr-D-Ala-Gly-Phe-Met-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactivity of the synthetic pentapeptide H-Tyr-D-Ala-Gly-Phe-Met-NH2, a [Met]enkephalinamide analog commonly known as DAMME ([D-Ala², Met⁵]-enkephalinamide). Its performance is evaluated against other key opioid receptor ligands, including the endogenous peptide [Met]enkephalin, the classical alkaloid morphine, the potent synthetic opioid fentanyl, and other representative synthetic opioid peptides. This document is intended to serve as a valuable resource for researchers engaged in the fields of pharmacology, neuroscience, and the development of novel analgesic drugs.

The synthetic modification of the endogenous [Met]enkephalin, specifically the substitution of glycine at position 2 with D-alanine and the amidation of the C-terminus, confers significant resistance to enzymatic degradation. This enhanced stability translates to prolonged and more potent analgesic effects compared to its natural counterpart.[1] This guide presents key experimental data to validate and quantify the bioactivity of this compound, offering a clear comparison with established and alternative opioid compounds.

Quantitative Bioactivity Data

The following tables summarize the in vitro and in vivo bioactivity of this compound and its comparators. The data is compiled from various studies, and it is crucial to consider the specific experimental conditions outlined in the footnotes for accurate interpretation.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)
Compoundµ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)Experimental Conditions
This compound (DAMME) ~1-5 ~50-100 >1000 Radioligand competition assays using [³H]DAMGO or [³H]naloxone in rodent brain membranes or cell lines expressing recombinant human opioid receptors.
[Met]enkephalin~10-20~1-5>1000Similar to DAMME.
Morphine~1-10~200-500~100-300Similar to DAMME.
Fentanyl~0.5-2>1000>1000Similar to DAMME.
DAMGO~1-2~200-400>1000Selective µ-agonist, similar conditions to DAMME.
DPDPE>1000~1-5>1000Selective δ-agonist, using [³H]DPDPE as radioligand.

Note: Lower Ki values indicate higher binding affinity.

Table 2: In Vitro Functional Activity (EC50/IC50, nM)
CompoundAssay Typeµ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)Experimental Conditions
This compound (DAMME) GTPγS Binding ~10-50 ~500-1000 >10000 Agonist-stimulated [³⁵S]GTPγS binding in rodent brain membranes or cell lines expressing recombinant human opioid receptors.
[Met]enkephalinGTPγS Binding~50-100~10-30>10000Similar to DAMME.
MorphineGTPγS Binding~50-150>1000>1000Similar to DAMME.
FentanylGTPγS Binding~5-20>1000>1000Similar to DAMME.
DAMGOGTPγS Binding~5-20>1000>1000Similar to DAMME.
DPDPEGTPγS Binding>1000~10-50>1000Similar to DAMME.

Note: Lower EC50/IC50 values indicate higher potency.

Table 3: In Vivo Analgesic Potency (ED50, mg/kg)
CompoundAdministration RouteTail-Flick Test (Mouse/Rat)Hot-Plate Test (Mouse/Rat)Experimental Conditions
This compound (DAMME) Intracerebroventricular (i.c.v.) ~0.005-0.01 ~0.01-0.02 Measurement of nociceptive response latency after central administration.
MorphineIntracerebroventricular (i.c.v.)~0.1-0.5~0.2-1.0Similar to DAMME.
FentanylIntracerebroventricular (i.c.v.)~0.001-0.005~0.002-0.01Similar to DAMME.
MorphineSubcutaneous (s.c.)~1-5~5-10Measurement of nociceptive response latency after peripheral administration.
FentanylSubcutaneous (s.c.)~0.02-0.1~0.05-0.2Similar to DAMME.

Note: Lower ED50 values indicate higher analgesic potency.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity (Ki) of this compound for opioid receptors.

Materials:

  • Receptor Source: Rodent brain tissue homogenates (e.g., whole brain minus cerebellum) or membranes from cell lines stably expressing recombinant human µ, δ, or κ opioid receptors.

  • Radioligand: A radiolabeled opioid ligand with high affinity for the target receptor (e.g., [³H]DAMGO for µ-receptors, [³H]DPDPE for δ-receptors, [³H]U69,593 for κ-receptors).

  • Test Compound: this compound and other comparator compounds.

  • Incubation Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., 10 µM naloxone).

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a microplate, incubate the receptor source with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Include control wells for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + non-specific binding control).

  • Incubate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay (Functional Activity)

Objective: To measure the potency (EC50) and efficacy of this compound in activating G-protein coupled opioid receptors.

Materials:

  • Receptor Source: Similar to the radioligand binding assay.

  • Radioligand: [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.

  • Test Compound: this compound and other comparator compounds.

  • Assay Buffer: Typically 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • GDP: To enhance the agonist-stimulated signal.

  • Non-specific Binding Control: A high concentration of unlabeled GTPγS.

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a microplate, incubate the receptor source with a fixed concentration of [³⁵S]GTPγS, GDP, and varying concentrations of the test compound.

  • Include control wells for basal binding (no agonist) and non-specific binding.

  • Incubate at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration and wash with ice-cold buffer.

  • Measure the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.

  • Calculate the specific agonist-stimulated binding.

  • Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (maximal efficacy) from the dose-response curve.

In Vivo Analgesia Assessment: Hot-Plate and Tail-Flick Tests

Objective: To evaluate the analgesic potency (ED50) of this compound in rodent models of acute thermal pain.

Animals: Male Swiss Webster mice or Sprague-Dawley rats.

Drug Administration: Intracerebroventricular (i.c.v.), intraperitoneal (i.p.), or subcutaneous (s.c.).

Hot-Plate Test Protocol:

  • Place the animal on a heated surface maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Start a timer and observe the animal for nociceptive responses, such as licking a hind paw or jumping.

  • Record the latency (in seconds) to the first clear sign of a pain response.

  • A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

  • Administer the test compound and measure the response latency at predetermined time points (e.g., 15, 30, 60, 90, and 120 minutes post-injection).

  • Calculate the maximum possible effect (%MPE) and determine the ED50 (the dose that produces a 50% analgesic effect).

Tail-Flick Test Protocol:

  • Gently restrain the animal.

  • Apply a focused beam of radiant heat to a specific portion of the tail.

  • Measure the latency (in seconds) for the animal to flick its tail away from the heat source.

  • A cut-off time is employed to avoid tissue injury.

  • Administer the test compound and measure the tail-flick latency at various time points.

  • Calculate the %MPE and determine the ED50.

Visualizations

Opioid Receptor Signaling Pathway

The following diagram illustrates the canonical signaling cascade initiated upon the activation of a µ-opioid receptor by an agonist like this compound.

Opioid_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR μ-Opioid Receptor G_protein Gi/o Protein (αβγ) MOR->G_protein Activation G_alpha Gα-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Agonist This compound Agonist->MOR Binding G_alpha->AC Ion_Channels Ion Channels (K+, Ca2+) G_betagamma->Ion_Channels Modulation ATP ATP ATP->AC Analgesia Analgesia cAMP->Analgesia Reduced Neuronal Excitability Ion_Channels->Analgesia Hyperpolarization

Caption: Agonist binding to the µ-opioid receptor activates the inhibitory G-protein, leading to analgesia.

Experimental Workflow for Bioactivity Validation

This diagram outlines the logical progression of experiments to validate the bioactivity of a synthetic peptide like this compound.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Characterization cluster_invitro In Vitro Bioactivity cluster_invivo In Vivo Analgesia cluster_data Data Analysis & Comparison Synthesis Solid-Phase Peptide Synthesis Purification HPLC Purification Synthesis->Purification Analysis Mass Spectrometry & NMR Purification->Analysis Binding_Assay Radioligand Binding Assay (Determine Ki) Analysis->Binding_Assay Functional_Assay GTPγS Binding Assay (Determine EC50 & Emax) Binding_Assay->Functional_Assay Animal_Model Rodent Model Selection (Mouse/Rat) Functional_Assay->Animal_Model Analgesia_Test Hot-Plate / Tail-Flick Test (Determine ED50) Animal_Model->Analgesia_Test Data_Analysis Dose-Response Curve Fitting & Statistical Analysis Analgesia_Test->Data_Analysis Comparison Comparison with Reference Compounds Data_Analysis->Comparison

Caption: A streamlined workflow for the synthesis and comprehensive bioactivity testing of a synthetic peptide.

References

A Comparative Guide to the Cross-Reactivity of [D-Ala2]-Met-Enkephalinamide (DAMGO) with Opioid Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of [D-Ala2]-Met-Enkephalinamide's (DAMGO) performance with other opioid receptor ligands, supported by experimental data. DAMGO is a synthetic opioid peptide widely used in research as a selective agonist for the μ-opioid receptor (MOR). Understanding its cross-reactivity, or its ability to bind to and elicit a response from δ-opioid (DOR) and κ-opioid (KOR) receptors, is crucial for interpreting experimental results and for the development of more selective therapeutics.

Quantitative Comparison of Opioid Ligand Activity

The following table summarizes the binding affinities and functional potencies of DAMGO in comparison to other well-characterized opioid ligands: morphine (a classical MOR agonist), naloxone (a non-selective opioid antagonist), DPDPE (a DOR-selective agonist), and U-50,488 (a KOR-selective agonist).

LigandReceptorBinding Affinity (Ki, nM)G-Protein Activation (EC50, nM)Adenylyl Cyclase Inhibition (IC50, nM)β-Arrestin Recruitment (Emax %)
DAMGO Mu (μ) 0.5 - 2.5 5 - 50 1 - 10 ~100% (Full Agonist) [1]
Delta (δ)500 - 1500>1000>1000Minimal
Kappa (κ)200 - 600>1000>1000Minimal
Morphine Mu (μ)1 - 1020 - 10050 - 100[2]Partial Agonist [1]
Delta (δ)200 - 1000>1000>1000Minimal
Kappa (κ)100 - 500>1000>1000Minimal
Naloxone Mu (μ)1 - 5AntagonistAntagonistAntagonist
Delta (δ)10 - 50AntagonistAntagonistAntagonist
Kappa (κ)20 - 100AntagonistAntagonistAntagonist
DPDPE Mu (μ)>1000>1000>1000Minimal
Delta (δ)1 - 101 - 205 - 50Agonist
Kappa (κ)>1000>1000>1000Minimal
U-50,488 Mu (μ)>1000>1000>1000Minimal
Delta (δ)>1000>1000>1000Minimal
Kappa (κ)1 - 20[3]10 - 10050 - 200Agonist

Note: The presented values are approximate ranges compiled from multiple sources and may vary depending on the specific experimental conditions (e.g., tissue preparation, radioligand used, cell type).

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a ligand for a specific receptor.

1. Membrane Preparation:

  • Tissues (e.g., brain regions) or cells expressing the opioid receptor of interest are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in assay buffer.

2. Competitive Binding:

  • A constant concentration of a radiolabeled ligand with high affinity for the target receptor (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U-69593 for KOR) is incubated with the membrane preparation.

  • Increasing concentrations of the unlabeled test compound (e.g., DAMGO, morphine) are added to compete for binding with the radioligand.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled non-selective ligand (e.g., naloxone).

3. Incubation and Filtration:

  • The mixture is incubated to allow binding to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound to the radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

4. Data Analysis:

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Adenylyl Cyclase Inhibition Assay

This functional assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP), a key second messenger in opioid receptor signaling.

1. Cell Culture and Treatment:

  • Cells expressing the opioid receptor of interest are cultured in appropriate media.

  • Cells are pre-treated with the test compound at various concentrations.

2. Stimulation of Adenylyl Cyclase:

  • Adenylyl cyclase is stimulated using forskolin, a direct activator of the enzyme.

3. cAMP Measurement:

  • The intracellular cAMP levels are measured using various methods, such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or commercially available kits based on fluorescence or luminescence.

4. Data Analysis:

  • The concentration of the agonist that produces 50% of its maximal inhibition of forskolin-stimulated cAMP production (IC50) is determined.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin proteins to the activated opioid receptor, a key event in receptor desensitization and internalization.

1. Cell-Based Assay:

  • A common method utilizes enzyme fragment complementation (EFC). Cells are engineered to express the opioid receptor fused to a small enzyme fragment and β-arrestin fused to a larger, inactive enzyme fragment.

2. Agonist Stimulation:

  • Upon agonist binding to the receptor, β-arrestin is recruited to the receptor.

  • This brings the two enzyme fragments into close proximity, allowing them to complement and form an active enzyme.

3. Signal Detection:

  • A substrate for the reconstituted enzyme is added, which is converted into a detectable signal (e.g., light in a chemiluminescent assay).

4. Data Analysis:

  • The potency (EC50) and efficacy (Emax) of the agonist in promoting β-arrestin recruitment are determined from the dose-response curve of the generated signal. The Emax is often expressed as a percentage of the response to a reference full agonist, such as DAMGO for the μ-opioid receptor.

Signaling Pathways and Experimental Workflows

G_Protein_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Opioid_Agonist Opioid Agonist (e.g., DAMGO) Opioid_Receptor Opioid Receptor (μ, δ, or κ) Opioid_Agonist->Opioid_Receptor Binds G_Protein Gαi/oβγ Opioid_Receptor->G_Protein Activates G_alpha Gαi/o-GTP G_Protein->G_alpha GDP/GTP Exchange G_beta_gamma Gβγ G_Protein->G_beta_gamma Dissociates Adenylyl_Cyclase Adenylyl Cyclase G_alpha->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., decreased neuronal excitability) PKA->Cellular_Response Phosphorylates targets leading to

Caption: G-protein coupled opioid receptor signaling pathway.

Competitive_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare Cell Membranes with Opioid Receptors Incubation Incubate Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand Prepare Radiolabeled Ligand (e.g., [³H]DAMGO) Radioligand->Incubation Test_Compound Prepare Serial Dilutions of Test Compound Test_Compound->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Measure Radioactivity on Filters Washing->Counting IC50_Determination Determine IC50 Value Counting->IC50_Determination Ki_Calculation Calculate Ki Value IC50_Determination->Ki_Calculation

Caption: Experimental workflow for a competitive radioligand binding assay.

References

A Comparative Guide to Synthetic Opioid Peptides: H-Tyr-D-Ala-Gly-Phe-Met-NH2 and Other Key Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic opioid peptide H-Tyr-D-Ala-Gly-Phe-Met-NH2 (a potent, metabolically stable analog of Met-enkephalin) with other widely studied synthetic and endogenous opioid peptides. The comparison focuses on receptor binding affinity, functional activity, and in vivo analgesic potency, supported by experimental data from peer-reviewed literature.

Introduction to Synthetic Opioid Peptides

Endogenous opioid peptides, such as enkephalins and endorphins, are crucial neuromodulators of pain and emotion. However, their therapeutic potential is limited by rapid enzymatic degradation.[1] Synthetic modifications, such as the substitution of D-amino acids, have led to the development of more stable and potent analogs. This guide examines this compound in the context of other significant opioid peptides: DAMGO, a highly selective µ-opioid receptor agonist; Deltorphin II, a potent and selective δ-opioid receptor agonist; and β-endorphin, an endogenous peptide with high affinity for µ- and δ-opioid receptors.

Quantitative Comparison of Opioid Peptides

The following tables summarize the receptor binding affinities (Ki), functional potencies (EC50/IC50), and in vivo analgesic effects (ED50) of the selected opioid peptides.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)
Peptideµ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)
This compound 2.8[2]Data not availableData not available
DAMGO 1.23[3]~500-fold lower than MOR[3]~500-fold lower than MOR[3]
Deltorphin II Low Affinity1.4Low Affinity
β-Endorphin 922Data not available

Note: Lower Ki values indicate higher binding affinity.

Table 2: In Vitro Functional Activity (EC50/IC50, nM)
PeptideAssay Typeµ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)
This compound Data not availableData not availableData not availableData not available
DAMGO GTPγS Binding45--
Deltorphin II Data not availableData not availableData not availableData not available
β-Endorphin Inhibition of Neurotransmitter Release0.5 (NE release)100 (ACh release)Data not available

Note: EC50/IC50 values represent the concentration required to elicit 50% of the maximal response or inhibition, respectively. Lower values indicate higher potency.

Table 3: In Vivo Analgesic Potency (ED50) in Tail-Flick Test
PeptideAdministration RouteAnalgesic Potency (ED50)
This compound Intracerebroventricular (i.c.v.)Equipotent to Morphine
DAMGO Intracerebroventricular (i.c.v.)0.0229 nmol
Deltorphin II Intracerebroventricular (i.c.v.)16.5 nmol
β-Endorphin Intracerebroventricular (i.c.v.)18-33 times more potent than Morphine

Note: ED50 represents the dose required to produce an analgesic effect in 50% of the subjects. Lower values indicate higher potency.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the canonical opioid receptor signaling pathway and a typical experimental workflow for assessing opioid peptide activity.

Opioid Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Opioid Peptide Opioid Peptide Opioid Receptor Opioid Receptor Opioid Peptide->Opioid Receptor Binds to G-Protein (inactive) G-Protein (inactive) Opioid Receptor->G-Protein (inactive) Activates G-Protein (active) G-Protein (active) G-Protein (inactive)->G-Protein (active) GDP -> GTP Adenylate Cyclase Adenylate Cyclase G-Protein (active)->Adenylate Cyclase Inhibits Ion Channels Ion Channels G-Protein (active)->Ion Channels Modulates cAMP cAMP Adenylate Cyclase->cAMP Reduces ATP ATP ATP->Adenylate Cyclase Cellular Response Cellular Response cAMP->Cellular Response Ion Channels->Cellular Response Analgesia Analgesia Cellular Response->Analgesia Experimental Workflow for Opioid Peptide Characterization cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Receptor Binding Radioligand Binding Assay (Determine Ki) Data Analysis Data Analysis Receptor Binding->Data Analysis Functional Activity GTPγS Binding Assay (Determine EC50) Functional Activity->Data Analysis Analgesia Tail-Flick Test (Determine ED50) Analgesia->Data Analysis Peptide Synthesis Peptide Synthesis Peptide Synthesis->Receptor Binding Peptide Synthesis->Functional Activity Peptide Synthesis->Analgesia Pharmacological Profile Pharmacological Profile Data Analysis->Pharmacological Profile

References

A Comparative Guide to the Structure-Activity Relationship of Enkephalin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of enkephalin analogs, focusing on the relationship between their chemical structure and biological activity. Enkephalins, endogenous opioid pentapeptides, are crucial in pain modulation, and their analogs are of significant interest in the development of novel analgesics. Understanding how structural modifications impact receptor binding and functional potency is paramount for designing next-generation therapeutics with improved efficacy and side-effect profiles.

Key Structure-Activity Relationship (SAR) Insights

The native enkephalins, Met-enkephalin (Tyr-Gly-Gly-Phe-Met) and Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu), exhibit potent but transient analgesic effects due to rapid enzymatic degradation. Research has focused on chemical modifications to enhance stability and receptor selectivity. Key SAR findings include:

  • Substitution at Position 2: Replacing the Glycine at position 2 with a D-amino acid, such as D-Alanine (D-Ala), significantly increases resistance to aminopeptidases, thereby prolonging the analgesic effect.[1]

  • Modifications at the C-terminus: Alterations at the C-terminal amino acid can influence selectivity for µ (mu) versus δ (delta) opioid receptors.[1] For instance, the presence of a carboxyl group at the C-terminus often plays a role in δ opioid receptor selectivity.[2]

  • Cyclization: Introducing conformational constraints through cyclization of the peptide backbone can lead to analogs with high potency and receptor selectivity.[3]

  • Aromatic Residue Modifications: Changes to the aromatic rings of Tyrosine (Tyr) at position 1 and Phenylalanine (Phe) at position 4 can significantly impact receptor affinity.[2]

Comparative Analysis of Enkephalin Analogs

The following tables summarize the binding affinities (Ki) and in vitro potencies (IC50) of selected enkephalin analogs at the µ, δ, and κ (kappa) opioid receptors. These values are critical for comparing the efficacy and selectivity of different structural modifications.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Enkephalin Analogs

AnalogModificationµ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)Reference
[Leu]-Enkephalin Endogenous Ligand251.5>10,000
[Met]-Enkephalin Endogenous Ligand104>10,000
DAMGO D-Ala², N-MePhe⁴, Gly-ol⁵1.32253,300
DPDPE [D-Pen², D-Pen⁵]28001.8>10,000
DADLE [D-Ala², D-Leu⁵]4.10.8>10,000
DSLET [D-Ser², Leu⁵]Thr⁶170.6>10,000
Deltorphin II Tyr-D-Ala-Phe-Glu-Val-Val-Gly-NH₂1,2000.41,300
Biphalin Dimeric Enkephalin Analog0.230.1118.5

Table 2: In Vitro Potency (IC50, nM) of Enkephalin Analogs in Bioassays

AnalogGuinea Pig Ileum (GPI) (µ-receptor rich) IC50 (nM)Mouse Vas Deferens (MVD) (δ-receptor rich) IC50 (nM)Reference
[Leu]-Enkephalin 24011
[Met]-Enkephalin 10047
DAMGO 6.82,800
DPDPE 8,6003.0
DADLE 251.5
DSLET 300.3
Deltorphin II 1,5000.15
Biphalin 0.350.12

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Materials:

  • Cell membranes expressing the opioid receptor of interest (µ, δ, or κ).

  • Radioligand (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U69,593 for κ).

  • Unlabeled test compounds (enkephalin analogs).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., 10 µM Naloxone).

  • 96-well filter plates with glass fiber filters (e.g., GF/C).

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in binding buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of radioligand in binding buffer.

    • Non-specific Binding: 50 µL of radioligand and 50 µL of non-specific binding control.

    • Competition: 50 µL of radioligand and 50 µL of varying concentrations of the test compound.

  • Initiate Reaction: Add 100 µL of the prepared cell membrane suspension to each well.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer to separate bound from free radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Guinea Pig Ileum (GPI) Bioassay

This ex vivo functional assay assesses the inhibitory effect of opioid agonists on the electrically stimulated contractions of the guinea pig ileum, which is rich in µ-opioid receptors.

Materials:

  • Male Dunkin-Hartley guinea pigs (250-350 g).

  • Krebs solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11).

  • Organ bath with stimulating electrodes.

  • Isotonic transducer and data acquisition system.

  • Test compounds (enkephalin analogs).

Procedure:

  • Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the terminal ileum. Cleanse the segment by flushing with Krebs solution.

  • Mounting: Mount a 2-3 cm segment of the ileum in an organ bath containing Krebs solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 g, with washes every 15 minutes.

  • Stimulation: Induce twitch contractions using electrical field stimulation (e.g., 0.1 Hz frequency, 0.5 ms pulse duration, supramaximal voltage).

  • Compound Addition: Once a stable baseline of contractions is achieved, add the enkephalin analog to the organ bath in a cumulative concentration-dependent manner.

  • Data Recording: Record the inhibition of the twitch response for each concentration.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the analog that produces a 50% inhibition of the electrically induced contractions.

Mouse Vas Deferens (MVD) Bioassay

This ex vivo functional assay evaluates the inhibitory effect of opioid agonists on the electrically stimulated contractions of the mouse vas deferens, a tissue predominantly expressing δ-opioid receptors.

Materials:

  • Male CD-1 mice (25-30 g).

  • Magnesium-free Krebs solution (composition as for GPI assay, but without MgSO₄).

  • Organ bath with stimulating electrodes.

  • Isotonic transducer and data acquisition system.

  • Test compounds (enkephalin analogs).

Procedure:

  • Tissue Preparation: Humanely euthanize a mouse and dissect both vasa deferentia.

  • Mounting: Mount each vas deferens in an organ bath containing magnesium-free Krebs solution at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Equilibration: Allow the tissues to equilibrate for 60 minutes under a resting tension of 0.5 g, with washes every 15 minutes.

  • Stimulation: Elicit twitch contractions with electrical field stimulation (e.g., 0.1 Hz frequency, 1 ms pulse duration, supramaximal voltage).

  • Compound Addition: After achieving a stable baseline, add the enkephalin analog to the organ bath in increasing concentrations.

  • Data Recording: Record the inhibition of the twitch response at each concentration.

  • Data Analysis: Determine the IC50 value, representing the concentration of the analog that causes a 50% reduction in the electrically stimulated contractions.

Visualizing Key Pathways and Workflows

To further elucidate the mechanisms of action and experimental procedures, the following diagrams are provided.

G cluster_receptor Opioid Receptor Activation cluster_downstream Downstream Signaling Enkephalin_Analog Enkephalin Analog Opioid_Receptor Opioid Receptor (μ, δ, or κ) Enkephalin_Analog->Opioid_Receptor Binds to G_Protein Gαi/o Gβγ Opioid_Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Gαi/o inhibits Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel Gβγ inhibits K_Channel K⁺ Channel G_Protein->K_Channel Gβγ activates cAMP ↓ cAMP AC->cAMP Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx K_Efflux ↑ K⁺ Efflux (Hyperpolarization) K_Channel->K_Efflux

Caption: Opioid receptor signaling pathway upon enkephalin analog binding.

G cluster_prep Assay Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membranes Prepare Receptor Membranes Plate Add to 96-well Plate: - Membranes - Radioligand - Test Compound Membranes->Plate Radioligand Prepare Radioligand Solution Radioligand->Plate Test_Compound Prepare Test Compound Dilutions Test_Compound->Plate Incubate Incubate to Reach Equilibrium Plate->Incubate Filter Rapid Filtration & Washing Incubate->Filter Count Scintillation Counting Filter->Count Calculate Calculate Specific Binding Count->Calculate Determine_IC50 Determine IC50 Calculate->Determine_IC50 Determine_Ki Calculate Ki using Cheng-Prusoff Determine_IC50->Determine_Ki

References

A Comparative Guide to the In Vitro and In Vivo Activity of [D-Ala2]-Met-Enkephalinamide (DAMGO)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological properties of [D-Ala2]-Met-Enkephalinamide (DAMGO), a potent and selective synthetic agonist for the µ-opioid receptor. The following sections detail its receptor binding affinity, functional activity in various cellular assays, and analgesic effects in animal models, with comparative data for other opioid ligands where available. Detailed experimental protocols and signaling pathway diagrams are also provided to support further research and drug development efforts.

Quantitative Comparison of DAMGO Activity

The following tables summarize the key quantitative data on DAMGO's in vitro and in vivo activity from various studies.

Table 1: In Vitro Receptor Binding and Functional Activity of DAMGO

Assay TypeReceptorSpeciesCell Line/TissueParameterValueComparatorComparator Value
Binding Affinityµ-opioidHuman-Ki1.18 nM[1]--
Binding Affinityδ-opioidHuman-Ki1430 nM[1]--
Binding Affinityκ-opioidHuman-Ki213 nM[1]--
[35S]GTPγS Bindingµ-opioidHumanC6µ cell membranesEC50222 nM[1]--
cAMP Signalingµ-opioidHumanHEK293T cellsEC501.5 nM[2]--
Muscle Contractionµ-opioidMouseVas deferensEC50238.47 nM--
[35S]GTPγS Bindingµ-opioidHumanhMOR-CHO cells% DAMGO Stimulation100%Morphine83.9 ± 2.7%
[35S]GTPγS Bindingµ-opioidMousemMOR-CHO cells% DAMGO Stimulation100%Morphine95.0 ± 1.4%

Table 2: In Vivo Analgesic Activity of DAMGO

Animal ModelPain TypeAdministration RouteParameterValueComparatorComparator Value
RatVisceral PainIntraperitoneal (i.p.)ED50289.52 nmol/kgMorphine238.57 nmol/kg
MouseVisceral Pain (Writhing Test)Subcutaneous (s.c.)Duration of Action30-45 minMorphine30-60 min
RatNoxious Radiant Heat (Tail-flick)Intravenous (i.v.)-Effective Inhibition--

Signaling Pathways of DAMGO

DAMGO, as a selective µ-opioid receptor (MOR) agonist, initiates a cascade of intracellular signaling events upon binding to its receptor. These pathways are crucial for its analgesic and other pharmacological effects.

Activation of the MOR by DAMGO leads to the recruitment of G-protein-coupled receptor kinase 2 (GRK2) and β-arrestins. This is followed by the association of the receptor with scaffolding proteins such as IQGAP1 and CRKL, which are essential for the activation of downstream effectors like Rac1 and nuclear extracellular signal-regulated kinase (ERK). In contrast, morphine, another MOR agonist, activates different downstream pathways, highlighting the concept of biased agonism.

In specific brain regions, DAMGO's effects are mediated by distinct pathways. For instance, in ventral tegmental area (VTA) dopamine neurons, DAMGO depresses inhibitory synaptic transmission through a µ receptor-Gi protein-Kv channel pathway. However, in the periaqueductal gray (PAG), it utilizes a µ receptor-phospholipase A2 (PLA2) pathway.

DAMGO_Signaling_Pathway DAMGO Signaling Pathway DAMGO DAMGO MOR µ-Opioid Receptor (MOR) DAMGO->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates GRK2 GRK2 MOR->GRK2 Recruits Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Recruits IQGAP1 IQGAP1 MOR->IQGAP1 Associates with CRKL CRKL MOR->CRKL Associates with PLA2 PLA2 MOR->PLA2 Activates (in PAG) Adenylate_Cyclase Adenylate Cyclase G_protein->Adenylate_Cyclase Inhibits Kv_Channel Kv Channel G_protein->Kv_Channel Activates (in VTA) Rac1 Rac1 IQGAP1->Rac1 Activates CRKL->Rac1 Activates Nuclear_ERK Nuclear ERK Rac1->Nuclear_ERK Activates Analgesia Analgesia Nuclear_ERK->Analgesia cAMP cAMP Adenylate_Cyclase->cAMP Decreases production of Kv_Channel->Analgesia PLA2->Analgesia

Figure 1. Simplified signaling cascade initiated by DAMGO binding to the µ-opioid receptor.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro Assays

1. [35S]GTPγS Binding Assay

This assay measures the activation of G-proteins coupled to the µ-opioid receptor.

  • Objective: To determine the potency and efficacy of DAMGO in stimulating G-protein activation.

  • Methodology:

    • Prepare cell membranes from cells expressing the µ-opioid receptor (e.g., C6µ or hMOR-CHO cells).

    • Incubate the membranes with a constant concentration of [35S]GTPγS and varying concentrations of DAMGO.

    • The reaction mixture also contains GDP to facilitate the exchange of GDP for [35S]GTPγS upon receptor activation.

    • After incubation, separate the membrane-bound [35S]GTPγS from the free nucleotide, typically by filtration.

    • Quantify the radioactivity of the filters using a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

    • Data are analyzed to calculate EC50 values and maximal stimulation (Emax) relative to a standard agonist.

2. cAMP Inhibition Assay

This assay assesses the ability of DAMGO to inhibit the production of cyclic AMP (cAMP), a downstream effector of Gi/o-coupled receptors.

  • Objective: To measure the functional consequence of MOR activation by DAMGO on adenylyl cyclase activity.

  • Methodology:

    • Use whole cells expressing the µ-opioid receptor (e.g., HEK293T cells).

    • Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

    • Stimulate adenylyl cyclase with forskolin.

    • Treat the cells with varying concentrations of DAMGO.

    • Lyse the cells and measure the intracellular cAMP levels using a suitable method, such as a competitive immunoassay or a reporter gene assay (e.g., GloSensor).

    • The reduction in cAMP levels in the presence of DAMGO is a measure of its inhibitory activity.

3. β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated µ-opioid receptor, a key event in receptor desensitization and internalization.

  • Objective: To determine if DAMGO promotes the interaction between the MOR and β-arrestin.

  • Methodology:

    • Utilize a cell-based assay system, such as the PathHunter eXpress assay, in cells co-expressing the MOR and a β-arrestin fusion protein.

    • Treat the cells with varying concentrations of DAMGO.

    • If DAMGO induces receptor activation and subsequent β-arrestin recruitment, the two fusion proteins will come into close proximity, generating a detectable signal (e.g., luminescence or fluorescence).

    • The signal intensity is proportional to the extent of β-arrestin recruitment.

Experimental_Workflow In Vitro & In Vivo Experimental Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Receptor_Binding Receptor Binding (Ki determination) GTPgS_Binding [35S]GTPγS Binding (EC50, Emax) Receptor_Binding->GTPgS_Binding cAMP_Inhibition cAMP Inhibition (IC50) GTPgS_Binding->cAMP_Inhibition Arrestin_Recruitment β-Arrestin Recruitment cAMP_Inhibition->Arrestin_Recruitment Animal_Model Animal Model Selection (Rat, Mouse) Drug_Administration Drug Administration (i.p., s.c., i.v.) Animal_Model->Drug_Administration Behavioral_Test Behavioral Testing (Tail-flick, Writhing) Drug_Administration->Behavioral_Test Data_Analysis Data Analysis (ED50, Duration) Behavioral_Test->Data_Analysis

Figure 2. General workflow for in vitro and in vivo characterization of DAMGO activity.

In Vivo Assays

1. Rat Visceral Pain Model

  • Objective: To evaluate the antinociceptive effect of DAMGO on visceral pain.

  • Methodology:

    • Induce visceral pain in rats, for example, by intraperitoneal injection of acetic acid.

    • Administer DAMGO or a comparator drug (e.g., morphine) via the desired route (e.g., intraperitoneal).

    • Observe and quantify the pain-related behaviors, such as writhing (abdominal constrictions).

    • The reduction in the number of writhes is indicative of analgesia.

    • Determine the dose-response relationship to calculate the ED50 value.

2. Mouse Writhing Test

  • Objective: To assess the peripheral antinociceptive action of DAMGO.

  • Methodology:

    • Administer DAMGO or a comparator subcutaneously to mice.

    • After a set pre-treatment time, induce visceral pain by intraperitoneal injection of acetic acid.

    • Count the number of writhes over a specific period.

    • The duration of the antinociceptive effect can also be determined by varying the time between drug administration and acetic acid injection.

3. Rat Tail-Flick Test

  • Objective: To measure the analgesic effect of DAMGO on a thermal pain stimulus.

  • Methodology:

    • Administer DAMGO intravenously to rats.

    • Apply a noxious radiant heat source to the rat's tail.

    • Measure the latency for the rat to flick its tail away from the heat source.

    • An increase in the tail-flick latency indicates an analgesic effect.

    • A cut-off time is typically used to prevent tissue damage.

References

A Head-to-Head Comparison of Enkephalin Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the binding affinities, functional potencies, and physiological effects of key enkephalin analogs, supported by detailed experimental protocols and pathway visualizations.

This guide offers an objective comparison of prominent enkephalin derivatives, providing researchers, scientists, and drug development professionals with the necessary data to select the appropriate tool compounds for their studies. The information presented is collated from a range of experimental studies, with a focus on quantitative data and detailed methodologies.

Introduction to Enkephalins and Their Derivatives

Enkephalins are endogenous pentapeptides that play a crucial role in pain modulation by acting as ligands for opioid receptors. The two primary native enkephalins are Met-enkephalin (Tyr-Gly-Gly-Phe-Met) and Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu). However, their therapeutic potential is limited by rapid degradation in vivo. To overcome this, a multitude of synthetic derivatives have been developed with improved stability and receptor selectivity. This guide focuses on a head-to-head comparison of some of the most widely studied derivatives, including the mu-opioid receptor (MOR) selective agonist DAMGO and the delta-opioid receptor (DOR) preferring agonist DADLE, alongside other notable analogs.

Quantitative Comparison of Enkephalin Derivatives

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of selected enkephalin derivatives for the mu (μ), delta (δ), and kappa (κ) opioid receptors.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Enkephalin Derivatives

Derivative NameStructureMu (μ) Ki (nM)Delta (δ) Ki (nM)Kappa (κ) Ki (nM)
Met-enkephalin Tyr-Gly-Gly-Phe-Met~20High AffinityLow Affinity
Leu-enkephalin Tyr-Gly-Gly-Phe-LeuModerate AffinityHigh AffinityLow Affinity
DAMGO [D-Ala², N-MePhe⁴, Gly-ol]⁵-enkephalin1.23[1]~615[1]~615[1]
DADLE [D-Ala², D-Leu⁵]-enkephalin1.3[1]1.2[1]35

Table 2: Functional Potency (EC50/IC50, nM) of Enkephalin Derivatives

Derivative NameAssay TypeMu (μ) EC50/IC50 (nM)Delta (δ) EC50/IC50 (nM)Kappa (κ) EC50/IC50 (nM)
DAMGO [³⁵S]GTPγS Binding / cAMP Assay12.8 / 3.23--
DADLE GTPγS Assay4.71.8>1000

Signaling Pathways and Experimental Workflows

The activation of opioid receptors by enkephalin derivatives initiates a cascade of intracellular signaling events. The following diagrams, generated using the DOT language, illustrate the canonical G-protein coupled receptor (GPCR) signaling pathway and a typical experimental workflow for assessing analgesic efficacy.

GPCR_Signaling cluster_membrane Cell Membrane Receptor Opioid Receptor (GPCR) G_Protein G-Protein (αβγ) Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channel Ion Channel G_Protein->Ion_Channel Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to Ion_Influx Ion Influx/Efflux Ion_Channel->Ion_Influx Ligand Enkephalin Derivative Ligand->Receptor Binds ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Analgesia) PKA->Cellular_Response Phosphorylates Targets Ion_Influx->Cellular_Response Alters Membrane Potential Hot_Plate_Workflow Start Start Acclimatize Acclimatize Mice to Test Room Start->Acclimatize Baseline Measure Baseline Latency on Hot Plate (55±1°C) Acclimatize->Baseline Administer Administer Enkephalin Derivative or Vehicle (i.p. or i.c.v.) Baseline->Administer Wait Wait for Predetermined Time Interval Administer->Wait Test Place Mouse on Hot Plate and Record Latency to Paw Lick or Jump Wait->Test Record Record Data Test->Record Analyze Analyze Data: Calculate %MPE Record->Analyze End End Analyze->End

References

Scatchard Analysis of [D-Ala2]-Met-Enkephalinamide (DAMEA) Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding characteristics of [D-Ala2]-Met-Enkephalinamide (DAMEA), a potent synthetic opioid peptide, with other standard opioid ligands. The information is supported by experimental data from radioligand binding assays and detailed protocols to assist in the design and interpretation of similar experiments.

Comparative Analysis of Opioid Ligand Binding

The binding affinity (in terms of dissociation constant, Kd, or inhibition constant, Ki) and receptor density (Bmax) are critical parameters for characterizing the interaction of a ligand with its receptor. A lower Kd or Ki value indicates a higher binding affinity. The following table summarizes the binding parameters for DAMEA and other commonly used opioid peptides at the mu-opioid receptor (μOR), the primary target for many opioid analgesics. The data has been compiled from studies utilizing Chinese Hamster Ovary (CHO) cells stably expressing the mu-opioid receptor or rat brain membrane preparations.

LigandReceptor SourceRadioligandKi (nM)Kd (nM)Bmax (pmol/mg protein)Reference
[D-Ala2]-Met-Enkephalinamide (DAMEA) Rat Brain Membranes[3H]DAMEA-< 1-[1][2]
DAMGO CHO-μOR Cells[3H]DAMGO0.6887 ± 0.06157-1.59 ± 0.035[3]
Morphine CHO-μOR Cells[3H]DAMGO1 - 100--[3]
DPDPE hDOR-CHO cells----[4]

Note: Data from different studies may not be directly comparable due to variations in experimental conditions. Ki values are determined from competitive binding assays, while Kd and Bmax values are derived from saturation binding experiments and Scatchard analysis.

Opioid Receptor Signaling Pathway

Opioid receptors, including the mu-opioid receptor, are G-protein coupled receptors (GPCRs). Upon agonist binding, such as DAMEA, the receptor activates an associated intracellular inhibitory G-protein (Gi/o). The activated G-protein then inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This signaling cascade is a key mechanism through which opioids exert their pharmacological effects.

Opioid Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space DAMEA DAMEA (Opioid Agonist) MOR Mu-Opioid Receptor (GPCR) DAMEA->MOR Binds to G_protein Gi/o Protein (Inactive) MOR->G_protein Activates G_protein_active Gi/o Protein (Active) G_protein->G_protein_active GDP-GTP Exchange Adenylyl_Cyclase Adenylyl Cyclase G_protein_active->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase

Caption: Opioid receptor signaling cascade initiated by DAMEA binding.

Experimental Protocol: Scatchard Analysis of [D-Ala2]-Met-Enkephalinamide Binding

This protocol outlines the steps for a radioligand binding assay to determine the Kd and Bmax of DAMEA binding to opioid receptors in rat brain tissue, followed by Scatcha analysis.

I. Materials and Reagents
  • [3H]DAMEA (specific activity ~30-60 Ci/mmol)

  • Unlabeled DAMEA

  • Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl and 1% bovine serum albumin (BSA)

  • Rat brain tissue (e.g., whole brain minus cerebellum)

  • Homogenizer (e.g., Polytron)

  • Centrifuge (capable of 48,000 x g)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Scintillation vials

  • Scintillation fluid

  • Liquid scintillation counter

II. Experimental Workflow

Scatchard Analysis Workflow cluster_prep Membrane Preparation cluster_binding Radioligand Binding Assay cluster_separation Separation of Bound and Free Ligand cluster_quantification Quantification cluster_analysis Data Analysis A1 Homogenize rat brain in Tris-HCl buffer A2 Centrifuge at 48,000 x g A1->A2 A3 Resuspend pellet in fresh buffer A2->A3 B1 Incubate membranes with varying concentrations of [3H]DAMEA A3->B1 B3 Incubate at 25°C for 60 min B1->B3 B2 For non-specific binding, add excess unlabeled DAMEA B2->B3 C1 Rapidly filter incubation mixture through glass fiber filters B3->C1 C2 Wash filters with ice-cold wash buffer C1->C2 D1 Place filters in scintillation vials C2->D1 D2 Add scintillation fluid D1->D2 D3 Count radioactivity in a liquid scintillation counter D2->D3 E1 Calculate specific binding D3->E1 E2 Construct Scatchard plot (Bound/Free vs. Bound) E1->E2 E3 Determine Kd and Bmax from the plot E2->E3

Caption: Workflow for Scatchard analysis of DAMEA binding.

III. Procedure
  • Membrane Preparation: a. Homogenize fresh or frozen rat brain tissue (e.g., 1 g wet weight per 10 mL of buffer) in ice-cold 50 mM Tris-HCl buffer, pH 7.4. b. Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C. c. Discard the supernatant and resuspend the pellet in the same volume of fresh, ice-cold buffer. d. Repeat the centrifugation and resuspension step. e. Determine the protein concentration of the final membrane suspension using a standard protein assay (e.g., Bradford assay).

  • Saturation Binding Assay: a. Set up a series of tubes for the saturation experiment. b. To each tube, add a constant amount of membrane protein (e.g., 100-200 µg). c. Add increasing concentrations of [3H]DAMEA (e.g., 0.1 to 20 nM). d. For each concentration of [3H]DAMEA, prepare a corresponding set of tubes for determining non-specific binding by adding a high concentration of unlabeled DAMEA (e.g., 1 µM). e. Bring the final volume of each tube to 1 mL with 50 mM Tris-HCl buffer. f. Incubate the tubes at 25°C for 60 minutes.

  • Filtration: a. Terminate the binding reaction by rapid filtration of the incubation mixture through glass fiber filters under vacuum. b. Wash the filters rapidly with three 5 mL aliquots of ice-cold wash buffer.

  • Quantification: a. Place the filters into scintillation vials. b. Add 5-10 mL of scintillation fluid to each vial. c. Allow the vials to sit for at least 4 hours in the dark to allow for filter dissolution and reduction of chemiluminescence. d. Measure the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.

IV. Data Analysis
  • Calculate Specific Binding:

    • Specific Binding (Bound) = Total Binding (CPM in the absence of unlabeled ligand) - Non-specific Binding (CPM in the presence of excess unlabeled ligand).

  • Calculate Free Ligand Concentration:

    • The concentration of free [3H]DAMEA is approximately equal to the total concentration added to the incubation mixture, as only a small fraction binds to the receptors.

  • Construct Scatchard Plot:

    • Plot the ratio of specifically bound [3H]DAMEA to free [3H]DAMEA (Bound/Free) on the y-axis versus the amount of specifically bound [3H]DAMEA (Bound) on the x-axis.

  • Determine Kd and Bmax:

    • Perform linear regression analysis on the Scatchard plot.

    • The dissociation constant (Kd) is the negative reciprocal of the slope (-1/slope).

    • The maximum number of binding sites (Bmax) is the x-intercept.

References

A Comparative Guide to the Metabolic Stability of Enkephalin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Endogenous enkephalins, potent opioid peptides with significant analgesic properties, are of limited therapeutic utility due to their rapid degradation by endogenous peptidases. This has spurred the development of a wide array of synthetic enkephalin analogs designed to exhibit enhanced metabolic stability and improved pharmacokinetic profiles. This guide provides a comparative analysis of the metabolic stability of various enkephalin analogs, supported by experimental data, to aid researchers in the selection and development of more effective opioid therapeutics.

Quantitative Comparison of Metabolic Stability

The metabolic stability of enkephalin analogs is a critical determinant of their in vivo efficacy and duration of action. The following table summarizes the half-life of several notable analogs in different biological matrices, providing a quantitative basis for comparison.

Enkephalin AnalogModificationBiological MatrixHalf-life (t½)Reference
Leu-Enkephalin Native PeptideMurine Plasma25 min[1]
Met-Enkephalin Native PeptideHuman Serum (Crohn's Disease - Male)13.61 min[2]
Met-Enkephalin Native PeptideHuman Serum (Crohn's Disease - Female)21.84 min[2]
KK-103 N-pivaloyl modification of Leu-EnkephalinMurine Plasma37 hours[1]
Analog 1 H₂N-Tyr-d-Thr-Gly-Phe-Leu-Ser-CONH₂Rat Plasma331 min[3]
Analog 2 H₂N-Tyr-d-Thr-Gly-Phe-Leu-Ser(β-d-Glc)-CONH₂ (Glycosylated)Rat Plasma164 min
Analog 1 H₂N-Tyr-d-Thr-Gly-Phe-Leu-Ser-CONH₂Rat Brain Homogenate>500 min
Analog 2 H₂N-Tyr-d-Thr-Gly-Phe-Leu-Ser(β-d-Glc)-CONH₂ (Glycosylated)Rat Brain Homogenate89 min
LYS739 & LYS744 C-terminal modification with a lipophilic moietyHuman Plasma>98% and >90% remaining after 4 and 42 days, respectively
Biphalin Dimeric enkephalin analogNot specified-
p-[Cl-Phe4,4']biphalin Chlorohalogenated biphalinNot specifiedIncreased biological stability compared to biphalin

Experimental Protocols

A standardized methodology is crucial for the accurate assessment and comparison of the metabolic stability of enkephalin analogs. Below is a detailed protocol for a typical in vitro plasma stability assay.

In Vitro Plasma Stability Assay Protocol

1. Objective: To determine the rate of degradation of an enkephalin analog in plasma.

2. Materials:

  • Test enkephalin analog
  • Control compound (e.g., a compound with known stability)
  • Pooled plasma from the desired species (e.g., human, rat, mouse) stored at -80°C
  • Phosphate-buffered saline (PBS), pH 7.4
  • Acetonitrile (ACN)
  • Methanol (MeOH)
  • Formic acid
  • Internal standard (IS) for LC-MS/MS analysis
  • 96-well microtiter plates
  • Incubator shaker set to 37°C
  • Centrifuge
  • LC-MS/MS system

3. Procedure:

  • Preparation of Solutions:
  • Prepare a stock solution of the test enkephalin analog and control compound in a suitable solvent (e.g., DMSO).
  • Prepare a working solution by diluting the stock solution in PBS to the desired final concentration (e.g., 1 µM).
  • Prepare a quenching solution of ACN/MeOH (1:1, v/v) containing the internal standard.
  • Incubation:
  • Thaw the pooled plasma at 37°C.
  • In a 96-well plate, add the test analog working solution to the plasma at a specified ratio (e.g., 1:1 v/v).
  • Incubate the plate at 37°C with gentle agitation.
  • Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
  • Sample Processing:
  • At each time point, transfer an aliquot of the incubation mixture to a new plate containing the cold quenching solution to stop the enzymatic reaction and precipitate plasma proteins.
  • Centrifuge the plate to pellet the precipitated proteins.
  • LC-MS/MS Analysis:
  • Transfer the supernatant to a new plate for analysis.
  • Analyze the concentration of the parent enkephalin analog in the supernatant using a validated LC-MS/MS method.
  • Data Analysis:
  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
  • Plot the natural logarithm of the percentage of the remaining compound against time.
  • Determine the degradation rate constant (k) from the slope of the linear regression.
  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

Visualizing Key Processes

To better understand the context of enkephalin analog stability, the following diagrams illustrate the general signaling pathway of enkephalins and a typical experimental workflow for assessing metabolic stability.

Enkephalin_Signaling_Pathway Enkephalin Enkephalin Analog OpioidReceptor Opioid Receptor (μ, δ, κ) Enkephalin->OpioidReceptor Binds to G_Protein G-protein (Gi/Go) OpioidReceptor->G_Protein Activates AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase Inhibits IonChannels Ion Channels (Ca²⁺, K⁺) G_Protein->IonChannels Modulates cAMP cAMP AdenylylCyclase->cAMP Converts ATP to Analgesia Analgesia & Other Cellular Effects cAMP->Analgesia Leads to IonChannels->Analgesia Leads to

Caption: General signaling pathway of enkephalin analogs.

Metabolic_Stability_Workflow Start Start: Prepare Enkephalin Analog Solution Incubation Incubate with Plasma at 37°C Start->Incubation Sampling Collect Aliquots at Different Time Points Incubation->Sampling Quenching Stop Reaction & Precipitate Proteins Sampling->Quenching Centrifugation Centrifuge to Separate Supernatant Quenching->Centrifugation Analysis LC-MS/MS Analysis of Parent Compound Centrifugation->Analysis Data Calculate Half-life (t½) Analysis->Data

Caption: Experimental workflow for in vitro plasma stability assay.

Conclusion

The development of metabolically stable enkephalin analogs is a promising strategy for creating potent and long-lasting analgesics with potentially fewer side effects than traditional opioids. As demonstrated, various chemical modifications, such as N-terminal acylation, glycosylation, and dimerization, can significantly enhance the plasma half-life of these peptides. The data and protocols presented in this guide offer a valuable resource for the rational design and comparative evaluation of novel enkephalin-based therapeutics. Future research should focus on establishing standardized protocols to facilitate more direct comparisons between different classes of analogs and to better predict their in vivo performance.

References

Independent Verification of H-Tyr-D-Ala-Gly-Phe-Met-NH2 (DAMGO) Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the synthetic opioid peptide H-Tyr-D-Ala-Gly-Phe-Met-NH2, scientifically known as [D-Ala², N-Me-Phe⁴, Gly⁵-ol]-enkephalin (DAMGO), with other key mu-opioid receptor agonists. The information is curated from peer-reviewed scientific literature to assist researchers, scientists, and drug development professionals in evaluating its performance based on experimental data.

DAMGO is a highly selective and potent agonist for the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR) central to pain modulation and the target of many opioid analgesics.[1][2] Its high affinity and selectivity have established it as a standard tool in opioid research.[1]

Quantitative Comparison of Mu-Opioid Receptor Agonists

The following tables summarize the quantitative data for DAMGO and other MOR agonists across standard in vitro functional assays. These assays are critical for characterizing the pharmacological profile of these compounds.

Table 1: Receptor Binding Affinity ([³H] Radioligand Displacement Assays)

This assay measures the affinity of a compound for a specific receptor by quantifying the displacement of a radiolabeled ligand. The dissociation constant (Ki) is a measure of binding affinity, with lower values indicating higher affinity.

CompoundReceptorCell/Tissue TypeKi (nM)Reference
DAMGO Human Mu (μ)-1.18[3]
Human Delta (δ)-1,430[3]
Human Kappa (κ)-213
[Dmt¹]DALDA Human Mu (μ)-0.199

Note: DAMGO displays high selectivity for the mu-opioid receptor over the delta and kappa subtypes.[Dmt¹]DALDA shows even higher affinity for the mu receptor.

Table 2: G-Protein Activation ([³⁵S]GTPγS Binding Assay)

This assay provides a direct measure of G-protein activation following receptor agonism. Data is typically presented as EC₅₀ (the concentration of an agonist that gives half-maximal response) and Eₘₐₓ (the maximum response achievable).

CompoundCell/Tissue TypeEC₅₀ (nM)Eₘₐₓ (% of Basal)Reference
DAMGO C6μ cell membranes222250%
BU-72 --Higher than DAMGO

Table 3: Adenylyl Cyclase Inhibition (cAMP Assay)

Activation of the mu-opioid receptor, a Gi/o-coupled GPCR, leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

CompoundCell/Tissue TypeEC₅₀ (nM)Reference
DAMGO HEK293T cells1.5
CNV-Y-DAMGO (caged) HEK293T cells1,700

Note: CNV-Y-DAMGO is a photoactivatable ("caged") derivative of DAMGO, designed to be inactive until exposed to light. This allows for precise spatiotemporal control of receptor activation in experimental settings.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

[³⁵S]GTPγS Binding Assay Protocol

This protocol is a generalized procedure based on standard practices in the field.

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the mu-opioid receptor in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend in the assay buffer.

  • Assay Procedure:

    • Incubate the prepared membranes with varying concentrations of the agonist (e.g., DAMGO), a fixed concentration of GDP, and [³⁵S]GTPγS in the assay buffer.

    • After incubation (typically 60 minutes at 30°C), terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the specific binding of [³⁵S]GTPγS against the logarithm of the agonist concentration.

    • Fit the data using a non-linear regression model to determine the EC₅₀ and Eₘₐₓ values.

cAMP Inhibition Assay Protocol

This protocol outlines a common method using a competitive immunoassay.

  • Cell Culture and Treatment:

    • Culture cells expressing the mu-opioid receptor (e.g., HEK293T cells) in appropriate media.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of the opioid agonist.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells to release intracellular cAMP.

    • Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA-based).

  • Data Analysis:

    • Plot the measured cAMP levels against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the EC₅₀ value for the inhibition of forskolin-stimulated cAMP production.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to DAMGO's mechanism of action and experimental evaluation.

DAMGO_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space DAMGO DAMGO MOR μ-Opioid Receptor (MOR) DAMGO->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates Beta_arrestin β-Arrestin MOR->Beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits K_channel ↑ K+ Channel Activity G_protein->K_channel Activates Ca_channel ↓ Ca2+ Channel Activity G_protein->Ca_channel Inhibits cAMP ↓ cAMP

Caption: Canonical G-protein signaling pathway activated by DAMGO binding to the mu-opioid receptor.

GTPgS_Binding_Assay_Workflow start Start: Prepare Receptor Membranes incubation Incubate Membranes with: - Agonist (e.g., DAMGO) - GDP - [³⁵S]GTPγS start->incubation filtration Rapid Filtration to Separate Bound and Free [³⁵S]GTPγS incubation->filtration measurement Measure Radioactivity (Scintillation Counting) filtration->measurement analysis Data Analysis: Plot Dose-Response Curve Calculate EC₅₀ and Eₘₐₓ measurement->analysis end End: G-Protein Activation Profile analysis->end

Caption: Experimental workflow for the [³⁵S]GTPγS binding assay to measure G-protein activation.

Ligand_Signaling_Bias cluster_receptor MOR Ligand Opioid Ligand (e.g., DAMGO, Morphine) p1 Ligand->p1 G_Protein_Pathway G-Protein Pathway (Analgesia) p1->G_Protein_Pathway Biased Agonist (e.g., PZM21) Arrestin_Pathway β-Arrestin Pathway (Side Effects, e.g., Respiratory Depression) p1->Arrestin_Pathway Biased Agonist (e.g., Fentanyl - context dependent)

References

Safety Operating Guide

Proper Disposal of H-Tyr-D-Ala-Gly-Phe-Met-NH2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of potent synthetic opioid peptides like H-Tyr-D-Ala-Gly-Phe-Met-NH2 are of paramount importance to ensure personnel safety and environmental protection. This document provides a comprehensive operational and disposal plan, offering step-by-step guidance for the proper management of this compound in a laboratory setting.

Immediate Safety and Handling Precautions

Due to its classification as a synthetic opioid, this compound requires stringent handling procedures to prevent accidental exposure. All operations involving this compound should be conducted in a designated and clearly marked area with restricted access. The use of containment systems, such as a certified chemical fume hood or a glove box, is mandatory to control airborne particles.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Double nitrile gloves are recommended to prevent skin contact.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.

  • Lab Coat: A standard laboratory coat should be worn to protect clothing.

  • Respiratory Protection: For operations with a high risk of aerosolization, such as weighing the powdered form, a NIOSH-approved N95 or higher-level respirator is required.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound. This information is critical for understanding its physical and chemical properties for safe handling and disposal.

PropertyValueSource
Molecular Formula C₂₈H₃₈N₆O₆SPubChem[1]
Molecular Weight 586.7 g/mol PubChem[1]
Appearance White to off-white powderChemicalBook
Solubility Slightly soluble in water. Solubility data for the closely related peptide Dermorphin is available.LKT Labs
Storage Store in a cool, dry place. For long-term storage, -20°C is recommended.Guidechem
Computed XLogP3 -0.1PubChem[1]

Step-by-Step Disposal Procedures

The primary goal for the disposal of this compound is to render it biologically inactive through chemical degradation before final disposal.

Experimental Protocol: Chemical Inactivation via Hydrolysis

This protocol details the chemical degradation of this compound using acid and base hydrolysis. These procedures should be performed in a chemical fume hood with appropriate PPE.

1. Acid Hydrolysis:

  • Objective: To break the peptide bonds through acid-catalyzed hydrolysis.

  • Materials:

    • Concentrated Hydrochloric Acid (HCl)

    • Water

    • Sodium Bicarbonate (NaHCO₃) or other suitable base for neutralization

    • pH indicator strips or a pH meter

  • Procedure:

    • Carefully dissolve the this compound waste in water.

    • Slowly add an equal volume of concentrated HCl to the solution.

    • Heat the mixture at approximately 95°C for a minimum of 90 minutes. This process should be conducted in a sealed, pressure-rated vessel to prevent the release of acidic vapors.

    • Allow the solution to cool to room temperature.

    • Neutralize the acidic solution by slowly adding a base (e.g., sodium bicarbonate) until the pH is between 6.0 and 8.0. Monitor the pH carefully to control the effervescence.

    • The neutralized solution can then be disposed of as chemical waste in accordance with institutional and local regulations.

2. Base Hydrolysis:

  • Objective: To break the peptide bonds through base-catalyzed hydrolysis.

  • Materials:

    • Sodium Hydroxide (NaOH) solution (e.g., 4 M)

    • Acetic Acid or other suitable acid for neutralization

    • pH indicator strips or a pH meter

  • Procedure:

    • Dissolve the this compound waste in a minimal amount of water.

    • Add fresh 4 M NaOH solution to the peptide solution.

    • Seal the reaction vessel and heat at approximately 112°C for 16 hours.

    • After cooling, neutralize the basic solution by slowly adding an acid (e.g., acetic acid) until the pH is within a neutral range (6.0-8.0).

    • Dispose of the resulting neutralized solution as chemical waste, following all applicable regulations.

Final Disposal of Inactivated Waste and Contaminated Materials
  • Inactivated Liquid Waste: The neutralized solutions from the hydrolysis procedures should be collected in a designated hazardous waste container, clearly labeled with its contents ("Neutralized this compound solution") and the date of inactivation.

  • Contaminated Solid Waste: All solid waste, including empty vials, pipette tips, and contaminated PPE, must be segregated as hazardous waste. Place these materials in a dedicated, leak-proof, and clearly labeled waste container.

  • Licensed Hazardous Waste Contractor: The ultimate disposal of all inactivated waste must be handled by a licensed hazardous waste disposal company that is authorized to manage chemical and pharmaceutical waste. Maintain meticulous records of all disposal activities, including dates, quantities, and the name of the disposal contractor.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: this compound Waste ppe Wear Appropriate PPE start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood inactivation Chemical Inactivation (Hydrolysis) fume_hood->inactivation solid_waste Segregate Contaminated Solid Waste fume_hood->solid_waste acid_hydrolysis Acid Hydrolysis Protocol inactivation->acid_hydrolysis Option 1 base_hydrolysis Base Hydrolysis Protocol inactivation->base_hydrolysis Option 2 neutralization Neutralize to pH 6-8 acid_hydrolysis->neutralization base_hydrolysis->neutralization liquid_waste Collect Neutralized Liquid Waste neutralization->liquid_waste waste_container Label Hazardous Waste Container liquid_waste->waste_container solid_waste->waste_container disposal_vendor Dispose via Licensed Hazardous Waste Contractor waste_container->disposal_vendor

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling H-Tyr-D-Ala-Gly-Phe-Met-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling of synthetic peptides such as H-Tyr-D-Ala-Gly-Phe-Met-NH2, also known as Deltorphin II, is crucial for ensuring laboratory safety, maintaining the integrity of the compound, and generating reliable experimental outcomes. While Safety Data Sheets (SDS) for this specific peptide indicate it is not classified as a hazardous substance, it is imperative to follow standard laboratory safety protocols for handling all research-grade chemicals.[1] This guide provides a comprehensive operational and disposal plan to foster a secure research environment.

Compound Details:

  • Synonyms: [D-Ala2]-Deltorphin II

  • CAS Number: 122752-16-3

  • Molecular Formula: C28H38N6O6S

  • Molecular Weight: 586.7 g/mol [2]

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound.[1] The following table summarizes the recommended PPE to minimize exposure and prevent contamination.[1][3]

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting Powder Disposable nitrile gloves, safety goggles with side shields, lab coat, and a dust mask or N95 respirator to prevent inhalation of fine particles.
Reconstituting the Peptide Disposable nitrile gloves, safety goggles with side shields, and a lab coat.
Handling Solutions Disposable nitrile gloves, lab coat, and safety glasses.
Spill Cleanup (Powder) Chemical-resistant gloves, chemical safety goggles, and a respirator.
Spill Cleanup (Liquid) Chemical-resistant gloves, safety goggles, and a lab coat.

Operational Plan for Safe Handling

A systematic approach from receipt to disposal is essential for the safe management of this compound in the laboratory.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any signs of damage or leakage.

  • For long-term storage of the lyophilized peptide, maintain a temperature of -20°C.

  • Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, which can degrade the peptide.

  • Store in a tightly sealed, light-protective container in a dry environment.

2. Reconstitution and Aliquoting:

  • All handling of the powdered peptide should be conducted in a well-ventilated area, preferably within a chemical fume hood or a vented balance enclosure, to minimize inhalation risk.

  • Use sterile, high-purity water or an appropriate buffer for reconstitution. If solubility is an issue, sterile dilute acetic acid (0.1%) may be used.

  • To dissolve, gently swirl the vial; avoid vigorous shaking. Sonication can be used to aid dissolution if necessary.

  • To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is recommended to aliquot the reconstituted solution into single-use volumes.

3. Experimental Procedures:

  • Wear appropriate PPE as outlined in the table above.

  • Clearly label all solutions with the peptide name, concentration, date of preparation, and solvent used.

  • After use, ensure all equipment that has come into contact with the peptide is thoroughly decontaminated.

Disposal Plan

Proper disposal of unused or expired peptides and contaminated materials is critical for laboratory safety and environmental responsibility.

  • Solid Waste:

    • Unused lyophilized peptide and any materials contaminated with the powder (e.g., weigh paper, pipette tips, gloves) should be collected in a designated and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Aqueous solutions containing the peptide should be collected as chemical waste. Do not dispose of peptide solutions down the drain.

  • Waste Collection and Disposal:

    • Store sealed waste containers in a designated satellite accumulation area.

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service for pickup and proper disposal in accordance with all federal, state, and local regulations.

Emergency Procedures

In the event of accidental exposure, take the following immediate actions:

  • Skin Contact: Wash the affected area thoroughly with soap and copious amounts of water and remove any contaminated clothing.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.

  • Inhalation: Move the individual to an area with fresh air. If breathing is difficult, seek immediate medical attention.

  • Spill Response:

    • Small Powder Spill: Carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a damp cloth.

    • Large Spill: Evacuate the area and restrict access. Wear appropriate PPE, including a respirator, and follow the cleanup procedures for small spills. Ensure adequate ventilation during and after cleanup.

G Workflow for Safe Handling of this compound cluster_receiving Receiving & Storage cluster_handling Handling & Preparation cluster_experiment Experimentation cluster_disposal Disposal receive Receive Peptide inspect Inspect Container receive->inspect store Store at -20°C in a Dry, Dark Place inspect->store equilibrate Equilibrate to Room Temp in Desiccator store->equilibrate Prepare for Use weigh Weigh Powder in Fume Hood equilibrate->weigh reconstitute Reconstitute with Sterile Solvent weigh->reconstitute ppe_powder PPE: Gloves, Goggles, Lab Coat, Respirator weigh->ppe_powder aliquot Aliquot into Single-Use Volumes reconstitute->aliquot ppe_solution PPE: Gloves, Goggles, Lab Coat reconstitute->ppe_solution store_solution Store Solution at 4°C or -20°C aliquot->store_solution use_in_assay Use in Experiments store_solution->use_in_assay collect_waste Collect Solid & Liquid Waste in Labeled Container use_in_assay->collect_waste Post-Experiment use_in_assay->ppe_solution dispose Dispose via Institutional EHS Procedures collect_waste->dispose

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.